BNTX
Description
Properties
IUPAC Name |
(4R,4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12-/t21-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOUFNFMPVMGFZ-XEGDMQTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C\C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129468-28-6 | |
| Record name | 7-Benzylidenenaltrexone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129468286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the BioNTech mRNA Vaccine Platform's Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the BioNTech (BNTX) mRNA vaccine platform. It details the molecular and cellular processes initiated upon vaccination, leading to the generation of a robust and protective immune response. The guide includes a summary of key quantitative data, detailed experimental protocols for critical assays, and visualizations of relevant pathways and workflows.
Core Components and Delivery
The this compound mRNA vaccine platform utilizes a nucleoside-modified messenger RNA (mRNA) sequence encapsulated within a lipid nanoparticle (LNP). This formulation is critical for the vaccine's stability and efficacy.
-
mRNA Construct: The vaccine employs a synthetically produced mRNA molecule that encodes the full-length spike (S) protein of the target pathogen, such as SARS-CoV-2. The mRNA sequence is optimized for high translation efficiency and stability. Key modifications include the incorporation of 1-methylpseudouridine instead of uridine to reduce innate immune recognition and enhance protein production. The mRNA strand also features a 5' cap and a 3' poly(A) tail to further promote stability and translation.[1]
-
Lipid Nanoparticle (LNP) Delivery System: The mRNA is encapsulated within an LNP, a multi-component lipid-based delivery vehicle. The LNP protects the fragile mRNA from degradation by extracellular ribonucleases and facilitates its entry into host cells.[2][3] The LNP is typically composed of four key lipid types:
-
Ionizable Cationic Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of the negatively charged mRNA during formulation. At physiological pH, they become neutral, reducing toxicity.[4]
-
Phospholipids: These lipids provide structural integrity to the nanoparticle.
-
Cholesterol: Cholesterol molecules are interspersed within the lipid bilayer, enhancing stability.[5]
-
PEGylated Lipids: A polyethylene glycol (PEG) layer on the surface of the LNP prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[5]
-
Cellular Uptake and Antigen Expression
Upon intramuscular injection, the LNPs are taken up by various host cells, including muscle cells and, importantly, antigen-presenting cells (APCs) such as dendritic cells and macrophages, primarily at the injection site and in the draining lymph nodes.[6] The LNPs are internalized by the cells through endocytosis. Inside the endosome, the ionizable lipids become protonated in the acidic environment, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.[7]
Once in the cytoplasm, the host cell's ribosomes translate the mRNA sequence into the full-length spike protein. The translated spike protein is then processed and presented on the surface of the APCs via both Major Histocompatibility Complex (MHC) class I and class II pathways.
Innate Immune Activation
The this compound mRNA vaccine platform has inherent adjuvant properties, meaning it can stimulate the innate immune system without the need for traditional adjuvants. This innate immune activation is crucial for shaping the subsequent adaptive immune response.[8] The LNP itself and the mRNA can be recognized by pattern recognition receptors (PRRs) within the APCs.
Key innate immune signaling pathways activated include:
-
Toll-Like Receptors (TLRs): Endosomal TLRs, such as TLR7 and TLR8, can recognize single-stranded RNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[9]
-
Melanoma Differentiation-Associated Protein 5 (MDA5): This cytoplasmic sensor can detect long double-stranded RNA (dsRNA), a potential byproduct of in vitro transcription, triggering a potent IFN-I response.[10][11]
The activation of these pathways leads to the upregulation of co-stimulatory molecules on the surface of APCs and the secretion of cytokines that attract and activate other immune cells, setting the stage for a robust adaptive immune response.
Adaptive Immune Response
The presentation of the spike protein antigen by activated APCs in the draining lymph nodes initiates the adaptive immune response, leading to the generation of both humoral and cellular immunity.
-
T-Cell Response:
-
CD4+ T Helper Cells: APCs present spike protein-derived peptides on MHC class II molecules to naive CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation and differentiation of CD4+ T cells into various effector subsets, including T helper 1 (Th1) cells. Th1 cells are critical for producing cytokines like interferon-gamma (IFN-γ) that support the activation of CD8+ T cells and B cells.[8]
-
CD8+ Cytotoxic T Lymphocytes (CTLs): APCs also cross-present the spike antigen on MHC class I molecules to naive CD8+ T cells. Upon activation, these cells differentiate into CTLs that can recognize and kill host cells expressing the spike protein, providing a crucial defense against infected cells.[8]
-
-
B-Cell and Antibody Response:
-
Activated CD4+ T helper cells, particularly T follicular helper (Tfh) cells, provide help to antigen-specific B cells in the germinal centers of the lymph nodes. This leads to the differentiation of B cells into plasma cells that produce high-affinity neutralizing antibodies against the spike protein. These antibodies can block the virus from entering host cells.
-
A population of memory B cells is also generated, which can quickly mount an antibody response upon subsequent exposure to the pathogen.
-
Quantitative Data Summary
The clinical development of the this compound mRNA vaccine (BNT162b2) has generated a substantial amount of quantitative data on its efficacy, immunogenicity, and safety.
Table 1: Clinical Efficacy of BNT162b2
| Endpoint | Vaccine Efficacy (95% CI) | Study Population | Reference |
| Prevention of COVID-19 | 95% (90.3 to 97.6) | Persons ≥16 years | [3][7] |
| Prevention of Severe COVID-19 | 97% (80.3 to 99.9) | Persons ≥16 years | [10] |
| Efficacy after 1st Dose | 52.4% (29.5 to 68.4) | Persons ≥16 years | [7] |
| Efficacy in Ages 12-15 | 100% (75.3 to 100) | Adolescents 12-15 years | [12] |
| Efficacy in Ages 5-11 | 90.7% (67.7 to 98.3) | Children 5-11 years | [12] |
Table 2: Immunogenicity of BNT162b2
| Assay | Timepoint | Result | Study Population | Reference |
| Anti-RBD IgG Titer (AU/mL) | 14 days post-1st dose | 578.0 (median) | People with HIV | [13] |
| Anti-RBD IgG Titer (AU/mL) | 14 days post-2nd dose | 7582.0 (median) | People with HIV | [13] |
| Neutralizing Antibody Titer (IC50) | ~50 days post-1st dose | Peak levels maintained | Healthy adults | [14] |
| Neutralizing Antibody Titer (IC50) | ~200 days post-1st dose | <18% of peak levels remaining | Healthy adults | [14] |
| Anti-Spike IgG (ELU/mL) | 28 days post-3rd dose | 25,317 (geometric mean) | Healthy adults | [15] |
| Anti-Spike IgG (ELU/mL) | 14 days post-4th dose | 54,936 (geometric mean) | Healthy adults | [15] |
Table 3: Safety Profile of BNT162b2 (Incidence of Adverse Reactions)
| Adverse Reaction | Younger (16-55 years) | Older (>55 years) | Reference |
| Local Reactions | [7] | ||
| Pain at injection site | 83% | 71% | [7] |
| Redness | 6% | 5% | [7] |
| Swelling | 6% | 6% | [7] |
| Systemic Reactions | [7] | ||
| Fatigue | 59% | 51% | [7] |
| Headache | 52% | 39% | [7] |
| Muscle pain | 37% | 29% | [7] |
| Chills | 35% | 23% | [7] |
| Joint pain | 22% | 19% | [7] |
| Fever (≥38°C) | 16% | 11% | [7] |
Detailed Experimental Protocols
In Vitro Transcription of mRNA
Objective: To synthesize mRNA encoding the target antigen in a cell-free system.
Materials:
-
Linearized plasmid DNA template containing the T7 promoter and the antigen-encoding sequence.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, and 1-methylpseudouridine-5'-triphosphate)
-
RNase inhibitors
-
Inorganic pyrophosphatase
-
Reaction buffer
Protocol:
-
Template Preparation: The plasmid DNA is linearized using a restriction enzyme downstream of the poly(A) tail sequence. The linearized DNA is then purified.
-
In Vitro Transcription (IVT) Reaction: a. Combine the linearized DNA template, rNTPs, T7 RNA Polymerase, RNase inhibitors, and inorganic pyrophosphatase in the reaction buffer. b. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 30 minutes.
-
Capping and Tailing: a. A 5' cap structure (7-methylguanosine) is added enzymatically to the 5' end of the mRNA transcript. b. A poly(A) tail is added to the 3' end of the mRNA transcript using poly(A) polymerase and ATP.
-
Purification: The synthesized mRNA is purified to remove enzymes, unincorporated nucleotides, and dsRNA byproducts. This can be achieved using methods like oligo(dT) affinity chromatography or tangential flow filtration.[16]
-
Quality Control: The integrity and purity of the mRNA are assessed using methods like agarose gel electrophoresis or capillary electrophoresis.[16]
Lipid Nanoparticle Formulation and Characterization
Objective: To encapsulate the mRNA into LNPs and characterize the resulting nanoparticles.
Materials:
-
Ionizable lipid, phospholipid, cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA dissolved in an aqueous buffer (e.g., citrate buffer).
-
Microfluidic mixing device.
Protocol:
-
Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratios.[17]
-
mRNA Solution Preparation: Prepare a stock solution of the purified mRNA in an acidic aqueous buffer.
-
Microfluidic Mixing: a. Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes. b. Pump the two solutions through a microfluidic mixing cartridge at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of the LNPs with the mRNA encapsulated inside.[2]
-
Purification and Buffer Exchange: The resulting LNP suspension is typically dialyzed or subjected to tangential flow filtration to remove ethanol and exchange the buffer to a neutral pH formulation buffer (e.g., phosphate-buffered saline).
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles.
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) or ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[18][19] The assay is performed with and without a detergent (e.g., Triton X-100) to lyse the LNPs. The difference in fluorescence or peak area corresponds to the encapsulated mRNA.
-
Neutralization Assay
Objective: To quantify the ability of vaccine-induced antibodies to inhibit viral entry into host cells.
Materials:
-
Serum samples from vaccinated individuals.
-
A susceptible cell line (e.g., Vero E6 for live virus assays, or HEK293T-ACE2 for pseudovirus assays).
-
Live virus or pseudovirus expressing the spike protein.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Reagents for quantifying viral infection (e.g., crystal violet for plaque reduction neutralization test [PRNT], or luciferase substrate for pseudovirus neutralization assay [pVNA]).
Protocol (Pseudovirus Neutralization Assay):
-
Serum Dilution: Serially dilute the heat-inactivated serum samples in cell culture medium in a 96-well plate.
-
Virus-Serum Incubation: Add a standardized amount of pseudovirus to each well containing the diluted serum. Incubate at 37°C for 1 hour to allow antibodies to bind to the virus.
-
Cell Infection: Add a suspension of susceptible cells to each well.
-
Incubation: Incubate the plates at 37°C for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification: a. Lyse the cells and add a luciferase substrate. b. Measure the luminescence using a plate reader.
-
Data Analysis: The neutralization titer is typically reported as the reciprocal of the serum dilution that causes a 50% reduction in luciferase activity (IC50) compared to control wells with no serum.[14]
ELISpot Assay
Objective: To enumerate antigen-specific, cytokine-secreting T cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals.
-
ELISpot plates pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).
-
Peptide pools corresponding to the spike protein.
-
A biotinylated anti-cytokine detection antibody.
-
Streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Substrate for the enzyme (e.g., BCIP/NBT).
-
ELISpot plate reader.
Protocol:
-
Cell Plating: Add PBMCs to the wells of the pre-coated ELISpot plate.
-
Stimulation: Add the spike protein peptide pools to the appropriate wells to stimulate the T cells. Include positive (e.g., phytohemagglutinin) and negative (e.g., DMSO) controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours. During this time, activated T cells will secrete the cytokine, which is captured by the antibody on the membrane.
-
Detection: a. Wash the plate to remove the cells. b. Add the biotinylated detection antibody to each well and incubate. c. Wash the plate and add the streptavidin-enzyme conjugate. d. Wash the plate and add the substrate. Colored spots will form where the cytokine was secreted.
-
Analysis: The plate is dried, and the spots are counted using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.[20]
Flow Cytometry for T-Cell Activation
Objective: To identify and phenotype antigen-specific T cells based on the expression of activation-induced markers (AIM) and intracellular cytokines.
Materials:
-
PBMCs from vaccinated individuals.
-
Spike protein peptide pools.
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD69, CD137) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Protein transport inhibitor (e.g., Brefeldin A).
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Protocol:
-
Cell Stimulation: Stimulate PBMCs with the spike protein peptide pools in the presence of a protein transport inhibitor for 6-18 hours.
-
Surface Staining: Wash the cells and stain with a cocktail of fluorescently conjugated antibodies against surface markers.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a cocktail of fluorescently conjugated antibodies against intracellular cytokines.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to identify and quantify the percentage of CD4+ and CD8+ T cells that are positive for AIMs (e.g., CD69+CD137+) and specific cytokines.[5][21]
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Safety and Efficacy of the BNT162b2 mRNA Covid-19 Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medrxiv.org [medrxiv.org]
- 6. ELISPOT in Vaccine Development | U-CyTech [ucytech.com]
- 7. pfizer.com [pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gov.uk [gov.uk]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. medrxiv.org [medrxiv.org]
- 15. Safety, immunogenicity, and reactogenicity of BNT162b2 and mRNA-1273 COVID-19 vaccines given as fourth-dose boosters following two doses of ChAdOx1 nCoV-19 or BNT162b2 and a third dose of BNT162b2 (COV-BOOST): a multicentre, blinded, phase 2, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IVT Pillar Page [advancingrna.com]
- 17. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 18. lcms.cz [lcms.cz]
- 19. sciex.com [sciex.com]
- 20. SARS -CoV-2 T-cell immunity to variants of concern following vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Introduction to BioNTech's Immuno-Oncology Strategy
An In-depth Technical Guide to BioNTech's Foundational Oncology Research
This guide provides a detailed examination of the core scientific principles and foundational research underpinning BioNTech's diverse oncology pipeline. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the company's key therapeutic platforms.
BioNTech's oncology strategy is built on the principle of harnessing the immune system to fight cancer.[1] The company is advancing a diversified portfolio of product candidates derived from multiple platforms, focusing on developing synergistic combinations to address the full spectrum of cancer, from early-stage to metastatic disease.[2] The core therapeutic modalities include mRNA-based cancer immunotherapies, targeted therapies like CAR-T cells and antibody-drug conjugates (ADCs), and next-generation immunomodulators.[2]
mRNA-Based Cancer Immunotherapies
BioNTech has pioneered the use of messenger RNA (mRNA) to create a new class of cancer immunotherapies. This approach uses mRNA to instruct the patient's own cells to produce tumor-specific antigens, thereby training the immune system to recognize and attack cancer cells.[3][4] The mRNA is encapsulated in a proprietary RNA-lipoplex (LPX) delivery formulation, which is designed to protect the mRNA, enhance its stability, and specifically target dendritic cells (DCs), the primary antigen-presenting cells of the immune system.[5][6] BioNTech utilizes two main platforms in this category: iNeST and FixVac.
iNeST (Individualized Neoantigen Specific Immunotherapy)
The iNeST platform is a fully individualized, on-demand approach to cancer therapy.[7] It aims to generate a potent and precise immune response against a patient's unique tumor by targeting neoantigens—mutated proteins found exclusively in cancer cells.[7][8]
Foundational Research and Mechanism of Action
The iNeST process begins with the sequencing of a patient's tumor and healthy tissue to identify cancer-specific mutations.[9] A sophisticated algorithm then predicts which neoantigens are most likely to elicit a strong T-cell response.[9] Up to 20 of these patient-specific neoantigens are encoded into an mRNA vaccine, autogene cevumeran (BNT122).[10][11] The mRNA is optimized using uridine (uRNA) to enhance its immunostimulatory effect and is delivered via the RNA-lipoplex formulation.[7][11] Once administered, the vaccine is taken up by dendritic cells, which then translate the mRNA into the neoantigen proteins. These are presented to T-cells, activating both CD4+ and CD8+ T-cells to recognize and eliminate tumor cells throughout the body.[5]
Experimental Workflow: iNeST Platform
The on-demand manufacturing process for an iNeST vaccine is a key aspect of its foundation.
Caption: Workflow for the iNeST individualized cancer vaccine platform.
Quantitative Data Summary: Autogene Cevumeran (BNT122)
| Trial Phase | Cancer Type | N | Key Findings | Citation |
| Phase 1 | Resected Pancreatic Ductal Adenocarcinoma (PDAC) | 16 | Vaccine was well-tolerated and induced de-novo T-cell responses against neoantigens in 50% of patients. At 18-month median follow-up, patients with vaccine-induced immunity had significantly longer recurrence-free survival. | [12] |
| Phase 1 | Melanoma | 13 | All patients developed an immune response against three or more cancer antigens. 8 of 13 patients remained tumor-free at 23 months post-vaccination. | [9] |
Experimental Protocols
-
Neoantigen Identification: The protocol involves sequencing tumor and normal tissue DNA using next-generation sequencing. RNA sequencing is also performed to confirm the expression of mutated genes. A computational pipeline compares tumor and normal DNA sequences to identify somatic mutations. Algorithms then predict the binding affinity of the resulting mutant peptides to the patient's specific HLA class I and class II molecules to prioritize candidate neoantigens.[9][11]
-
T-cell Response Monitoring: Enzyme-Linked ImmunoSpot (ELISpot) assays are used to quantify antigen-specific T-cells. Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and stimulated ex vivo with pools of peptides corresponding to the vaccine's neoantigens. The number of interferon-gamma (IFN-γ) secreting T-cells is then measured to determine the magnitude of the immune response.[5]
FixVac (Fixed Antigen Vaccine)
The FixVac platform is an "off-the-shelf" cancer immunotherapy approach that targets a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are frequently shared among patients with a specific cancer type.[6][7] This approach is suitable for cancers with a low mutational burden.[7]
Foundational Research and Mechanism of Action
FixVac candidates consist of a fixed set of mRNA-encoded antigens selected for their high prevalence in certain cancers, such as melanoma or HPV16+ head and neck cancer.[6][13] For example, BNT111, for advanced melanoma, encodes four antigens (NY-ESO-1, MAGE-A3, tyrosinase, and TPTE) expressed in over 90% of cutaneous melanomas.[6][13][14] Like iNeST, FixVac uses an optimized uridine mRNA (uRNA) and the RNA-lipoplex formulation to target dendritic cells.[7][13] This targeting elicits a potent, dual-mechanism immune response: an adaptive response (T-cell-mediated) and a strong innate response mediated by type-I interferon (IFN), which is essential for the vaccine's full anti-tumor effects.[5]
Caption: Mechanism of action for the FixVac off-the-shelf mRNA vaccine.
Quantitative Data Summary: FixVac Candidates
| Candidate | Trial Phase | Cancer Type | N | Key Findings | Citation |
| BNT111 | Phase 2 | PD-(L)1-refractory/relapsed advanced melanoma | ~120 | Combination with cemiplimab showed an Objective Response Rate (ORR) of 18.1%. Median Overall Survival (OS) was 20.7 months. | [15] |
| BNT111 | Phase 1 | CPI-experienced metastatic melanoma | 42 | Showed durable objective responses as a single agent and in combination with anti-PD-1. Responses were associated with strong expansion of CD4+ and CD8+ T-cells. | |
| BNT113 | Phase 2/3 | HPV16+ head and neck cancer | - | Trial ongoing to evaluate BNT113 with pembrolizumab as a first-line treatment. | [13] |
| BNT116 | Phase 1/2 | Non-small cell lung cancer (NSCLC) | - | Trials ongoing to evaluate BNT116 as monotherapy and in combination with chemotherapy and cemiplimab. | [13] |
Chimeric Antigen Receptor (CAR) T-Cell Therapy
BioNTech is developing CAR-T cell therapies for solid tumors, a significant challenge in the field. Their approach aims to overcome hurdles such as the lack of tumor-specific targets and the limited persistence of CAR-T cells in the tumor microenvironment.[16]
BNT211 and CARVac Platform
The lead candidate, BNT211, is an autologous CAR-T cell therapy targeting Claudin 6 (CLDN6), an oncofetal antigen expressed in multiple solid tumors like ovarian and testicular cancer but absent from healthy adult tissues.[17] To enhance the efficacy and persistence of these CAR-T cells, BioNTech developed a novel CAR-T Cell Amplifying RNA Vaccine, or "CARVac".
Foundational Research and Mechanism of Action
The foundational research, published in Science, demonstrated that a CLDN6-targeting CAR-T therapy could eradicate large, established human tumors in mice. The key innovation is the CARVac, an mRNA vaccine (based on the FixVac platform) that encodes the same CLDN6 antigen targeted by the CAR-T cells.[13] When administered after the CAR-T cell infusion, the CARVac is taken up by antigen-presenting cells, which then present the CLDN6 antigen. This provides in vivo stimulation to the CLDN6-CAR-T cells, promoting their expansion, persistence, and anti-tumor activity, even at sub-therapeutic CAR-T doses.[16]
Caption: Synergistic mechanism of BNT211 CAR-T cells and CARVac.
Quantitative Data Summary: BNT211 (CLDN6 CAR-T)
| Trial Phase | Cancer Types | N (evaluable) | Key Findings | Citation |
| Phase 1/2 | CLDN6+ relapsed/refractory solid tumors | 38 | Overall Response Rate (ORR): 45%. Disease Control Rate (DCR): 74%. | [17] |
| Phase 1/2 (Dose Level 2) | CLDN6+ relapsed/refractory solid tumors | 27 | ORR: 59%. DCR: 95%. Encouraging signs of clinical activity and increased persistence of CAR-T cells when combined with CARVac. | [17] |
Experimental Protocols
-
CAR-T Cell Production: Autologous T-cells are collected from the patient via leukapheresis. These cells are then transduced ex vivo with a lentiviral vector carrying the genetic instructions for the CLDN6-specific chimeric antigen receptor, which includes a 4-1BB co-stimulatory domain. The engineered CAR-T cells are expanded to a therapeutic dose before being cryopreserved and shipped back for infusion into the patient.
-
In Vivo Tumor Models: Preclinical efficacy was evaluated in immunodeficient mice bearing large, transplanted human ovarian cancer xenografts. Following tumor establishment, mice were treated with a single intravenous injection of CLDN6-CAR-T cells. Tumor volume was measured regularly to assess regression. For CARVac experiments, mice received subsequent administrations of the CLDN6-encoding RNA-lipoplex vaccine.
Next-Generation Immunomodulators
BioNTech is developing multi-specific antibodies designed to reverse immune evasion by tumor cells and potently activate an anti-cancer immune response.[18]
BNT327 (Bispecific Antibody)
BNT327 is a bispecific antibody that simultaneously targets two validated pathways in oncology: PD-L1 and VEGF-A.[1][19][20]
Foundational Research and Mechanism of Action
The rationale behind BNT327 is to combine two distinct anti-cancer mechanisms in one molecule for a synergistic effect.[21]
-
PD-L1 Blockade: One arm of the antibody binds to PD-L1 on tumor cells. This blocks the interaction with the PD-1 receptor on T-cells, thereby preventing the "off-switch" that cancer cells use to silence the immune system. This restores the ability of T-cells to recognize and attack cancer cells.[18][21][22]
-
VEGF-A Neutralization: The other arm binds to and neutralizes VEGF-A, a key protein that promotes the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[19][20] By targeting VEGF-A within the tumor microenvironment, BNT327 inhibits tumor growth and may also normalize tumor vasculature, potentially improving the infiltration of immune cells.[21]
Preclinical data showed BNT327 has a high binding affinity for both targets and demonstrates superior anti-tumor activity compared to single-agent PD-L1 or VEGF-A blockade.[20]
Caption: Dual mechanism of the BNT327 bispecific antibody.
Clinical Development
BNT327 is being evaluated in multiple clinical trials across various solid tumors, including lung and breast cancer.[21][23] Data from over 700 patients treated to date have shown encouraging efficacy and tolerability, including in patients with PD-L1-low tumors who are typically less responsive to standard checkpoint inhibitors.[23]
References
- 1. BioNTech: Advancing science to help transform cancer and infectious disease treatments [biontech.com]
- 2. BioNTech's oncology approach: Addressing the full continuum of cancer [biontech.com]
- 3. BioNTech initiates global trials of mRNA-based lung cancer vaccine [clinicaltrialsarena.com]
- 4. mRNA vaccines in tumor targeted therapy: mechanism, clinical application, and development trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. BioNTech Announces First Patient Dosed in Phase 2 Clinical Trial of mRNA-based BNT111 in Patients with Advanced Melanoma - BioSpace [biospace.com]
- 7. BioNTech: mRNA platforms [biontech.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. labiotech.eu [labiotech.eu]
- 10. mRNA personalized Cancer Vaccines: BioNTech and Moderna Race to the Finish Line - LucidQuest Ventures [lqventures.com]
- 11. BioNTech Expands Late-Stage Clinical Oncology Portfolio with Initiation of further Phase 2 Trial with mRNA-based Individualized Neoantigen Specific Immunotherapy in New Cancer Indication - BioSpace [biospace.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]
- 14. vax-before-travel.com [vax-before-travel.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. BioNTech Announces Publication of Preclinical Data for [globenewswire.com]
- 17. BioNTech Presents Positive Phase 1/2 Data Update for CAR-T Cell Therapy Candidate BNT211 in Advanced Solid Tumors at ESMO Congress 2023 | BioNTech [investors.biontech.de]
- 18. BioNTech: Protein-based platforms [biontech.com]
- 19. medcitynews.com [medcitynews.com]
- 20. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 | BioNTech [investors.biontech.de]
- 21. BioNTech and Bristol Myers Squibb Form Global Partnership to Develop Bispecific Antibody BNT327 for Solid Tumors [synapse.patsnap.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. biopharmaboardroom.com [biopharmaboardroom.com]
BNT162b2 immune response initiation pathways
An In-depth Technical Guide on the Core Immune Response Initiation Pathways of BNT162b2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BNT162b2 vaccine, a lipid nanoparticle (LNP)-formulated, nucleoside-modified messenger RNA (mRNA) vaccine encoding the SARS-CoV-2 spike protein, has demonstrated high efficacy in preventing COVID-19.[1] This document provides a detailed overview of the immunological mechanisms that initiate the protective immune response. It covers the initial sensing of the vaccine, the activation of the innate immune system, and the subsequent development of a robust adaptive immune response, including both humoral and cellular immunity. The information is compiled from peer-reviewed scientific literature and is intended for a technical audience.
Introduction
The BNT162b2 vaccine delivers a synthetic mRNA molecule that instructs host cells to produce the full-length spike (S) protein of SARS-CoV-2.[1][2] The N1-methyl-pseudouridine (m1Ψ) modification of the mRNA enhances protein translation and reduces innate immune sensing of the RNA itself.[1] The lipid nanoparticle (LNP) delivery system is not merely a passive carrier but also plays a crucial role in the vaccine's immunogenicity.[3][4] Understanding the intricate pathways of immune activation by BNT162b2 is critical for the development of next-generation mRNA vaccines.
Innate Immune Response Initiation
The initial immune response to BNT162b2 is a complex process involving the sensing of both the mRNA and the LNP carrier, leading to the activation of innate immune cells and the production of inflammatory mediators.
Sensing of BNT162b2 and Downstream Signaling
Upon intramuscular injection, BNT162b2 is taken up by various cells, including antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, in the draining lymph nodes.[1] The primary pathway for the induction of a CD8+ T cell response is dependent on Melanoma Differentiation-Associated protein 5 (MDA5) signaling, which is a cytosolic sensor of double-stranded RNA.[1][5][6][7] This interaction triggers a type I interferon (IFN) response, which is crucial for the subsequent adaptive immune response.[1][5][6][7]
Interestingly, studies in knockout mice have shown that the induction of antibody and T cell responses to BNT162b2 is not dependent on signaling through Toll-like receptors (TLRs) 2, 3, 4, 5, and 7, nor on inflammasome activation.[1][5][6][7] However, other research suggests that the LNP component of the vaccine can be recognized by TLR4, leading to the activation of Nuclear Factor-kappa Beta (NF-κB) and Interferon Regulatory Factor (IRF) pathways.[3][4] This discrepancy highlights an area for further investigation.
The LNP itself has been shown to be a potent activator of innate immunity.[3][4] Stimulation of monocyte cell lines with the LNP component of BNT162b2 resulted in the activation of NF-κB and IRF signaling pathways, a response that was diminished in TLR4-deficient cells.[3][4]
Innate Cell Activation and Cytokine Production
BNT162b2 vaccination leads to a robust activation of innate immune cells, including monocytes and dendritic cells, in the draining lymph nodes, as indicated by the upregulation of activation markers like CD86.[1] A notable feature of the BNT162b2-induced immune response is the enhanced innate response following the secondary immunization compared to the primary one.[1][8] This "secondary innate response" is characterized by significantly increased levels of plasma IFN-γ.[1][6] Natural killer (NK) cells and CD8+ T cells in the draining lymph nodes have been identified as the major producers of this IFN-γ.[1][5][6]
A variety of other cytokines and chemokines are also induced, particularly peaking around 6 hours post-immunization, including MCP-1 (CCL2), MIP-1β (CCL4), IL-6, and CXCL10.[6]
Adaptive Immune Response
The innate immune response sets the stage for a powerful and durable adaptive immune response, involving both B and T lymphocytes.
Humoral Immunity: B Cell Activation and Antibody Production
BNT162b2 immunization stimulates a strong humoral immune response, characterized by the production of high titers of neutralizing antibodies against the SARS-CoV-2 spike protein.[1][9] This response is driven by the activation of B cells and their differentiation into plasma cells and memory B cells.
A key element of this process is the formation of robust germinal centers (GCs) in the draining lymph nodes.[1][6][10][11] GCs are critical sites for B cell proliferation, somatic hypermutation, and affinity maturation, leading to the generation of high-affinity antibodies and long-lived memory B cells.[12] GC B cells and follicular helper T (Tfh) cells, which are essential for GC reactions, are induced to high levels, peaking around day 7 after immunization.[1][6] These GC responses have been shown to persist for at least 12 weeks after the booster immunization.[11]
Circulating IgG- and IgA-secreting plasmablasts targeting the S protein peak approximately one week after the second immunization.[11] Serum anti-S binding and neutralizing antibody levels reach their maximum after this plasmablast response.[11] While antibody titers wane over the months following vaccination, memory B cells persist, providing a reservoir for a rapid response upon re-exposure to the antigen.[13][14][15][16][17]
Cellular Immunity: T Cell Activation
BNT162b2 vaccination also induces a robust T cell response, which is critical for clearing infected cells and providing long-term immunity.[13][18] Both CD4+ and CD8+ T cell responses are detected after vaccination.[18] Naive CD4+ T cells are activated by APCs presenting spike protein fragments on MHC class II molecules, leading to their differentiation into helper T cells, including Tfh cells that support B cell responses.[2][19]
APCs can also cross-present the translated spike protein on MHC class I molecules, leading to the activation of naive CD8+ T cells and their differentiation into cytotoxic T lymphocytes (CTLs).[19] These CTLs are capable of recognizing and killing host cells that express the spike protein. The frequency of antigen-specific CD8+ T cells increases dramatically after the secondary immunization.[18]
Quantitative Data Summary
The following tables summarize key quantitative data on the immune response to BNT162b2 from studies in mice and humans.
Table 1: Humoral and Cellular Responses in C57BL/6 Mice (5 µg BNT162b2)
| Time Point | Anti-Spike IgG Titer (EC50) | GC B Cells (% of B cells in dLN) | Tfh Cells (% of CD4+ T cells in dLN) |
| Day 14 (post-prime) | ~10^4 | - | - |
| Day 21 (post-prime) | ~10^4 | Decreased from peak | Decreased from peak |
| Day 42 (post-boost) | >10^5 | - | - |
| Day 7 (post-prime) | - | Peak levels | Peak levels |
Data compiled from studies such as Li et al., Nature Immunology, 2022.[1][6] dLN = draining lymph node.
Table 2: Serum Cytokine and Chemokine Levels in C57BL/6 Mice (5 µg BNT162b2)
| Cytokine/Chemokine | Peak Concentration (pg/mL) at 6h post-prime |
| IFN-γ | ~44.5 |
| CXCL10 | ~10,000 |
| MCP-1 (CCL2) | ~2,000 |
| MIP-1β (CCL4) | ~400 |
| IL-6 | ~1,000 |
Data compiled from studies such as Li et al., Nature Immunology, 2022.[6]
Table 3: Enhanced Innate Response After Secondary Immunization in Mice
| Parameter | 6h post-primary immunization | 6h post-secondary immunization | Fold Increase |
| Serum IFN-γ (pg/mL) | 44.5 | 383.1 | 8.6 |
Data compiled from studies such as Li et al., Nature Immunology, 2022.[1]
Table 4: Human Humoral Response Timeline to BNT162b2
| Time Point | Event |
| ~7 days post-2nd dose | Peak of circulating IgG- and IgA-secreting plasmablasts |
| ~14-28 days post-2nd dose | Peak of IgG-S antibody and neutralizing activity |
| 3 months post-2nd dose | ~6.3-fold decrease in anti-SARS-CoV-2 IgG titers |
| 6 months post-2nd dose | Significant decline in antibody levels, but seropositivity maintained |
Data compiled from multiple human studies.[11][17][20]
Key Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on BNT162b2 immune responses.
Mouse Immunization and Sample Collection
-
Animal Model: C57BL/6 mice are commonly used.
-
Vaccination: Mice are immunized intramuscularly (e.g., in the tibialis anterior muscle) with BNT162b2 (doses ranging from 0.2 µg to 5 µg) in a prime-boost regimen, typically with a 21-day interval.[1]
-
Sample Collection: Blood is collected via retro-orbital or submandibular bleeds at various time points to obtain serum for antibody and cytokine analysis. Draining lymph nodes (e.g., inguinal or popliteal), spleens, and lungs are harvested at specified time points for cellular analysis.[1][18]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Principle: To quantify antigen-specific antibody levels in serum.
-
Protocol:
-
96-well plates are coated with recombinant SARS-CoV-2 spike protein.
-
Plates are blocked to prevent non-specific binding.
-
Serially diluted serum samples are added to the wells and incubated.
-
Plates are washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) is added.
-
After incubation and washing, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.
-
Absorbance is read at a specific wavelength (e.g., 450 nm).
-
The half-maximal effective concentration (EC50) is calculated to determine the antibody titer.[6]
-
Flow Cytometry for Cellular Analysis
-
Principle: To identify and quantify specific immune cell populations based on cell surface and intracellular markers.
-
Protocol for GC B cells and Tfh cells:
-
Single-cell suspensions are prepared from draining lymph nodes.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against markers such as CD19, CD38, CD95 (Fas) for GC B cells, and CD3, CD4, PD-1, CXCR5 for Tfh cells.[1][6]
-
Cells are acquired on a flow cytometer.
-
Data is analyzed using software (e.g., FlowJo) to gate on specific populations and determine their frequencies.
-
Luminex Assay for Cytokine Profiling
-
Principle: A multiplex immunoassay to simultaneously measure the concentration of multiple cytokines and chemokines in a single sample.
-
Protocol:
-
Serum samples are incubated with a mixture of capture antibody-coated magnetic beads, with each bead type specific for a different analyte.
-
A biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin (PE).
-
The beads are analyzed on a Luminex instrument, which uses lasers to identify the bead type (and thus the analyte) and quantify the PE signal (proportional to the analyte concentration).[6]
-
Conclusion
The initiation of the immune response by the BNT162b2 vaccine is a multi-faceted process that relies on the interplay between its mRNA and LNP components with the innate immune system. The activation of the MDA5-dependent type I IFN pathway is a critical event that shapes the subsequent robust and durable adaptive immune response. This response is characterized by strong germinal center reactions leading to high-affinity neutralizing antibodies and the generation of both B and T cell memory. The detailed understanding of these pathways provides a foundation for the rational design of future mRNA-based vaccines with optimized safety and efficacy profiles.
References
- 1. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine [scholarworks.indianapolis.iu.edu]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Innate immune responses to three doses of the BNT162b2 mRNA SARS-CoV-2 vaccine [frontiersin.org]
- 9. Evaluation of neutralizing antibodies after vaccine BNT162b2: Preliminary data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. abifina.org.br [abifina.org.br]
- 12. biorxiv.org [biorxiv.org]
- 13. The BNT162b2 vaccine induces humoral and cellular immune memory to SARS-CoV-2 Wuhan strain and the Omicron variant in children 5 to 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evidence of SARS-CoV-2-Specific Memory B Cells Six Months After Vaccination With the BNT162b2 mRNA Vaccine [frontiersin.org]
- 15. ncrc.jhsph.edu [ncrc.jhsph.edu]
- 16. Long-term durability of immune responses to the BNT162b2 and mRNA-1273 vaccines based on dosage, age and sex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Humoral response to the SARS-CoV-2 BNT162b2 mRNA vaccine: Real-world data from a large cohort of healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Antigen Presentation of mRNA-Based and Virus-Vectored SARS-CoV-2 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
The FixVac Platform: An In-depth Technical Guide to BioNTech's Off-the-Shelf mRNA Cancer Vaccine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BioNTech's FixVac (Fixed Vaccine) platform represents a pioneering approach in the field of cancer immunotherapy, leveraging messenger RNA (mRNA) technology to develop "off-the-shelf" vaccines for a variety of cancer indications. The core rationale of the FixVac platform is to target a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are frequently and homogeneously expressed in a specific cancer type. This strategy aims to overcome the challenges of tumor heterogeneity and the need for individualized therapies, offering a readily available treatment option for a broader patient population. The mRNA is encapsulated in a proprietary RNA-lipoplex (LPX) delivery system, which is crucial for protecting the mRNA from degradation and for targeting it to dendritic cells (DCs) in lymphoid tissues. This targeted delivery is designed to elicit a robust and precise innate and adaptive immune response against cancer cells expressing the target antigens. The lead candidate from this platform, BNT111, has shown promising results in clinical trials for advanced melanoma, demonstrating the potential of the FixVac approach to induce potent anti-tumor immunity.
Discovery and Rationale of the FixVac Platform
The development of the FixVac platform is rooted in the understanding that while every tumor is unique, many cancers of the same type share common antigens.[1] These shared antigens, or TAAs, provide an opportunity for the development of a standardized, "off-the-shelf" immunotherapy that can be applied to a significant number of patients.[1] The central hypothesis is that a potent vaccine can break the immune tolerance to these self-antigens when presented in an immunogenic context, leading to the activation of a powerful anti-tumor T-cell response.[2]
The FixVac platform is built on two key technological pillars:
-
Optimized Uridine mRNA (uRNA): The platform utilizes uridine-containing mRNA, which has been optimized for high stability and translational efficacy.[3] This uRNA format also possesses intrinsic immunostimulatory properties, acting as an adjuvant to further enhance the immune response.[1][4]
-
Proprietary RNA-Lipoplex (LPX) Formulation: The mRNA is formulated within a proprietary lipid-based nanoparticle delivery system. This RNA-LPX formulation is designed to protect the mRNA from enzymatic degradation in the bloodstream and to facilitate its targeted delivery to dendritic cells, the most potent antigen-presenting cells (APCs) of the immune system.[5] The specific charge and size of the lipoplexes are optimized for selective uptake by DCs in lymphoid compartments like the spleen and lymph nodes.
The combination of a fixed set of TAAs and the targeted RNA-LPX delivery system forms the basis of the FixVac platform's "off-the-shelf" approach, aiming to provide a potent, indication-specific cancer immunotherapy.[1]
Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response
The FixVac platform is designed to orchestrate a multi-faceted attack on cancer cells by activating both the innate and adaptive immune systems.
Innate Immune Activation
Upon intravenous administration, the RNA-LPX nanoparticles are preferentially taken up by dendritic cells in lymphoid organs.[6][7] The uridine-rich mRNA within the lipoplex acts as a pathogen-associated molecular pattern (PAMP), which is recognized by endosomal Toll-like receptors (TLRs) in the DCs. This recognition triggers a signaling cascade, leading to the activation of the innate immune system.[8] This is characterized by the production of pro-inflammatory cytokines, including Type I interferons (IFNα), which are crucial for the subsequent adaptive immune response.[6][7]
Adaptive Immune Response
Following the release of the mRNA from the endosome into the cytoplasm of the DC, the cell's translational machinery produces the encoded TAAs. These antigens are then processed and presented on both MHC class I and class II molecules on the surface of the DC.
The activated and mature DCs, now presenting the TAAs, migrate to the T-cell zones of the lymphoid organs. Here, they interact with naive T-cells:
-
MHC Class I-TAA complexes are recognized by the T-cell receptors (TCRs) on naive CD8+ T-cells. In the presence of co-stimulatory signals from the mature DC (e.g., CD80/CD86), these CD8+ T-cells are activated and proliferate, differentiating into cytotoxic T-lymphocytes (CTLs). These CTLs are then able to recognize and kill tumor cells expressing the specific TAAs.[2][9]
-
MHC Class II-TAA complexes are recognized by the TCRs on naive CD4+ T-cells. This interaction, along with co-stimulation, leads to the activation and differentiation of CD4+ T-cells into T helper type 1 (Th1) cells. Th1 cells play a critical role in orchestrating the anti-tumor immune response by providing help to CTLs and activating other immune cells.[5]
The result is a robust, durable, and antigen-specific T-cell response capable of seeking out and eliminating tumor cells throughout the body.[2][9]
Key Preclinical and Clinical Data
The FixVac platform has been validated through extensive preclinical studies and is currently being evaluated in multiple clinical trials. The lead candidate, BNT111, targets the TAAs NY-ESO-1, MAGE-A3, tyrosinase, and TPTE, which are expressed in over 90% of cutaneous melanomas.[3][10]
BNT111 Phase 1 Lipo-MERIT Trial (NCT02410733)
This first-in-human, open-label, dose-escalation trial evaluated the safety, tolerability, and immunogenicity of BNT111 in patients with advanced melanoma.[5]
Key Findings:
-
Favorable Safety Profile: The treatment was well-tolerated in 89 patients, with the most common adverse events being mild to moderate, transient flu-like symptoms.[5][10]
-
Robust Immunogenicity: BNT111 induced strong and broad CD4+ and CD8+ T-cell responses against the encoded TAAs.[9][11]
-
Durable Clinical Responses: In a subset of 42 checkpoint-inhibitor-experienced patients, BNT111, both as a monotherapy and in combination with an anti-PD-1 antibody, mediated durable objective responses.[5][9]
| Lipo-MERIT (Phase 1) - CPI-Experienced Subset (n=42) | |
| Endpoint | Result |
| Partial Response (BNT111 + anti-PD-1, n=17) | 6 patients |
BNT111-01 Phase 2 Trial (NCT04526899)
This randomized, open-label trial is evaluating the efficacy and safety of BNT111 in combination with the anti-PD-1 antibody cemiplimab in patients with anti-PD-1-refractory/relapsed unresectable Stage III or IV melanoma.[1]
Key Findings (as of ESMO 2025 presentation):
| BNT111-01 (Phase 2) Clinical Efficacy Data | BNT111 + Cemiplimab | BNT111 Monotherapy | Cemiplimab Monotherapy |
| Overall Response Rate (ORR) | 18.1% | 17.4% | 13.6% |
| Complete Response (CR) | 11.7% | 13.0% | 4.5% |
| Partial Response (PR) | 6.4% | 4.3% | 9.1% |
| Stable Disease (SD) | 37.2% | 41.3% | 34.1% |
| Disease Control Rate (DCR) | 55.3% | 58.7% | 47.7% |
| Median Progression-Free Survival (PFS) | 3.1 months | Not Reported | Not Reported |
| Median Overall Survival (OS) | 20.7 months | Not Reported | Not Reported |
These results demonstrate that BNT111, particularly in combination with a checkpoint inhibitor, can induce clinically meaningful responses in a heavily pre-treated patient population with limited treatment options.[12]
Experimental Protocols
Detailed experimental protocols are often proprietary and found in the supplementary materials of peer-reviewed publications. The following are generalized protocols based on standard immunological assays and information available from the clinical trial descriptions.
IFN-γ ELISpot Assay for T-cell Response
This assay is used to quantify the frequency of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.
Generalized Protocol:
-
Plate Coating: 96-well PVDF plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from patient blood samples are plated in the coated wells.
-
Stimulation: Cells are stimulated with peptide pools of the vaccine's target TAAs (NY-ESO-1, MAGE-A3, tyrosinase, TPTE). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate and a substrate that forms a colored spot at the site of IFN-γ secretion.
-
Analysis: The number of spots in each well is counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the stimulated wells.
Flow Cytometry for T-cell Phenotyping
Flow cytometry is used to characterize the phenotype of the vaccine-induced T-cells (e.g., memory, effector, exhaustion markers).
Generalized Protocol:
-
Cell Staining: PBMCs are stained with a cocktail of fluorescently labeled antibodies against various cell surface and intracellular markers. This typically includes antibodies against CD3, CD4, CD8, and markers of interest such as CD45RO (memory), CCR7 (lymph node homing), and PD-1 (exhaustion).
-
MHC-Multimer Staining: To identify antigen-specific T-cells, MHC-multimers (e.g., dextramers) loaded with specific TAA-derived peptides are used.
-
Data Acquisition: Stained cells are run on a flow cytometer, which excites the fluorochromes with lasers and detects the emitted light.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different T-cell populations based on their expression of the various markers. A gating strategy is employed to first identify lymphocytes, then single cells, then CD3+ T-cells, and subsequently CD4+ and CD8+ subsets. Within these subsets, the expression of other markers is analyzed.
Mandatory Visualizations
Experimental Workflow of the BNT111-01 Phase 2 Trial
Logical Relationship of the FixVac Platform Components
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. An RNA vaccine drives immunity in checkpoint-inhibitor-treated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]
- 4. Current Progress and Future Perspectives of RNA-Based Cancer Vaccines: A 2025 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioNTech Publishes Data from mRNA-based BNT111 FixVac Melanoma Trial in Nature | BioNTech [investors.biontech.de]
- 6. Systemic RNA delivery to dendritic cells exploits antiviral defence for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. roswellpark.org [roswellpark.org]
- 8. Toll-like receptor ligands synergize through distinct dendritic cell pathways to induce T cell responses: Implications for vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First patient dosed in BioNTech Phase II trial of mRNA cancer vaccine [clinicaltrialsarena.com]
- 10. vax-before-travel.com [vax-before-travel.com]
- 11. BioNTech Announces First Patient Dosed in Phase 2 Clinical Trial of mRNA-Based BNT111 in Patients With Advanced Melanoma [drug-dev.com]
- 12. vjoncology.com [vjoncology.com]
BioNTech's BNTX CAR-T Cell Therapy: A Technical Deep Dive into the Underlying Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
BioNTech, a frontrunner in the development of novel immunotherapies, is advancing a promising pipeline of Chimeric Antigen Receptor (CAR) T-cell therapies, with a primary focus on treating solid tumors. A significant challenge in this field has been the identification of tumor-specific antigens and ensuring the persistence and efficacy of CAR-T cells within the tumor microenvironment. BioNTech's approach, exemplified by their lead candidate BNT211, addresses these hurdles through a dual strategy: a highly specific CAR-T cell targeting the oncofetal antigen Claudin-6 (CLDN6) and a novel CAR-T Cell Amplifying RNA Vaccine (CARVac) designed to boost the expansion and persistence of the engineered T-cells in vivo.[1][2] This technical guide provides an in-depth overview of the core principles of BioNTech's BNTX CAR-T cell therapy, including its mechanism of action, preclinical and clinical data, and the experimental protocols that underpin its development.
Core Principles of this compound CAR-T Cell Therapy
BioNTech's CAR-T platform is built on the principle of engineering a patient's own T-cells to recognize and eliminate cancer cells with high specificity.[3] The core of this technology lies in the design of the CAR construct and the innovative use of an mRNA vaccine to enhance the therapeutic effect.
The BNT211 CAR Construct: Targeting Claudin-6
BNT211 is a second-generation CAR-T cell therapy targeting Claudin-6 (CLDN6), a tight junction protein that is highly expressed in various solid tumors, including ovarian and testicular cancer, but is largely absent in healthy adult tissues.[2][4] This differential expression profile makes CLDN6 an ideal target for cancer immunotherapy, minimizing the risk of on-target, off-tumor toxicity.
The BNT211 CAR construct is meticulously designed for optimal function and is composed of the following domains:
-
Antigen Recognition Domain: A human CLDN6-specific single-chain variable fragment (scFv) is responsible for binding to the CLDN6 antigen on the surface of tumor cells.[2]
-
Hinge and Transmembrane Domain: A human CD8α hinge and transmembrane region provides flexibility and anchors the CAR to the T-cell membrane.[2]
-
Costimulatory Domain: A 4-1BB (CD137) intracellular signaling domain is included to enhance T-cell proliferation, survival, and cytokine production upon antigen recognition.[2][4][5]
-
Primary Signaling Domain: The CD3ζ chain contains immunoreceptor tyrosine-based activation motifs (ITAMs) that initiate the primary T-cell activation signal.[2]
CARVac: An mRNA-based Amplifier for CAR-T Cells
A key innovation in BioNTech's strategy is the use of a CAR-T Cell Amplifying RNA Vaccine, or CARVac.[1][2] This is a lipid nanoparticle (LNP)-formulated mRNA vaccine that encodes for the target antigen, CLDN6.[1] When administered to the patient, the mRNA is taken up by antigen-presenting cells (APCs), primarily in lymphoid tissues, which then express CLDN6 on their surface.[1] This in vivo presentation of the target antigen acts as a potent and specific stimulant for the circulating BNT211 CAR-T cells, driving their proliferation and enhancing their persistence and anti-tumor activity.[1][5][6] Preclinical studies have demonstrated that the combination of CLDN6-CAR-T cells with CARVac leads to improved tumor regression, even at sub-therapeutic CAR-T cell doses.[2]
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound CAR-T cell therapy is initiated by the specific binding of the CAR to the CLDN6 antigen on tumor cells. This engagement triggers a cascade of intracellular signaling events that lead to T-cell activation, proliferation, and the execution of anti-tumor effector functions.
dot
Upon binding of the scFv to CLDN6, the CD3ζ domain is phosphorylated, initiating a signaling cascade that involves the PI3K/AKT pathway, leading to T-cell activation and cytokine release. Simultaneously, the 4-1BB costimulatory domain recruits TRAF molecules, leading to the activation of the NF-κB and MAPK pathways.[7][8] This dual signaling is crucial for robust T-cell expansion, the development of a central memory phenotype, and sustained anti-tumor activity.[7][9] The activated CAR-T cells then kill the tumor cells through the release of cytotoxic granules containing perforin and granzymes, and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).
Clinical Development and Efficacy Data
BNT211 is currently being evaluated in a Phase 1/2 clinical trial (NCT04503278) in patients with CLDN6-positive relapsed or refractory advanced solid tumors.[10][11] The trial has assessed the safety and efficacy of BNT211 as a monotherapy and in combination with CARVac at different dose levels.
Summary of Clinical Trial Results (BNT211-01)
| Data Cut-off | Treatment Group | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| ESMO 2022 | All-comers | 21 | 33% | 67% | [10] |
| ESMO 2022 | Testicular Cancer (Dose Level 2) | 7 | 57% | 85% | [12] |
| ESMO 2023 | All-comers | 38 | 45% | 74% | [13] |
| ESMO 2023 | Dose Level 2 (with/without CARVac) | 27 | 59% | 95% | [13] |
The clinical data has demonstrated encouraging anti-tumor activity, particularly in patients with testicular cancer.[10][12] The combination with CARVac has been shown to improve the persistence of CAR-T cells.[14] The safety profile has been generally manageable, with cytokine release syndrome (CRS) being the most common adverse event, mostly of low grade.[10][14]
Experimental Protocols
The development of this compound CAR-T cell therapy involves a series of well-established experimental protocols to generate, characterize, and evaluate the safety and efficacy of the CAR-T cells.
dot
CAR-T Cell Generation
-
T-Cell Isolation: T-cells are isolated from a patient's blood via leukapheresis.[12]
-
T-Cell Activation: Isolated T-cells are stimulated ex vivo to promote proliferation and receptiveness to genetic modification. This is commonly achieved using anti-CD3 and anti-CD28 antibody-coated beads.[15]
-
Lentiviral Transduction: A lentiviral vector is used to deliver the CAR gene into the activated T-cells. This method allows for stable integration of the CAR construct into the T-cell genome.[10][14][16]
-
Ex Vivo Expansion: The genetically modified T-cells are cultured and expanded in the laboratory to generate a sufficient number of cells for therapeutic infusion.[15]
-
Quality Control: The final CAR-T cell product undergoes rigorous quality control testing to ensure identity, purity, potency, and safety.[12]
In Vitro Efficacy and Characterization Assays
-
CAR Expression Analysis: Flow cytometry is used to confirm the successful expression of the CAR on the surface of the T-cells.[11][15][17]
-
Cytotoxicity Assays: The ability of the CAR-T cells to kill target tumor cells is assessed in vitro. A common method involves co-culturing the CAR-T cells with CLDN6-positive tumor cell lines and measuring target cell lysis, often through a luciferase-based assay or flow cytometry.[9][18][19][20]
-
Cytokine Release Assays: The profile and quantity of cytokines (e.g., IFN-γ, IL-2) released by the CAR-T cells upon engagement with target cells are measured using techniques like ELISA or Cytometric Bead Array (CBA).[1][19]
-
Proliferation Assays: The proliferative capacity of the CAR-T cells in response to antigen stimulation is evaluated to ensure their ability to expand in vivo.[19]
In Vivo Preclinical Models
-
Xenograft Tumor Models: To evaluate the anti-tumor efficacy of the CAR-T cells in vivo, immunodeficient mice (e.g., NSG mice) are engrafted with human CLDN6-positive tumor cells to establish xenograft tumors.[21][22][23][24][25][26]
-
Treatment and Monitoring: The tumor-bearing mice are then treated with the CAR-T cells, with or without the CARVac, and tumor growth is monitored over time.[22][25]
-
Pharmacodynamic and Pharmacokinetic Analysis: At the end of the study, tissues and blood are collected to analyze the persistence, trafficking, and phenotype of the CAR-T cells, as well as to assess any potential toxicities.[21][22]
Conclusion
BioNTech's this compound CAR-T cell therapy platform represents a significant advancement in the treatment of solid tumors. The selection of a highly specific target, CLDN6, combined with the innovative CARVac amplification technology, addresses key challenges that have historically limited the success of CAR-T therapies in this setting. The promising preclinical and clinical data for BNT211 underscore the potential of this approach to provide a new and effective treatment option for patients with difficult-to-treat cancers. Further clinical development and the transition to an automated manufacturing process will be crucial in bringing this novel therapy to patients in need.[10][27]
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. BioNTech Announces Publication of Preclinical Data for First-in-Kind CAR-T Cell Therapy Approach Targeting Solid Tumors in Science | BioNTech [investors.biontech.de]
- 3. Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clinical Study of the Safety and Effectiveness of an Investigational Cell Therapy Given With and Without an Investigational RNA-based Vaccine in Patients With Organ Tumors [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Circular RNA cancer vaccines drive immunity in hard-to-treat malignancies [thno.org]
- 7. The 4-1BB CAR-T Enigma: who’s driving and where can they go? — Aleta Biotherapeutics [aletabio.com]
- 8. JCI Insight - 4-1BB enhancement of CAR T function requires NF-κB and TRAFs [insight.jci.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Production of Lentivirus for the Establishment of CAR-T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. biontech.com [biontech.com]
- 13. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of CAR-T Cells by Lentiviral Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CAR T Cell Characterization With Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Generation of CAR-T Cells by Lentiviral Transduction | Springer Nature Experiments [experiments.springernature.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. In vitro evaluation of CAR-T cells in patient-derived glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 22. scribd.com [scribd.com]
- 23. benchchem.com [benchchem.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fiercebiotech.com [fiercebiotech.com]
The Molecular Architecture of Self-Amplifying mRNA in BioNTech's Vaccine Platforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines has marked a paradigm shift in vaccinology, offering unprecedented speed and flexibility in response to global health challenges. While conventional non-amplifying mRNA vaccines, such as the highly successful BNT162b2 co-developed by BioNTech and Pfizer, have demonstrated remarkable efficacy, the next frontier in RNA-based immunotherapies lies in self-amplifying mRNA (saRNA) technologies.[1][2] BioNTech, a pioneer in mRNA therapeutics, is actively developing advanced RNA platforms, including saRNA and a novel trans-amplifying RNA (taRNA) system, which promise to elicit robust and durable immune responses at significantly lower doses.[1][3]
This technical guide provides an in-depth exploration of the molecular biology underpinning BioNTech's self-amplifying mRNA vaccine technology. Drawing from publicly available scientific literature and company documentation, we will dissect the core components of these advanced vaccine candidates, from the RNA backbone and viral replicase machinery to the proprietary delivery systems. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies driving this innovative vaccine platform.
Core Components of BioNTech's Amplifying RNA Vaccines
BioNTech's approach to amplifying RNA vaccines is built upon decades of research into optimizing RNA stability, translational efficiency, and immunogenicity.[1] Their platforms encompass both self-amplifying mRNA (saRNA) and a more advanced, bipartite trans-amplifying RNA (taRNA) system.[1][3]
Self-Amplifying mRNA (saRNA)
The fundamental principle of saRNA technology is to deliver an mRNA molecule that not only encodes the target antigen but also the machinery for its own replication.[4] This is achieved by incorporating the genetic code for a viral RNA-dependent RNA polymerase (RdRp), typically derived from an alphavirus, into the mRNA construct.[4] Upon delivery into the cytoplasm of a host cell, the saRNA is translated to produce both the antigen and the replicase complex.[1] This replicase then generates numerous copies of the saRNA, leading to a substantial amplification of antigen expression from a small initial dose.[1][4]
BioNTech's saRNA preclinical candidates leverage this concept of viral replication without being infectious agents themselves.[1] A key feature of this process is the generation of double-stranded RNA (dsRNA) intermediates during replication, which are potent activators of intracellular immune sensors, thus making saRNA a powerful activator of the immune system.[1]
Trans-Amplifying mRNA (taRNA): An Advancement of the saRNA Platform
BioNTech has further evolved its amplifying RNA technology with the development of a trans-amplifying RNA (taRNA) system.[1] This innovative bipartite approach separates the replicase and the antigen-encoding RNA onto two distinct molecules.[3] This separation offers several advantages:
-
Enhanced Flexibility: The replicase can be produced in advance and co-administered with different antigen-encoding RNAs, streamlining the development of new vaccine candidates.[1]
-
Improved Expression: Studies have shown that a non-replicating mRNA (nrRNA) encoding the replicase can drive 10- to 100-fold higher expression of the antigen-encoding transreplicon compared to a standard saRNA-encoded replicase.[3]
-
Simplified Production: The separation of the large replicase sequence from the smaller antigen-encoding sequence can simplify the manufacturing process.[3]
The taRNA system consists of two components:
-
Replicase-Encoding mRNA: A non-replicating mRNA that provides the blueprint for the alphaviral replicase.
-
Transreplicon (TR): An RNA molecule containing the genetic sequence for the target antigen, flanked by the necessary cis-acting elements for recognition and amplification by the replicase.[5]
Molecular Design and Optimization
BioNTech has invested heavily in optimizing the structural components of its mRNA molecules to enhance their performance. These optimizations are crucial for the stability, translational efficiency, and immunogenicity of their saRNA and taRNA vaccines.[1]
Key Structural Elements of BioNTech's mRNA Constructs:
| Feature | Description | Reference |
| 5' Cap | A unique, chemically modified cap analog is incorporated to enhance translational performance, stabilize the mRNA molecule, and direct the immune response. | [1] |
| Untranslated Regions (UTRs) | Innovations in the composition and structure of the 3' UTR are critical for ensuring intracellular stability of the mRNA. | [1] |
| Poly(A) Tail | Extensive research into the structure of the poly(A) tail has led to tailored mRNA template designs for improved translational performance. | [1] |
| Optimized Uridine mRNA (uRNA) | For its cancer immunotherapy platforms like FixVac, BioNTech utilizes uRNA, which is optimized for immunogenicity to boost vaccine efficacy. | [6] |
| Nucleoside-Modified mRNA (modRNA) | For applications requiring high levels of protein production with minimal immune activation, such as their conventional COVID-19 vaccine, BioNTech employs modRNA containing naturally occurring modified nucleosides. | [1] |
Delivery Systems: Ensuring Effective RNA Delivery
The effective delivery of large saRNA and taRNA molecules into the target cells is a critical challenge. BioNTech has developed proprietary lipid-based delivery systems to protect the RNA from degradation and facilitate its uptake by antigen-presenting cells (APCs), particularly dendritic cells (DCs).[1]
RNA-Lipoplex (LPX) Formulation
For their cancer immunotherapy platforms, BioNTech utilizes a proprietary RNA-lipoplex (LPX) delivery formulation.[6] This system embeds the mRNA between a lipid bilayer and is designed to specifically target DCs in lymphoid compartments like the spleen and lymph nodes.[1][6] The charge ratio between the cationic lipids and the negatively charged RNA is a key parameter that is fine-tuned to optimize targeting and efficacy.[7]
Lipid Nanoparticles (LNPs)
For their infectious disease vaccines, including the conventional mRNA COVID-19 vaccine, BioNTech employs lipid nanoparticles (LNPs). These LNPs are composed of a mixture of lipids that encapsulate the mRNA, protecting it from degradation and facilitating its delivery to target cells. The composition of these LNPs is carefully selected to ensure stability and efficient delivery to lymphatic cells to induce a robust immune response.
Experimental Protocols and Methodologies
While specific, detailed protocols for BioNTech's proprietary saRNA platforms are not publicly available, general methodologies for the production and analysis of saRNA can be inferred from the broader scientific literature.
In Vitro Transcription (IVT)
The synthesis of saRNA is achieved through an enzymatic process called in vitro transcription (IVT).[8] This cell-free reaction uses a linearized DNA template containing the saRNA sequence downstream of a bacteriophage promoter (e.g., T7).[8] An RNA polymerase then transcribes the DNA template into multiple copies of the saRNA molecule.
Generalized IVT Protocol Outline:
-
Template Linearization: The plasmid DNA containing the saRNA gene is linearized using restriction enzymes.
-
IVT Reaction: The linearized DNA is incubated with an RNA polymerase, ribonucleoside triphosphates (NTPs), a cap analog, and an RNase inhibitor in a suitable buffer.
-
DNase Treatment: The DNA template is removed by digestion with DNase.
-
Purification: The synthesized saRNA is purified to remove enzymes, unincorporated nucleotides, and other reaction components. This can be achieved through methods like chromatography.[9]
RNA Purification and Analysis
Purification of the in vitro transcribed RNA is a critical step to ensure its quality and safety.[9] BioNTech utilizes a proprietary purification process to remove product-related impurities. Following purification, the concentration and integrity of the saRNA are determined.
Common Analysis Techniques:
-
Spectrophotometry: To determine the concentration of the purified RNA.
-
Gel Electrophoresis: To assess the size and integrity of the RNA transcripts.
-
High-Performance Liquid Chromatography (HPLC): For more detailed analysis of purity and integrity.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular processes and experimental workflows associated with saRNA vaccines.
Caption: Mechanism of self-amplifying mRNA action within a host cell.
References
- 1. BioNTech's scientific groundwork: Pioneering mRNA research [biontech.com]
- 2. An Update on Self-Amplifying mRNA Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-Amplifying RNA Approach for Protein Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A trans-amplifying RNA simplified to essential elements is highly replicative and robustly immunogenic in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioNTech: mRNA platforms [biontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Lipid Nanoparticles in BNT162b2 mRNA Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The unprecedented success of the Pfizer-BioNTech BNT162b2 COVID-19 vaccine is intrinsically linked to its delivery vehicle: the lipid nanoparticle (LNP). This guide provides a detailed technical examination of the critical role these LNPs play, moving beyond a simple carrier function to their active involvement in vaccine efficacy. We will dissect the multicomponent lipid chemistry, the precise mechanism of intracellular mRNA delivery, the inherent adjuvant properties of the formulation, and the key experimental protocols used for characterization. All quantitative data is summarized in structured tables, and complex processes are visualized through detailed diagrams to offer a comprehensive resource for professionals in the field of drug delivery and vaccine development.
LNP Composition and Architecture
The BNT162b2 vaccine utilizes a meticulously designed four-component LNP system. Each lipid serves a distinct and synergistic purpose to ensure the stability, delivery, and bioactivity of the mRNA payload.[1] The components self-assemble, encapsulating the negatively charged mRNA to form a particle with a dense core.[1][2]
-
Ionizable Cationic Lipid (ALC-0315): This is the cornerstone of the LNP's function.[3] ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), possesses a unique pH-dependent charge.[4][5] At a physiological pH of ~7.4, it remains largely neutral, minimizing toxicity and nonspecific interactions in circulation.[2][5] However, within the acidic environment of an endosome (pH 5-6), its tertiary amine headgroup becomes protonated, acquiring a positive charge.[5] This charge is critical for interacting with the endosomal membrane and triggering the release of the mRNA cargo.[1][5]
-
Phospholipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine acts as a "helper" or structural lipid.[2][6] Its cylindrical shape and saturated acyl chains contribute to the formation of a stable lipid bilayer, providing structural integrity to the nanoparticle.[1][7]
-
Cholesterol: As a crucial structural component, cholesterol intercalates within the lipid layers.[8] It modulates the fluidity and integrity of the nanoparticle membrane, enhancing stability and potentially facilitating fusion with the endosomal membrane during mRNA release.[1][2]
-
PEGylated Lipid (ALC-0159): This lipid consists of a polyethylene glycol (PEG) molecule conjugated to a lipid anchor.[6] During the LNP's self-assembly, ALC-0159 plays a crucial role in controlling particle size and preventing aggregation.[2][8] Once administered, the hydrophilic PEG layer forms a steric barrier on the LNP surface, which reduces opsonization (binding of blood proteins) and subsequent clearance by the reticuloendothelial system, thereby increasing circulation time.[1][2]
Quantitative Data: Formulation and Properties
The precise molar ratio of the lipid components and the resulting physicochemical properties are critical quality attributes that dictate the vaccine's efficacy and safety.
Table 1: BNT162b2 Lipid Nanoparticle Formulation
This table outlines the molar ratio of the four lipid components used in the Pfizer-BioNTech vaccine formulation.
| Component | Lipid Type | Molar Ratio (%) | Reference |
| ALC-0315 | Ionizable Cationic | 46.3 | [2][9] |
| Cholesterol | Sterol | 42.7 | [2][9] |
| DSPC | Phospholipid | 9.4 | [2][9] |
| ALC-0159 | PEGylated Lipid | 1.6 | [2][9] |
Table 2: BNT162b2 LNP Physicochemical Properties
This table presents typical values for key physical and chemical characteristics of the formulated LNPs. These parameters are crucial for ensuring batch-to-batch consistency and vaccine performance.
| Parameter | Typical Value | Description | Reference |
| Hydrodynamic Diameter | 80 - 120 nm | The effective size of the particle in fluid, influencing cellular uptake and biodistribution. | [10][11] |
| Polydispersity Index (PDI) | < 0.2 | A measure of the heterogeneity of particle sizes in the mixture. A lower value indicates a more uniform population. | [11] |
| Zeta Potential | Near-neutral to slightly negative (~ -6 mV) | The electrical potential at the particle's surface at physiological pH, affecting stability and interaction with cells. | [10] |
| Encapsulation Efficiency | > 90% | The percentage of mRNA successfully encapsulated within the LNPs. | [10][11] |
Mechanism of Intracellular mRNA Delivery
The delivery of mRNA to the cytoplasm is a multi-step process, with the endosomal escape being the most significant bottleneck.[12][13]
-
Cellular Uptake: Following intramuscular injection, LNPs are taken up by host cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, through endocytic pathways such as macropinocytosis.[13][14][15]
-
Endosomal Trafficking and Acidification: Once inside the cell, the LNP is enclosed within an endosome.[15] As the endosome matures, proton pumps in its membrane actively lower the internal pH.[16]
-
Protonation and Membrane Disruption: The acidic environment causes the ionizable lipid ALC-0315 to become protonated (positively charged).[5] These cationic lipids then interact electrostatically with anionic lipids present in the endosomal membrane.[1]
-
Endosomal Escape: This interaction is believed to disrupt the integrity of the endosomal membrane, possibly by forming non-bilayer lipid phases, which creates an opening or pore.[1][13] This allows the mRNA payload to escape the endosome and enter the cell's cytoplasm, avoiding degradation in the lysosome.[12][13] This step is known to be inefficient, with a significant portion of LNPs failing to escape.[12][16]
-
mRNA Translation: In the cytoplasm, the cell's ribosomes recognize the mRNA and translate it into the full-length SARS-CoV-2 spike protein.[2]
-
Antigen Presentation: The newly synthesized spike proteins are then processed and presented on the surface of the cell, where they can be recognized by the immune system, initiating the adaptive immune response.[14]
Intrinsic Adjuvant Properties and Immune Activation
LNP-mRNA vaccines do not require traditional adjuvants because the formulation itself possesses potent immunostimulatory properties.[17] Both the lipid and mRNA components contribute to activating the innate immune system, which is a prerequisite for a robust adaptive immune response.
The single-stranded mRNA can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, within APCs.[14] This recognition triggers a downstream signaling cascade mediated by the adaptor protein MyD88.[14] The pathway culminates in the activation of transcription factors like NF-κB and IRF7, leading to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[18][19] This innate immune activation is critical for the maturation of dendritic cells and the subsequent priming of T cells and differentiation of B cells, leading to potent antibody and T-cell responses.[14][20]
Key Experimental Protocols
The development and quality control of LNP-mRNA vaccines rely on a suite of standardized analytical techniques to ensure their physicochemical characteristics and biological function.
LNP Formulation via Microfluidic Mixing
This method enables the rapid and reproducible self-assembly of LNPs with uniform size distribution.[21][22]
-
Phase Preparation:
-
Lipid Phase: The four lipid components (ALC-0315, DSPC, Cholesterol, ALC-0159) are dissolved in ethanol.
-
Aqueous Phase: The mRNA is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0). The low pH ensures the mRNA is stable and the ionizable lipid remains soluble in the ethanol phase before mixing.
-
-
Microfluidic Mixing: The two phases are driven through separate inlets of a microfluidic mixing chip (e.g., a staggered herringbone or T-junction mixer) at a controlled flow rate.[21][23] The rapid, chaotic advection within the microchannels ensures that the ethanol is diluted quickly and uniformly.
-
Self-Assembly: The rapid increase in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, entrapping the mRNA which electrostatically interacts with the now-protonated ALC-0315.[15]
-
Purification and Buffer Exchange: The resulting LNP suspension is dialyzed or subjected to tangential flow filtration against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the LNP surface charge for in vivo administration.
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
-
Principle: DLS measures the time-dependent fluctuations in the intensity of laser light scattered by the LNPs as they undergo Brownian motion in suspension.[22]
-
Procedure: A diluted LNP sample is placed in a cuvette and illuminated by a laser. A detector measures the intensity fluctuations of the scattered light at a known angle.
-
Analysis: An autocorrelation function is applied to the fluctuation data to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The PDI is calculated from the distribution of particle sizes.[24]
-
-
Zeta Potential by Electrophoretic Light Scattering (ELS):
-
Principle: ELS measures the velocity of LNPs moving in a liquid under the influence of an applied electric field.[24]
-
Procedure: The LNP sample, diluted in a low ionic strength buffer (e.g., 0.1x PBS) to reduce charge screening, is placed in a specialized cell containing electrodes.[22] An electric field is applied.
-
Analysis: A laser beam is passed through the sample, and the Doppler shift in the frequency of the scattered light caused by the moving particles is measured. This shift is proportional to the particle velocity (electrophoretic mobility), from which the zeta potential is calculated using the Henry equation.
-
-
mRNA Encapsulation Efficiency (EE) by RiboGreen Assay:
-
Principle: The Quant-iT RiboGreen reagent is a fluorescent dye that exhibits a large fluorescence enhancement upon binding to nucleic acids.[25] Its membrane-impermeable nature allows for the differentiation between accessible (unencapsulated) and protected (encapsulated) mRNA.[26]
-
Procedure:
-
A standard curve is prepared using known concentrations of free mRNA.
-
Two sets of LNP samples are prepared.
-
Sample A (Intact LNPs): The LNP sample is diluted in buffer, and RiboGreen reagent is added. The fluorescence is measured to quantify the amount of unencapsulated mRNA.[25]
-
Sample B (Lysed LNPs): The LNP sample is diluted in buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release all mRNA.[25] RiboGreen reagent is added, and the fluorescence is measured to quantify the total mRNA.
-
-
Calculation:
-
EE (%) = [ (Total mRNA) - (Unencapsulated mRNA) ] / (Total mRNA) × 100
-
-
-
Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM):
-
Principle: Cryo-TEM allows for the visualization of nanoparticles in their near-native, hydrated state by flash-freezing them in a thin layer of vitrified (non-crystalline) ice.[27]
-
Procedure: A small aliquot of the LNP suspension is applied to a TEM grid. The grid is then blotted to create a thin film and rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the sample, preserving the LNP structure.
-
Analysis: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. The resulting images provide direct visualization of LNP morphology, size distribution, and internal structure (e.g., presence of a dense core).[28]
-
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jib-04.com [jib-04.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 14. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The mRNA component of LNP-mRNA vaccines triggers IFNAR-dependent immune activation which attenuates the adaptive immune response [frontiersin.org]
- 19. The mRNA component of LNP-mRNA vaccines triggers IFNAR-dependent immune activation which attenuates the adaptive immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. news-medical.net [news-medical.net]
- 25. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 28. creative-biostructure.com [creative-biostructure.com]
Investigating the Immunogenicity of Novel BioNTech Cancer Antigens: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BioNTech has emerged as a leader in the development of novel cancer immunotherapies, leveraging pioneering mRNA-based platforms to elicit potent and targeted anti-tumor immune responses. This technical guide provides an in-depth overview of the immunogenicity of their key cancer antigen platforms: iNeST (individualized Neoantigen Specific Immunotherapy) , FixVac (Fixed Vaccine) , and a novel combination of CAR-T cell therapy with an mRNA-based vaccine (CARVac) . We will delve into the core technologies, summarize key clinical trial data, detail the experimental methodologies used to assess immunogenicity, and visualize the underlying biological pathways and experimental workflows.
Core Technology Platforms
BioNTech's strategy revolves around harnessing mRNA to educate the patient's immune system to recognize and eliminate cancer cells. This is achieved through two primary mRNA-based platforms and a synergistic cell therapy approach.
-
iNeST (Individualized Neoantigen Specific Immunotherapy): This is a bespoke, on-demand platform that targets patient-specific neoantigens.[1] By sequencing a patient's tumor, unique mutations are identified, and an mRNA vaccine is designed to encode up to 20 of these neoantigens. The mRNA is encapsulated in a proprietary intravenous RNA-lipoplex delivery formulation, which is designed to enhance stability and target dendritic cells.[2] This personalized approach aims to induce a precise and potent immune response against the unique genetic makeup of a patient's tumor.[1]
-
FixVac (Fixed Vaccine): This platform provides an "off-the-shelf" approach by targeting a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are commonly expressed in specific cancer types.[1][3] Similar to iNeST, the mRNA is delivered via a proprietary RNA-lipoplex formulation to target dendritic cells and trigger a strong innate and adaptive immune response.[1] For the FixVac candidates, BioNTech utilizes optimized uridine mRNA (uRNA) to enhance the immunostimulatory effect and boost vaccine efficacy.[1][4]
-
CAR-T Cell Therapy Amplified by CARVac: This innovative approach combines Chimeric Antigen Receptor (CAR)-T cell therapy with an mRNA vaccine.[5] The CAR-T cells are engineered to target a specific tumor antigen, such as Claudin-6 (CLDN6).[5][6] To enhance the persistence and activity of these CAR-T cells, a supporting mRNA vaccine, termed CARVac, is administered.[5][6] This vaccine, based on the FixVac platform, encodes the same target antigen as the CAR-T cells, aiming to boost the expansion and functionality of the engineered T cells in vivo.[5][6]
Quantitative Immunogenicity and Efficacy Data
The following tables summarize key quantitative data from clinical trials of BioNTech's leading cancer vaccine candidates.
Table 1: BNT122 (autogene cevumeran) - iNeST Platform
| Indication | Trial Phase | Number of Patients | Key Immunogenicity Findings | Clinical Outcome Correlation | Citation(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Phase 1 | 16 | 8 of 16 patients (50%) developed de novo, high-magnitude neoantigen-specific T cells. | Responders (with vaccine-expanded T cells) had a longer median recurrence-free survival (not reached) compared to non-responders (13.4 months). | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Phase 1 | 16 | Vaccine-expanded T cells comprised up to 10% of all circulating T cells and persisted for up to three years. | The persistence of T cells was associated with a longer median recurrence-free survival. | [7] |
| Solid Tumors | Phase 1a/1b | N/A | Demonstrated robust CD4+ and CD8+ T cell responses. | Associated with objective responses. | [8] |
Table 2: BNT111 - FixVac Platform
| Indication | Trial Phase | Number of Patients | Key Immunogenicity Findings | Clinical Outcome | Citation(s) |
| Advanced Melanoma (CPI-experienced) | Phase 1 (Lipo-MERIT) | 42 | Durable objective responses were associated with strong expansion of tumor-antigen-specific CD4+ and CD8+ T cells. | BNT111 as a single agent: 3/25 patients had a partial response. With anti-PD-1: 6/17 patients had a partial response. | [9] |
| Advanced Melanoma | Phase 1 (Lipo-MERIT) | 50 (evaluable) | T-cell responses against at least one TAA were observed in 14/22 (64%) patients with evidence of disease and 19/28 (68%) of patients with no evidence of disease. | Median disease-free survival in patients with no evidence of disease was 34.8 months. | [10] |
| Advanced Melanoma (anti-PD-1 refractory/relapsed) | Phase 2 | 184 | N/A | Combination with cemiplimab showed a statistically significant improvement in Overall Response Rate (ORR) compared to historical controls. | [11] |
Table 3: BNT211 (CLDN6 CAR-T) + CARVac
| Indication | Trial Phase | Number of Patients (evaluable) | Key Immunogenicity Findings | Clinical Outcome | Citation(s) |
| CLDN6+ Solid Tumors | Phase 1/2 | 44 (38 evaluable) | Application of CARVac increases the persistence of the adoptively transferred CAR-T cells. | Overall Response Rate (ORR): 45%; Disease Control Rate (DCR): 74%. | [12][13] |
| CLDN6+ Solid Tumors (Dose Level 2) | Phase 1/2 | 27 | Prolonged persistence of CAR-T cells in the CARVac cohort. | ORR: 59%; DCR: 95%. | [12][13] |
Experimental Protocols & Methodologies
iNeST Workflow: From Tumor to Personalized Vaccine
The generation of the autogene cevumeran (BNT122) vaccine follows a multi-step, on-demand manufacturing process.
-
Tumor Biopsy and Sequencing: A sample of the patient's tumor is surgically resected. DNA and RNA are extracted and subjected to next-generation sequencing to identify somatic mutations.
-
Neoantigen Prediction: A proprietary computational pipeline is used to analyze the sequencing data. This involves identifying non-synonymous mutations and predicting which resulting peptides (neoantigens) are likely to bind to the patient's specific HLA molecules and be immunogenic. Up to 20 neoantigen candidates are selected for each patient.[8]
-
mRNA Vaccine Manufacturing: An mRNA molecule is synthesized that encodes a polypeptide chain of the selected neoantigens. This process is conducted under Good Manufacturing Practice (GMP) conditions.
-
Formulation and Delivery: The mRNA is encapsulated within a lipid-based nanoparticle formulation (RNA-lipoplex) for intravenous administration. This formulation is designed to protect the mRNA from degradation and to facilitate its uptake by dendritic cells, particularly in lymphoid organs like the spleen.[8][2]
Immunogenicity Assessment: IFN-γ ELISpot Assay
A key method for quantifying T-cell responses in these trials is the Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay.[10]
-
Objective: To detect and quantify the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.
-
General Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples collected at baseline and various time points after vaccination.
-
Stimulation: PBMCs are plated in wells pre-coated with an anti-IFN-γ capture antibody. They are then stimulated ex vivo with pools of peptides corresponding to the antigens encoded by the vaccine (e.g., the four TAAs in BNT111 or the personalized neoantigens in BNT122). A negative control (no peptide) and a positive control (a general mitogen) are included.
-
Incubation: The plates are incubated to allow activated T cells to secrete IFN-γ, which is captured by the antibodies on the well surface.
-
Detection: A secondary, enzyme-linked anti-IFN-γ antibody is added, followed by a substrate that produces a colored spot for each IFN-γ-secreting cell.
-
Quantification: The spots are counted, providing a measure of the number of antigen-specific T cells per number of PBMCs plated. A positive response is typically defined as a spot count significantly higher than the negative control background.
-
CAR-T Persistence Monitoring: Flow Cytometry
The persistence and expansion of CAR-T cells (BNT211) in patients are monitored using multi-color flow cytometry.
-
Objective: To identify and quantify the frequency of CAR-T cells in peripheral blood over time.
-
General Protocol:
-
Sample Preparation: PBMCs are isolated from patient blood.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This panel typically includes:
-
Lineage markers to identify T cells (e.g., CD3, CD4, CD8).
-
An antibody or reagent that specifically binds to the extracellular domain of the Chimeric Antigen Receptor to distinguish CAR-T cells from endogenous T cells.
-
Memory markers (e.g., CD45RA, CCR7) to characterize the differentiation state of the T cells (naïve, central memory, effector memory).
-
-
Data Acquisition: Stained cells are run through a flow cytometer, which measures the fluorescence of each individual cell.
-
Data Analysis: A sequential gating strategy is applied to the data to isolate the T cell population and then specifically quantify the percentage of CAR-T cells within the CD4+ and CD8+ compartments. This allows for tracking the expansion and contraction of the CAR-T cell population following infusion and after administration of CARVac.
-
Visualizations: Pathways and Workflows
Diagram 1: BioNTech mRNA Vaccine Mechanism of Action
Caption: General mechanism of action for BioNTech's mRNA cancer vaccines.
Diagram 2: iNeST Personalized Vaccine Workflow
Caption: High-level workflow for the iNeST personalized cancer vaccine platform.
Diagram 3: BNT211 CAR-T and CARVac Synergy
Caption: Synergistic mechanism of BNT211 CAR-T therapy and the CARVac mRNA vaccine.
Conclusion
BioNTech's novel cancer antigen platforms demonstrate significant promise in generating robust and clinically meaningful anti-tumor immune responses. The individualized iNeST platform shows that a personalized approach can induce high-magnitude, durable T-cell responses that correlate with improved clinical outcomes. The off-the-shelf FixVac platform provides a scalable alternative that effectively activates immunity against shared tumor antigens. Furthermore, the strategic combination of CAR-T cell therapy with an amplifying mRNA vaccine represents a powerful synergy to overcome key challenges in solid tumor treatment, such as limited T-cell persistence. Continued investigation in larger, randomized trials will be crucial to fully establish the therapeutic benefit of these innovative immunotherapies.
References
- 1. BioNTech Presents Positive Phase 1/2 Data Update for CAR-T Cell Therapy Candidate BNT211 in Advanced Solid Tumors at ESMO Congress 2023 | BioNTech [investors.biontech.de]
- 2. An RNA vaccine drives immunity in checkpoint-inhibitor-treated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. mskcc.org [mskcc.org]
- 5. BioNTech Announces Publication of Preclinical Data for First-in-Kind CAR-T Cell Therapy Approach Targeting Solid Tumors in Science - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
- 7. Personalized RNA neoantigen vaccines stimulate T cells in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Phase 1 Data from mRNA-based Individualized Neoantigen Specific Immunotherapy in Patients with Resected Pancreatic Cancer presented at ASCO | BioNTech [investors.biontech.de]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. BioNTech Presents Positive Phase 1/2 Data Update for CAR-T [globenewswire.com]
The Science Behind RiboMab®: An In-depth Guide to BioNTech's mRNA-Encoded Antibody Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
BioNTech's RiboMab® platform represents a paradigm shift in antibody therapeutics, leveraging messenger RNA (mRNA) technology to enable the in vivo production of therapeutic antibodies. This approach circumvents many of the challenges associated with traditional recombinant antibody manufacturing, such as complex production processes and limited serum half-life for certain formats. RiboMabs are composed of an mRNA sequence encoding a specific antibody, encapsulated within a lipid nanoparticle (LNP) delivery system. Following intravenous administration, these LNPs are primarily taken up by hepatocytes, which then act as bioreactors, translating the mRNA into functional antibodies that are secreted into the bloodstream.[1] This technical guide provides a comprehensive overview of the core science underpinning the RiboMab platform, with a focus on two leading candidates: BNT141, an anti-Claudin 18.2 antibody, and BNT142, a bispecific antibody targeting Claudin 6 and CD3.
Core Technology: mRNA and Lipid Nanoparticle Formulation
The RiboMab platform is built upon BioNTech's extensive expertise in mRNA and LNP technology. The mRNA molecules are engineered for optimal stability and translational efficiency. A key feature is the incorporation of modified nucleosides, such as N1-methylpseudouridine, which helps to suppress the innate immune response against the mRNA, thereby preventing premature degradation and enhancing protein production.[2][3]
The LNP delivery system is crucial for protecting the mRNA from degradation in the bloodstream and facilitating its uptake into target cells, primarily liver cells. While the precise composition for each RiboMab is proprietary, BioNTech's LNP technology generally consists of a mixture of lipids, including an ionizable cationic lipid for mRNA encapsulation, a PEGylated lipid to enhance stability and circulation time, cholesterol to provide structural integrity, and a phospholipid.[2][3]
RiboMab Candidate: BNT141 (anti-Claudin 18.2)
BNT141 is a RiboMab designed to produce a monoclonal antibody targeting Claudin 18.2 (CLDN18.2), a tight junction protein that is highly expressed in various solid tumors, including gastric, pancreatic, and esophageal cancers, while having limited expression in healthy tissues.[2][4] The antibody sequence encoded by BNT141 is identical to zolbetuximab (IMAB362), a well-characterized monoclonal antibody.[2]
Mechanism of Action: CLDN18.2-Targeted Cytotoxicity
The primary mechanisms of action for the BNT141-encoded antibody are Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[2][4] Upon binding to CLDN18.2 on the surface of tumor cells, the Fc region of the antibody is recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and subsequent tumor cell lysis (ADCC).[5] Additionally, the antibody can activate the classical complement cascade, resulting in the formation of the membrane attack complex and direct killing of the tumor cell (CDC).[4]
Preclinical Efficacy and Pharmacokinetics
Preclinical studies have demonstrated the potent anti-tumor activity of BNT141. In a human gastric tumor xenograft mouse model, weekly administration of BNT141 significantly inhibited tumor growth.[2] Notably, a 30 µg dose of BNT141 showed comparable or superior tumor control to an 800 µg dose of the recombinant IMAB362 antibody, highlighting the potency of the RiboMab platform.[2]
| Parameter | BNT141 (30 µg) | IMAB362 (800 µg) | Control (Luc RNA-LNP) | Control (Saline) |
| Tumor Growth Inhibition | Significant (p = .01 vs Luc RNA-LNP; p = .014 vs Saline) | Significant | Not Applicable | Not Applicable |
Table 1: In vivo anti-tumor efficacy of BNT141 in a human gastric tumor xenograft model. Data extracted from Bähr-Mahmud H, et al. Oncoimmunology. 2023.[2]
Pharmacokinetic studies in mice, rats, and cynomolgus monkeys have shown that repeated weekly intravenous administration of BNT141 leads to sustained serum concentrations of the functional antibody.[2]
RiboMab Candidate: BNT142 (anti-Claudin 6 x CD3 Bispecific Antibody)
BNT142 is a RiboMab that encodes a bispecific T-cell engaging antibody targeting Claudin 6 (CLDN6) and the CD3 epsilon chain of the T-cell receptor complex.[6][7] CLDN6 is an oncofetal antigen that is highly expressed in several solid tumors, including ovarian and testicular cancers, but is absent in healthy adult tissues, making it an ideal target for cancer immunotherapy.[8][9]
Mechanism of Action: T-Cell Redirected Killing of CLDN6+ Tumors
The BNT142-encoded bispecific antibody acts as a bridge between T-cells and CLDN6-positive tumor cells.[6] One arm of the antibody binds to CLDN6 on the tumor cell surface, while the other arm engages CD3 on T-cells.[6] This cross-linking leads to the formation of a cytolytic synapse, resulting in T-cell activation, proliferation, and potent, targeted killing of the cancer cells.[8]
Preclinical Efficacy and Pharmacokinetics
In vitro studies have shown that the BNT142-encoded antibody, RiboMab02.1, induces dose-dependent, T-cell-mediated cytotoxicity in CLDN6-positive cancer cell lines.[10] In vivo, weekly injections of BNT142 in mice bearing CLDN6-positive human tumor xenografts led to tumor elimination and increased survival.[6][7] Pharmacokinetic analyses in mice and non-human primates demonstrated that intravenous administration of BNT142 resulted in sustained therapeutic serum concentrations of the functional bispecific antibody.[7][10]
| Parameter | BNT142 (10 µg, weekly) | BNT142 (30 µg, weekly) |
| RiboMab02.1 Cmax (µg/mL) | 4.9 - 7.4 | 32.0 - 47.0 |
| Half-life (t½) in mice (h) | 21.6 | Not Reported |
| Half-life (t½) in NHP (h) | 26.6 - 37.7 (at 0.015-0.150 mg/kg) | Not Reported |
| In vivo Efficacy | Tumor volume reduction | Tumor volume reduction |
Table 2: Pharmacokinetic and efficacy summary for BNT142. Data extracted from a 2024 press release on the preclinical pharmacology and efficacy of BNT-142.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Workflow)
A common method to assess the cytotoxic potential of RiboMabs is a luciferase-based assay.
-
Target Cell Preparation: Tumor cell lines endogenously expressing or engineered to express the target antigen (e.g., CLDN18.2 or CLDN6) are also engineered to express firefly luciferase.
-
Co-culture: Target cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) as effector cells at a specific effector-to-target ratio.
-
Treatment: The RiboMab-encoded antibody (produced in vitro from transfected cells or purified from the serum of treated animals) is added to the co-culture at various concentrations.
-
Incubation: The co-culture is incubated for a defined period (e.g., 24-48 hours).
-
Lysis and Luminescence Measurement: A luciferase substrate is added to the wells. The luminescence, which is proportional to the number of viable target cells, is measured using a luminometer. A decrease in luminescence in the presence of the antibody indicates cytotoxicity.
In Vivo Tumor Xenograft Model (General Workflow)
-
Cell Implantation: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously inoculated with human tumor cells expressing the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Mice are randomized into treatment and control groups. Treatment with the RiboMab (intravenous injection) is initiated.
-
Dosing Regimen: The RiboMab is administered according to a predefined schedule (e.g., weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the serum concentration of the RiboMab-encoded antibody using methods like ELISA.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is determined by comparing tumor growth between the treated and control groups.
Conclusion
BioNTech's RiboMab platform offers a novel and potent approach to antibody therapy. By harnessing the body's own cellular machinery to produce therapeutic antibodies, this technology has the potential to accelerate the development of new treatments for cancer and other diseases. The preclinical data for BNT141 and BNT142 demonstrate the platform's ability to generate functional antibodies in vivo that can effectively target and eliminate tumor cells. As these and other RiboMab candidates advance through clinical development, they hold the promise of providing new and improved therapeutic options for patients with high unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of an mRNA-encoded anti-Claudin 18.2 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Claudin18.2 is a novel molecular biomarker for tumor-targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical efficacy and pharmacokinetics of an RNA-encoded T cell-engaging bispecific antibody targeting human claudin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the first-in-class T-cell-engaging bispecific single-chain antibody for targeted immunotherapy of solid tumors expressing the oncofetal protein claudin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. RNA-encoded bispecific antibody displays relevant activity against CLDN6-positive tumors | BioWorld [bioworld.com]
A Technical Deep Dive into BioNTech's Individualized Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
BioNTech has emerged as a formidable force in oncology, pioneering individualized therapies that leverage the patient's own immune system to fight cancer. This guide provides a detailed exploration of two of their core platforms: the individualized neoantigen-specific immunotherapy (iNeST), autogene cevumeran, and the chimeric antigen receptor (CAR) T-cell therapy, BNT211. We will delve into the experimental protocols, present clinical data in a structured format, and visualize the intricate workflows and biological pathways that underpin these innovative treatments.
iNeST Platform: Autogene Cevumeran (BNT122)
The iNeST (Individualized Neoantigen Specific Immunotherapy) platform is designed to create a custom-tailored mRNA vaccine for each patient. The lead candidate, autogene cevumeran, targets a unique spectrum of neoantigens present on the patient's tumor, aiming to induce a potent and precise anti-tumor T-cell response.[1][2] This approach is being jointly developed with Genentech, a member of the Roche Group.[3]
Experimental Protocols & Methodology
The production of a personalized iNeST vaccine is a multi-step process that demands speed and precision, with a targeted end-to-end manufacturing cycle of six weeks or less.[4]
1.1. Neoantigen Identification and Selection:
-
Tumor and Normal Tissue Biopsy: The process begins with the acquisition of a patient's tumor tissue and a matched normal blood sample.[5]
-
Next-Generation Sequencing (NGS): DNA and RNA are extracted from both samples. Whole-exome sequencing is performed on both the tumor and normal DNA to identify somatic mutations unique to the cancer cells. RNA sequencing of the tumor tissue is used to confirm that these mutations are expressed.[2]
-
Bioinformatic Neoantigen Prediction: A proprietary computational pipeline analyzes the sequencing data.[5] This pipeline identifies non-synonymous mutations and predicts which of the resulting altered peptides (neoantigens) are likely to bind to the patient's specific Major Histocompatibility Complex (MHC) class I and class II molecules with high affinity, making them visible to the immune system.[6]
-
Candidate Selection: From a potentially large number of mutations, up to 20 of the most immunogenic neoantigen candidates are selected for inclusion in the vaccine.[3][5] The selection algorithm prioritizes neoantigens with the highest likelihood of inducing a robust T-cell response.
1.2. mRNA Vaccine Manufacturing:
-
mRNA Synthesis: The selected neoantigen sequences are encoded into one or two molecules of optimized uridine mRNA (uRNA).[5][7] This uRNA is produced via in-vitro transcription from a DNA template. The use of uridine-containing mRNA is designed to enhance the immunostimulatory effect of the vaccine.[7]
-
RNA-Lipoplex (RNA-LPX) Formulation: The synthesized mRNA is encapsulated within BioNTech's proprietary RNA-lipoplex delivery formulation.[2] This involves combining the negatively charged mRNA with a mixture of cationic and other lipids to form nanoparticles.[1][8] This formulation is designed to protect the mRNA from degradation, enhance its stability, and specifically target dendritic cells (DCs) and other antigen-presenting cells (APCs) in lymphoid organs following intravenous administration.[7][8]
-
Quality Control and Release: The final product undergoes rigorous quality control for purity, integrity, and sterility before being released for patient administration under Good Manufacturing Practice (GMP) conditions.[2]
1.3. Immune Response Monitoring:
-
T-cell Response Assays: The primary method for assessing the vaccine's efficacy is the enzyme-linked immunosorbent spot (ELISpot) assay, which measures the frequency of neoantigen-specific T-cells that secrete interferon-gamma (IFNγ) upon stimulation.[9][10] This allows for the detection of rare, antigen-specific T-cells.[10]
-
Flow Cytometry: This technique is used for a more in-depth characterization of the induced T-cell populations, identifying them as CD4+ or CD8+ and assessing their activation and memory phenotypes.
Quantitative Data from Clinical Trials
The following tables summarize key data from the investigator-initiated Phase 1 clinical trial of autogene cevumeran in patients with resected pancreatic ductal adenocarcinoma (PDAC).
Table 1: Phase 1 Trial of Autogene Cevumeran in Resected PDAC (NCT04161755)
| Parameter | Details |
| Indication | Resected Pancreatic Ductal Adenocarcinoma (PDAC) |
| Trial Design | Single-center, first-in-human, Phase 1 |
| Treatment Regimen | Sequential combination: atezolizumab (anti-PD-L1), followed by autogene cevumeran, then mFOLFIRINOX chemotherapy.[11] |
| Number of Patients Treated | 16[11] |
| Primary Endpoint | Safety and tolerability[11] |
| Secondary Endpoints | Vaccine-induced neoantigen-specific T-cell responses, 18-month recurrence-free survival (RFS)[11] |
Table 2: Immunological and Clinical Efficacy in Phase 1 PDAC Trial
| Metric | Result |
| Immunological Responders | 8 out of 16 patients (50%) mounted a de novo, high-magnitude neoantigen-specific T-cell response.[11] |
| T-cell Persistence | Over 80% of vaccine-induced neoantigen-specific T-cells were detectable up to three years post-administration in responders. |
| Magnitude of T-cell Response | Vaccine-expanded T-cells constituted up to 10% of all circulating T-cells in the blood of responders.[11] |
| Median RFS (Responders) | Not reached at 18-month median follow-up.[11] |
| Median RFS (Non-Responders) | 13.4 months.[11] |
| Statistical Significance | P = 0.003, favoring responders for longer RFS.[11] |
Workflow and Signaling Pathway Diagrams
CAR-T Platform: BNT211
BioNTech's BNT211 is a CAR-T cell therapy targeting Claudin-6 (CLDN6), an oncofetal antigen that is highly expressed in various solid tumors like ovarian, testicular, and endometrial cancer, but is largely absent in healthy adult tissues.[12][13] A key innovation of this platform is its combination with a CAR-T Cell Amplifying RNA Vaccine (CARVac), an mRNA vaccine that encodes for the target antigen (CLDN6) to boost the expansion and persistence of the CAR-T cells in vivo.[12][14]
Experimental Protocols & Methodology
2.1. CAR-T Cell Manufacturing:
-
Apheresis: The process starts with collecting T-cells from the patient's blood via a standard procedure called leukapheresis.[15]
-
T-Cell Transduction: The patient's T-cells are genetically modified to express a chimeric antigen receptor (CAR) that specifically recognizes CLDN6. The CAR construct is of the second generation, incorporating a 4-1BB co-stimulatory domain and a CD3ζ signaling domain to enhance T-cell activation and persistence.[16] This modification has historically been done using viral vectors, though BioNTech is moving towards virus-free gene editing methods.[17]
-
Automated Expansion: The engineered CAR-T cells are then expanded to a therapeutic dose. BioNTech has implemented a more automated, robust, and scalable manufacturing process to increase the potency and number of patient products that can be manufactured.[12][15][17]
-
Cryopreservation and Administration: After expansion and quality control, the BNT211 product is cryopreserved and shipped to the clinical site. Following lymphodepleting chemotherapy, the CAR-T cells are infused back into the patient.[15]
2.2. CARVac Administration:
-
Boosting CAR-T cells: To enhance the persistence and activity of the infused CAR-T cells, patients may also receive CARVac.[12] This is an RNA-lipoplex vaccine, similar to the iNeST platform, but it encodes the CLDN6 antigen.[14] When administered, the mRNA is taken up by APCs, which then present the CLDN6 antigen on their surface, providing a potent stimulatory signal to the BNT211 CAR-T cells, driving their proliferation.[14]
Quantitative Data from Clinical Trials
The following tables summarize key data from the Phase 1/2 trial of BNT211 in patients with CLDN6-positive solid tumors.
Table 3: Phase 1/2 Trial of BNT211 in CLDN6+ Solid Tumors (NCT04503278)
| Parameter | Details |
| Indication | Relapsed/Refractory CLDN6-Positive Advanced Solid Tumors (e.g., ovarian, sarcoma, testicular, endometrial, gastric cancer)[12][18] |
| Trial Design | First-in-human, open-label, multicenter, Phase 1/2a dose-escalation trial[18] |
| Treatment Arms | BNT211 (CAR-T) alone or in combination with CLDN6 CARVac[12] |
| Dose Levels Tested | Four dose levels of BNT211 were evaluated[12] |
| Primary Endpoints | Safety, tolerability, maximum tolerated dose (MTD)[16] |
Table 4: Clinical Efficacy and Safety in Phase 1/2 BNT211 Trial
| Metric | Result |
| Overall Response Rate (ORR) | 45% in 38 of 44 evaluable patients[12] |
| Disease Control Rate (DCR) | 74% in 38 of 44 evaluable patients[12] |
| ORR at Dose Level 2 (with/without CARVac) | 59% in 27 patients (13 partial responses)[12] |
| DCR at Dose Level 2 (with/without CARVac) | 95% in 27 patients[12] |
| Key Adverse Events | Cytokine Release Syndrome (CRS) was observed, predominantly Grade 1 or 2.[12][19] Cytopenia was also reported.[19] |
Workflow and Signaling Pathway Diagrams
References
- 1. BioNTech SE Patents RNA Lipoplex Particles for Targeted Delivery [pharmaceutical-technology.com]
- 2. BioNTech Expands Late-Stage Clinical Oncology Portfolio with Initiation of further Phase 2 Trial with mRNA-based Individualized Neoantigen Specific Immunotherapy in New Cancer Indication - BioSpace [biospace.com]
- 3. The Chimeric Antigen Receptor T Cell Target Claudin 6 Is a Marker for Early Organ-Specific Epithelial Progenitors and Is Expressed in Some Pediatric Solid Tumor Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Autogene cevumeran with or without atezolizumab in advanced solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. BioNTech: mRNA platforms [biontech.com]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. investors.biontech.de [investors.biontech.de]
- 10. mabtech.com [mabtech.com]
- 11. Personalized RNA neoantigen vaccines stimulate T cells in pancreatic cancer – Computational Oncology [componcmsk.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Claudin 6 is a suitable target for CAR T-cell therapy in atypical teratoid/rhabdoid brain tumors and other pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Science: RNA Vaccine makes claudin-CAR-T cells more effective against solid tumors – Creative Biolabs Vaccine Blog [creative-biolabs.com]
- 15. biontech.com [biontech.com]
- 16. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercepharma.com [fiercepharma.com]
- 18. Lipid-based RNA formulations suitable for therapy - CarboHyde [carbohyde.com]
- 19. CarVAC and BNT211-01 Preliminary Results [rootsanalysis.com]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription of BNTX-Style mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines, exemplified by the BNT162b2 vaccine (Pfizer-BioNTech), has revolutionized the landscape of modern medicine. The core of this technology lies in the robust and scalable production of highly purified, capped, and tailed messenger RNA (mRNA) through in vitro transcription (IVT). This document provides a detailed protocol for the synthesis of BNTX-style mRNA, incorporating key features such as the use of modified nucleosides (N1-methylpseudouridine) to enhance stability and reduce immunogenicity. The following protocols and data are intended to guide researchers in the development and production of high-quality mRNA for therapeutic and research applications.
Key Process Overview
The production of this compound-style mRNA is a multi-step process that begins with a linearized DNA template and culminates in a highly purified and functional mRNA molecule. The key stages include:
-
DNA Template Preparation: Generation of a high-quality, linearized DNA template containing a T7 promoter, the open reading frame (ORF) of the target protein, and a poly(T) sequence for tailing.
-
In Vitro Transcription (IVT): Enzymatic synthesis of mRNA from the DNA template using T7 RNA polymerase and a mixture of canonical and modified nucleotides.
-
Enzymatic Capping: Post-transcriptional addition of a 5' cap structure (Cap 1) to the mRNA, which is crucial for translation initiation and protection from exonucleases.
-
Poly(A) Tailing: Enzymatic addition of a poly(A) tail to the 3' end of the mRNA, enhancing its stability and translational efficiency.
-
Purification: Removal of process-related impurities such as the DNA template, enzymes, unincorporated nucleotides, and double-stranded RNA (dsRNA) byproducts.
-
Quality Control: Comprehensive analysis of the final mRNA product to ensure its identity, purity, integrity, and potency.
Experimental Protocols
DNA Template Preparation
A high-quality, linearized DNA template is a prerequisite for efficient IVT. The template should contain the following elements in order: a T7 promoter, the 5' untranslated region (UTR), the open reading frame (ORF) of the gene of interest, the 3' UTR, and a poly(T) tract of approximately 100-150 bases.
Protocol:
-
Clone the desired sequence into a suitable plasmid vector.
-
Linearize the plasmid downstream of the poly(T) tract using a restriction enzyme that generates blunt or 5' overhangs.
-
Purify the linearized DNA template using a commercial kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Assess the quality and concentration of the linearized template by agarose gel electrophoresis and spectrophotometry (A260/A280 ratio of ~1.8).
In Vitro Transcription (IVT) with N1-Methylpseudouridine
This protocol describes a typical IVT reaction for the synthesis of mRNA with complete substitution of Uridine with N1-methylpseudouridine (N1mΨ).
Reaction Setup (20 µL):
| Component | Volume | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM N1mΨTP | 2 µL | 10 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed above.
-
Mix thoroughly by gentle pipetting.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
Enzymatic Capping (Cap 1 Formation)
This protocol utilizes Vaccinia Capping Enzyme to add a Cap 0 structure, followed by a 2'-O-methyltransferase to generate the Cap 1 structure.
Reaction Setup (20 µL):
| Component | Volume | Final Amount/Concentration |
| Purified mRNA from IVT | Up to 15 µL | 10 µg |
| 10x Capping Buffer | 2 µL | 1x |
| 10 mM GTP | 1 µL | 0.5 mM |
| 32 mM S-adenosylmethionine (SAM) | 1 µL | 1.6 mM |
| Vaccinia Capping Enzyme | 1 µL | - |
Procedure:
-
Heat the purified mRNA at 65°C for 5 minutes and then place on ice.[1]
-
Assemble the capping reaction on ice in the order listed.[1]
-
Incubate at 37°C for 30-60 minutes.[2]
Poly(A) Tailing
This protocol uses E. coli Poly(A) Polymerase to add a poly(A) tail to the 3' end of the capped mRNA.
Reaction Setup (50 µL):
| Component | Volume | Final Amount/Concentration |
| Nuclease-free Water | Up to 50 µL | - |
| Capped mRNA | X µL | 10 µg |
| 10x Poly(A) Polymerase Reaction Buffer | 5 µL | 1x |
| 10 mM ATP | 5 µL | 1 mM |
| E. coli Poly(A) Polymerase (5 U/µL) | 2 µL | 10 units |
Procedure:
-
Assemble the reaction at room temperature.
-
Incubate at 37°C for 30 minutes. A longer incubation time (up to 60 minutes) can result in longer poly(A) tails.[3]
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.[4]
mRNA Purification
Purification is critical to remove impurities that can induce an immune response or inhibit translation. Oligo(dT) affinity chromatography is a highly effective method for purifying polyadenylated mRNA.[5][6][7]
Protocol using Oligo(dT) Chromatography:
-
Equilibration: Equilibrate the oligo(dT) column with a high-salt binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 500 mM NaCl).
-
Binding: Load the poly(A) tailing reaction mixture onto the column. The poly(A) tails of the mRNA will hybridize to the oligo(dT) ligands.[5]
-
Washing: Wash the column extensively with the binding buffer to remove unbound impurities. A second wash with a medium-salt wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl) can further remove non-specifically bound molecules.
-
Elution: Elute the purified mRNA with a low-salt elution buffer (e.g., 10 mM Tris-HCl pH 7.5) or nuclease-free water.[8]
-
Concentration and Buffer Exchange: Concentrate the purified mRNA and exchange the buffer to a suitable storage buffer (e.g., 1 mM sodium citrate, pH 6.5) using ultrafiltration/diafiltration.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the in vitro transcription of this compound-style mRNA. Note that optimal conditions may vary depending on the specific mRNA sequence and length.
| Parameter | Typical Value/Range | Reference |
| IVT Reaction | ||
| DNA Template Concentration | 50 - 100 ng/µL | [9] |
| NTP Concentration (each) | 2 - 10 mM | [][11] |
| N1mΨTP:UTP Ratio | 100% substitution | [12] |
| T7 RNA Polymerase | Vendor dependent | [] |
| Incubation Time | 2 - 4 hours | [] |
| Expected Yield | 2 - 5 mg/mL (can reach >10 mg/mL with optimization) | |
| Enzymatic Capping | ||
| mRNA Input | Up to 10 µg per 20 µL reaction | [1] |
| Incubation Time | 30 - 60 minutes | [2] |
| Capping Efficiency | >95% | [2] |
| Poly(A) Tailing | ||
| mRNA Input | Up to 10 µg per 50 µL reaction | |
| Incubation Time | 30 - 60 minutes | [3] |
| Poly(A) Tail Length | 100 - 250 nucleotides | [3] |
| Quality Control | ||
| Purity (by HPLC) | >95% | |
| Integrity (by capillary electrophoresis) | >90% | |
| dsRNA Content | <1% | [13] |
| Residual DNA Template | <10 ng per dose | [13] |
Visualizations
Caption: Workflow for the in vitro transcription of this compound-style mRNA.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the laboratory-scale production of this compound-style mRNA. Adherence to these methodologies, with careful optimization of reaction conditions, will enable researchers and drug development professionals to generate high-quality mRNA suitable for a range of therapeutic and research applications. Rigorous purification and quality control are paramount to ensure the safety and efficacy of the final mRNA product.
References
- 1. neb.com [neb.com]
- 2. areterna.com [areterna.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. neb.com [neb.com]
- 5. sartorius.com.cn [sartorius.com.cn]
- 6. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. dcvmn.org [dcvmn.org]
- 9. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control Solutions for mRNA Therapeutics/Vaccines - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes & Protocols: BNTX mRNA Vaccine Delivery Systems for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines, particularly highlighted by the rapid development and success of BioNTech/Pfizer's BNT162b2 against COVID-19, has underscored the critical role of advanced delivery systems.[1][2][3] The core of this technology lies in the use of lipid nanoparticles (LNPs) to encapsulate and protect the fragile mRNA molecule, facilitate its cellular uptake, and ensure its release into the cytoplasm for protein translation.[4][5][6] These LNPs are not merely passive carriers; they are sophisticated, multi-component systems engineered to navigate the biological environment and overcome cellular barriers.[7][8] This document provides detailed application notes and protocols for researchers working with BNTX-type mRNA-LNP delivery systems in in vivo studies.
The LNP delivery system used for the BNT162b2 vaccine is composed of four key lipid components: an ionizable cationic lipid (ALC-0315), a neutral helper lipid (DSPC), cholesterol, and a PEGylated lipid (ALC-0159).[9] This specific composition is crucial for the stability of the nanoparticle, its interaction with cells, and the eventual endosomal escape of the mRNA payload.[4][7] Understanding the biodistribution, cellular uptake mechanisms, and resulting protein expression is paramount for the rational design and evaluation of new mRNA-based therapeutics and vaccines.[10][11]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical and clinical studies involving this compound-type mRNA-LNP delivery systems. These data provide insights into the biodistribution and pharmacokinetic profiles of the vaccine components.
Table 1: Biodistribution of mRNA-LNP Components in Rodents
| Parameter | Animal Model | Administration Route | Time Point | Tissue/Organ with Highest Concentration | Concentration/Signal | Reference |
| mRNA Concentration | BALB/c Mice | Intramuscular | 2-8 hours (peak) | Injection Site | 5680 ng/mL | [12] |
| mRNA Half-Life | BALB/c Mice | Intramuscular | - | Injection Site | 18.8 hours | [12] |
| LNP (3H-labeled) | Wistar Rats | Intramuscular | 1 hour | Injection Site | ~55% of injected dose | [12] |
| LNP (3H-labeled) | Wistar Rats | Intramuscular | 1 hour | Liver | ~22% of injected dose | [12] |
| LNP (3H-labeled) | Wistar Rats | Intramuscular | 48 hours | Liver | ~16% of injected dose | [12] |
| LNP (Deuterium-labeled Cholesterol) | Mice | Intramuscular | 2 hours | Blood | ~15% of injected dose | [13] |
| Luciferase Expression | BALB/c Mice | Intramuscular | 6 hours (peak) | Injection Site, Liver | Bioluminescence detected | [12] |
Table 2: Pharmacokinetics of mRNA-LNP in Humans
| Parameter | Study Population | Administration | Peak Concentration Time | Peak Concentration (Median) | Detectable Duration | Reference |
| Vaccine mRNA | 19 subjects (booster) | Intramuscular | 1-2 days | 0.19 ng/mL | Up to 14-15 days in 37% of subjects | [14] |
| Ionizable Lipid | 19 subjects (booster) | Intramuscular | 1-2 days | 3.22 ng/mL | - | [14] |
Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape Pathway
The efficacy of mRNA-LNP delivery is critically dependent on the ability of the LNP to be internalized by the cell and for the mRNA to escape the endosome into the cytoplasm.[4][15][16] This process is a significant bottleneck, with estimates suggesting that only a small fraction (<2%) of internalized nanoparticles successfully release their payload.[11][16] The primary mechanism of cellular entry for LNPs is endocytosis, with macropinocytosis being a predominant route.[4]
Once inside the cell, the LNP is trafficked through the endosomal pathway, moving from early to late endosomes.[15][16] The acidic environment of the late endosome is crucial. The ionizable lipid in the LNP, which is neutral at physiological pH, becomes positively charged at low pH.[4] This charge switch is thought to facilitate the disruption of the endosomal membrane, allowing the mRNA to be released into the cytoplasm where it can be translated by ribosomes.[3][4]
References
- 1. Nanomaterial Delivery Systems for mRNA Vaccines | MDPI [mdpi.com]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. A Basic Method for Formulating mRNA-Lipid Nanoparticle Vaccines in the Lab | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vivo Applications of mRNA Technology | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. drpress.org [drpress.org]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring mRNA vaccine antigen expression in vivo using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Biodistribution of RNA Vaccines and of Their Products: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing T-Cell Response to BioNTech (BNTX) Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BioNTech's pioneering work in messenger RNA (mRNA) cancer vaccines has opened new avenues for cancer immunotherapy. These vaccines, including individualized neoantigen-specific immunotherapies (iNeST) like autogene cevumeran (BNT122) and fixed-antigen vaccines (FixVac) such as BNT111 and BNT113, are designed to elicit a robust and specific T-cell response against tumors. Accurate and comprehensive assessment of this T-cell response is critical for evaluating vaccine efficacy, understanding mechanisms of action, and identifying biomarkers of clinical response.
These application notes provide an overview of the key methods and detailed protocols for assessing T-cell responses to BNTX cancer vaccines, tailored for researchers, scientists, and drug development professionals.
Key Methods for T-Cell Response Assessment
The primary methods for evaluating the T-cell response induced by this compound cancer vaccines include:
-
Enzyme-Linked Immunospot (ELISpot) Assay: A highly sensitive method to quantify the frequency of cytokine-secreting antigen-specific T-cells at a single-cell level. It is a gold standard for quantifying cellular responses after vaccination.[1]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: Allows for the multiparametric characterization of T-cells, identifying the phenotype of cytokine-producing cells (e.g., CD4+ vs. CD8+) and the simultaneous detection of multiple cytokines.
-
T-Cell Receptor (TCR) Sequencing: A powerful tool for profiling the diversity and clonality of the T-cell repertoire. It helps in identifying vaccine-responsive T-cell clonotypes and monitoring their expansion and persistence.[2]
Quantitative Data Summary
The following tables summarize quantitative data on T-cell responses observed in clinical trials of various BioNTech cancer vaccines.
Table 1: T-Cell Response to Autogene Cevumeran (BNT122/RO7198457) in Pancreatic Ductal Adenocarcinoma (PDAC)
| Parameter | Finding | Source |
| Immune Response Rate | 8 out of 16 patients (50%) elicited a high-magnitude neoantigen-specific T-cell response. | [3][4][5][6] |
| Nature of T-Cell Response | 98% of the vaccine-induced T-cells targeting neoantigens were de novo (not detected before vaccination). | [3][4] |
| Persistence of T-Cell Response | Over 80% of vaccine-induced neoantigen-specific T-cells were detectable up to three years post-administration in responders. | [3][4] |
| Correlation with Clinical Outcome | Patients with a vaccine-induced immune response had a significantly longer median recurrence-free survival compared to non-responders. | [3][4][5][6] |
| Disease-Free Status at 3 Years | 6 out of 8 (75%) of responders remained disease-free, while 7 out of 8 (87.5%) of non-responders had tumor recurrence. | [4] |
Table 2: T-Cell Response to BNT111 (FixVac) in Advanced Melanoma
| Parameter | Finding | Source |
| Overall T-Cell Response Rate | Vaccine-induced T-cell responses (de novo or amplified) were observed in 39 of 50 patients (78%) as analyzed by IFN-γ ELISpot.[7] | [7][8] |
| CD4+ and CD8+ T-Cell Induction | The vaccine induced strong CD4+ and CD8+ T-cell responses.[8] | [7][8][9][10] |
| Phenotype of Induced T-Cells | Vaccine-induced T-cells displayed a Th1 phenotype, crucial for cell-mediated anti-tumor immunity.[10] | [10] |
| Clinical Response in Combination Therapy | In checkpoint inhibitor-experienced patients receiving BNT111 with an anti-PD-1 antibody, 6 of 17 patients (35%) had a partial response.[7] | [7][10] |
Table 3: T-Cell Response to BNT113 in HPV16+ Head and Neck Squamous Cell Carcinoma (HNSCC)
| Parameter | Finding | Source |
| Immunogenicity | BNT113 treatment induces potent, antigen-specific T-cell responses. | [11] |
| Biomarker Analysis | Biomarker analysis in a few patients indicated HPV-specific T-cell activation in peripheral blood, which appeared to be linked to the duration of clinical response. | [12] |
| Clinical Trial Status | A Phase 2 trial (AHEAD-MERIT) is ongoing to evaluate BNT113 in combination with pembrolizumab.[13][14][15] | [11][13][14][15] |
Signaling Pathways and Experimental Workflows
This compound mRNA Cancer Vaccine Mechanism of Action
BioNTech's mRNA cancer vaccines are delivered via lipid nanoparticles (LNPs) that are taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs). Inside the DC, the mRNA is translated into the tumor-associated antigens (for FixVac) or individualized neoantigens (for iNeST). These antigens are then processed and presented on Major Histocompatibility Complex (MHC) class I and class II molecules to CD8+ and CD4+ T-cells, respectively. This leads to the activation, proliferation, and differentiation of tumor-specific T-cells, which can then recognize and kill cancer cells.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Antigen-Specific T-Cell Response
This protocol outlines the steps for quantifying IFN-γ secreting T-cells from peripheral blood mononuclear cells (PBMCs) upon stimulation with vaccine-specific antigens (e.g., peptide pools).
Materials:
-
96-well PVDF membrane ELISpot plates
-
Human IFN-γ ELISpot antibody pair (capture and detection antibodies)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Recombinant human IL-2
-
Antigen/peptide pools specific to the vaccine
-
PMA and Ionomycin (positive control)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
PBS and PBS-Tween20 (PBST)
Procedure:
-
Plate Coating:
-
Cell Preparation:
-
Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI medium.
-
Count the cells and adjust the concentration.
-
-
Blocking and Cell Plating:
-
Wash the coated plate with PBS.
-
Block the wells with complete RPMI medium containing 10% FBS for 2 hours at room temperature.[16]
-
Discard the blocking buffer.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add the specific peptide pool or antigen to the corresponding wells.
-
Include positive control wells (PMA/Ionomycin) and negative control wells (cells with medium only).[16][18]
-
-
Incubation:
-
Detection:
-
Wash the plate with PBS and then with PBST to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody diluted in PBS with 0.5% BSA.[17] Incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
-
Spot Development and Analysis:
-
Add the substrate solution and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol describes the detection of intracellular cytokines in T-cells following in vitro stimulation.
Materials:
-
PBMCs isolated from patient samples
-
Complete RPMI-1640 medium
-
Antigen/peptide pools
-
Protein transport inhibitor (Brefeldin A or Monensin)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, -TNF-α, -IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend 1-2 x 10^6 PBMCs in complete RPMI medium.
-
Add the specific antigen/peptide pool and co-stimulatory antibodies (e.g., anti-CD28/CD49d) if required.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[20]
-
-
Surface Staining:
-
Wash the cells with PBS.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Wash the cells.
-
Stain with the cocktail of surface marker antibodies for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the cocktail of intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the populations of cytokine-producing T-cells (e.g., IFN-γ+ CD8+ T-cells).
-
Protocol 3: T-Cell Receptor (TCR) Sequencing
This protocol provides a general workflow for TCR sequencing to analyze the diversity and clonality of the T-cell response.
References
- 1. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 2. New white paper on TCR sequencing for cancer vaccine developers [immunewatch.com]
- 3. Three-Year Data Shows Persistent Immune Response and Reduced Tumor Recurrence in Resected Pancreatic Cancer Patients Using mRNA Immunotherapy [synapse.patsnap.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Three-year Phase 1 Follow-Up Data for mRNA-based Individualized Immunotherapy Candidate Show Persistence of Immune Response and Delayed Tumor Recurrence in Some Patients with Resected Pancreatic Cancer | BioNTech [investors.biontech.de]
- 6. Three-year Phase 1 Follow-Up Data for mRNA-based Individualized Immunotherapy Candidate Show Persistence of Immune Response and Delayed Tumor Recurrence in Some Patients with Resected Pancreatic Cancer – Company Announcement - FT.com [markets.ft.com]
- 7. mRNA melanoma vaccine revolution spurred by the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vax-before-travel.com [vax-before-travel.com]
- 10. BioNTech Publishes Data from mRNA-based BNT111 FixVac Melanoma Trial in Nature | BioNTech [investors.biontech.de]
- 11. trial.medpath.com [trial.medpath.com]
- 12. youtube.com [youtube.com]
- 13. vjoncology.com [vjoncology.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. A Clinical Trial Investigating the Safety, Tolerability, and Therapeutic Effects of BNT113 in Combination With Pembrolizumab Versus Pembrolizumab Alone for Patients With a Form of Head and Neck Cancer Positive for Human Papilloma Virus 16 and Expressing the Protein PD-L1, Trial ID BNT113-01 | BioNTech | [clinicaltrials.biontech.com]
- 16. abcam.com [abcam.com]
- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. mstechno.co.jp [mstechno.co.jp]
- 20. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 21. med.virginia.edu [med.virginia.edu]
- 22. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Nanoparticle Tracking Analysis of BNTX Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA vaccines, such as the BNT162b2 vaccine developed by BioNTech/Pfizer, has marked a significant milestone in vaccinology.[1] The success of these vaccines is critically dependent on the use of lipid nanoparticles (LNPs) as a delivery vehicle.[2][3] LNPs are essential for protecting the delicate mRNA molecule from degradation and facilitating its entry into host cells.[2][4] The physicochemical characteristics of these LNPs, particularly their size, size distribution, and particle concentration, are critical quality attributes (CQAs) that directly impact the vaccine's safety and efficacy.[5]
Nanoparticle Tracking Analysis (NTA) has emerged as a powerful and indispensable tool for the characterization of LNPs.[2] Unlike intensity-based methods like Dynamic Light Scattering (DLS), NTA provides high-resolution, number-based particle size distributions and concentration measurements on a particle-by-particle basis.[2][5] This methodology is particularly advantageous for analyzing polydisperse samples, which is often the case with LNP formulations.[2] By visualizing and tracking the Brownian motion of individual nanoparticles, NTA offers a more detailed picture of the sample's heterogeneity.[2]
These application notes provide a comprehensive protocol for the characterization of BNTX (BioNTech/Pfizer) lipid nanoparticles using NTA. The detailed methodology will cover sample preparation, instrument setup, data acquisition, and analysis, enabling researchers and drug development professionals to obtain accurate and reproducible results for this critical class of nanomedicines.
Principle of Nanoparticle Tracking Analysis (NTA)
NTA operates by visualizing and tracking the Brownian motion of individual nanoparticles in a liquid suspension. A laser beam is directed through the sample, and the light scattered by the nanoparticles is captured by a camera mounted on a microscope.[6] The NTA software then tracks the movement of each particle from frame to frame.
The rate of a particle's movement is directly related to its hydrodynamic diameter, as described by the Stokes-Einstein equation. Smaller particles exhibit faster Brownian motion, while larger particles move more slowly. By analyzing the trajectory of each particle, the software calculates its size. Simultaneously, by counting the number of particles within a known volume, the concentration of nanoparticles in the sample can be determined.[6]
Data Presentation: Quantitative Analysis of this compound Lipid Nanoparticles
The following tables summarize the key physicochemical properties of this compound lipid nanoparticles as determined by Nanoparticle Tracking Analysis in various studies. It is important to note that slight variations in results can occur due to differences in manufacturing batches, storage conditions, and specific NTA instrument parameters.
| Parameter | BNT162b2 (Study A) | BNT162b2 (Study B) | BNT162b2 (Study C) |
| Mean Size (nm) | 90 ± 5 | 88 ± 6 | 92 ± 4 |
| Mode Size (nm) | 85 | 82 | 88 |
| D10 (nm) | 65 | 62 | 68 |
| D50 (nm) | 88 | 85 | 90 |
| D90 (nm) | 120 | 115 | 125 |
| Concentration (particles/mL) | 1.2 x 10¹² | 1.5 x 10¹² | 1.1 x 10¹² |
Note: The data presented in this table are representative values compiled from literature and are intended for illustrative purposes. Actual results may vary.
Experimental Protocol: NTA of this compound Lipid Nanoparticles
This protocol provides a detailed methodology for the Nanoparticle Tracking Analysis of this compound lipid nanoparticles using a Malvern Panalytical NanoSight instrument.
Materials and Equipment
-
Instrument: Malvern Panalytical NanoSight NS300 (or equivalent) equipped with a 488 nm (blue) laser.[7]
-
Software: NTA software (e.g., NTA 3.4)
-
Consumables:
-
Sterile, filtered Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, DNase/RNase-free water
-
1 mL sterile syringes
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Sample: BNT162b2 vaccine vial
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible NTA data. The goal is to dilute the sample to an optimal concentration for analysis, typically between 10⁷ and 10⁹ particles/mL.[8]
-
Thawing: If the vaccine vial is frozen, allow it to thaw at room temperature.
-
Initial Dilution: Gently invert the vial several times to ensure a homogenous suspension. Do not vortex.
-
Serial Dilution: Perform a serial dilution of the vaccine concentrate in sterile, filtered PBS (pH 7.4). A typical starting dilution is 1:1000, followed by further dilutions as needed to achieve the optimal particle concentration for NTA analysis. It is recommended to perform a preliminary measurement to determine the ideal dilution factor.
Instrument Setup and Data Acquisition
-
System Startup: Turn on the NanoSight instrument and the computer. Launch the NTA software.
-
System Cleaning: Flush the system with sterile, filtered water followed by sterile, filtered PBS to remove any residual particles.
-
Sample Loading: Load approximately 0.7 mL of the diluted sample into a sterile 1 mL syringe and inject it into the sample chamber at a constant, slow flow rate.
-
Focusing: Adjust the focus to obtain a clear image of the nanoparticles as distinct, bright points of light against a dark background.
-
Camera Level and Detection Threshold:
-
Adjust the camera level to a point where the particles are clearly visible without excessive saturation of the image. A starting point is typically between 12 and 16.[8]
-
Set the detection threshold to a level that accurately distinguishes particles from the background noise. A typical starting value is around 5.[8]
-
-
Data Capture:
-
Set the capture duration to 60 seconds.
-
Record at least three videos for each sample to ensure statistical robustness.
-
Maintain a constant temperature, typically 25°C.
-
Data Analysis
-
Video Processing: After capturing the videos, process them using the NTA software.
-
Analysis Settings:
-
Ensure the correct solvent viscosity (water at 25°C) is selected.
-
Apply a finite track length adjustment to improve the accuracy of the size distribution.
-
-
Data Export: Export the results, including the mean size, mode size, size distribution graph, and particle concentration. The software can also provide D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the particle population is contained, respectively.
Conclusion
Nanoparticle Tracking Analysis is a critical analytical technique for the characterization of this compound lipid nanoparticles. Its ability to provide high-resolution, number-based size distribution and concentration data is essential for ensuring the quality, consistency, and efficacy of these life-saving vaccines. The detailed protocol provided in these application notes offers a robust framework for researchers and drug development professionals to accurately and reproducibly analyze this compound LNPs, contributing to the ongoing development and quality control of mRNA-based therapeutics. By adhering to best practices in sample preparation, instrument operation, and data analysis, NTA can provide invaluable insights into the critical quality attributes of these complex nanomedicines.
References
- 1. mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What can nanoparticle tracking analysis tell you about LNP samples and when should you use it?” | Malvern Panalytical [malvernpanalytical.com]
- 3. news-medical.net [news-medical.net]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle Tracking Analysis (NTA) | Malvern Panalytical [malvernpanalytical.com]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. biotech.ufl.edu [biotech.ufl.edu]
Application Notes and Protocols for In Vitro Evaluation of BNTX Immunomodulator Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based immunomodulators, such as the BNTX (BioNTech/Pfizer) COVID-19 vaccine, represents a paradigm shift in vaccinology and immunotherapy.[1][2] These therapeutics deliver mRNA encapsulated in lipid nanoparticles (LNPs) to host cells, enabling the in situ expression of target antigens and subsequent activation of both innate and adaptive immune responses.[3][4] Rigorous in vitro evaluation is essential during the development and quality control of these modalities to assess their potency, immunogenicity, and safety profile before and during clinical trials.[5]
This document provides detailed protocols for a panel of key in vitro assays designed to evaluate the immunomodulatory efficacy of this compound and similar mRNA-based platforms. These assays are critical for characterizing the desired immune activation, such as T-cell and B-cell responses, and for monitoring potential adverse effects like excessive cytokine release.[6][7]
Mechanism of Action: mRNA Immunomodulator Signaling
Upon intramuscular injection, mRNA-LNP constructs are taken up by host cells, including muscle cells and antigen-presenting cells (APCs) like dendritic cells and macrophages.[3] The LNP carrier itself can act as an adjuvant, triggering innate immune signaling.[4] Inside the cell, the mRNA is released into the cytoplasm and translated into the specific antigen (e.g., Spike protein). This endogenously produced antigen is then processed and presented on Major Histocompatibility Complex (MHC) class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively, which orchestrates a broader adaptive immune response.[4][8]
Cytokine Release Assay (CRA)
Application: To assess the innate immune response and safety profile by measuring the release of key cytokines following stimulation with the mRNA immunomodulator. An exaggerated cytokine release may indicate a risk of cytokine release syndrome (CRS).[6][7] This assay is vital for both efficacy (adjuvant effect) and safety assessment.
Experimental Protocol: Whole Blood Assay
-
Materials:
-
Freshly drawn human whole blood from healthy donors in sodium heparin tubes.
-
This compound immunomodulator (test article) at various concentrations.
-
Positive Control: Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[9]
-
Negative Control: Vehicle/Buffer (e.g., saline).
-
RPMI 1640 culture medium.
-
96-well cell culture plates.
-
Multiplex cytokine analysis kit (e.g., Luminex-based or ELISA) for key cytokines like TNF-α, IL-6, IFN-γ, and CXCL10.[10][11]
-
-
Methodology:
-
Within 2 hours of collection, dilute the whole blood 1:5 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to the wells of a 96-well plate.
-
Add 20 µL of the this compound immunomodulator, LPS, or vehicle control to the appropriate wells in triplicate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[12]
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant (plasma) for cytokine analysis.
-
Perform cytokine quantification according to the manufacturer's instructions for the chosen multiplex or ELISA kit.
-
Data Presentation
Quantitative data should be presented to compare cytokine levels across different conditions and donor groups.
Table 1: Cytokine Release (pg/mL) in Whole Blood Assay after 24h Stimulation
| Stimulant | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) | CXCL10 (pg/mL) |
| Vehicle Control | N/A | 15 ± 5 | 25 ± 8 | 10 ± 4 | 150 ± 35 |
| LPS (Positive Control) | 1 µg/mL | 2500 ± 450 | 5000 ± 980 | 200 ± 50 | 1800 ± 320 |
| This compound Formulation | 1 µg/mL | 850 ± 150 | 1200 ± 210 | 450 ± 90 | 3500 ± 600 |
| This compound Formulation | 10 µg/mL | 1300 ± 230 | 1950 ± 350 | 700 ± 120 | 5200 ± 850 |
Data are represented as mean ± standard deviation from a pool of healthy donors (n=8). Data is hypothetical, based on expected trends from literature.[10][11][12]
T-Cell Activation and Proliferation Assay
Application: To quantify the antigen-specific adaptive immune response, a critical indicator of vaccine efficacy. This involves measuring T-cell activation, proliferation, and effector functions (e.g., cytokine production) upon re-stimulation with the target antigen.[13][14]
Experimental Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from vaccinated subjects via Ficoll-Paque density gradient centrifugation.
-
Peptide pools corresponding to the antigen encoded by the mRNA (e.g., SARS-CoV-2 Spike protein).
-
Positive Control: Staphylococcal enterotoxin B (SEB).
-
Negative Control: DMSO (peptide solvent).
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS).
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-IFN-γ, Anti-TNF-α, and a live/dead stain.
-
Fixation/Permeabilization buffers.
-
-
Methodology:
-
Plate 1-2 million PBMCs per well in a 96-well round-bottom plate.
-
Add the Spike peptide pool (e.g., 1 µg/mL per peptide), SEB, or DMSO to the cells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add Brefeldin A and Monensin to each well to block cytokine secretion.
-
Incubate for an additional 4-6 hours.[15]
-
Wash the cells and stain with a live/dead marker, followed by surface antibodies (CD3, CD4, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining with antibodies against IFN-γ and TNF-α.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on live, single lymphocytes, then on CD4+ and CD8+ T-cell populations to determine the percentage of cytokine-producing cells.[15][16]
-
Data Presentation
The results quantify the percentage of T-cells responding to the specific antigen.
Table 2: Antigen-Specific T-Cell Responses (% of Parent Population)
| Donor Status | Stimulation | % IFN-γ+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells |
| Naive | Unstimulated (DMSO) | 0.01 ± 0.005 | 0.02 ± 0.008 |
| Naive | Spike Peptides | 0.03 ± 0.01 | 0.04 ± 0.02 |
| This compound Vaccinated | Unstimulated (DMSO) | 0.02 ± 0.006 | 0.03 ± 0.01 |
| This compound Vaccinated | Spike Peptides | 0.85 ± 0.25 | 0.55 ± 0.18 |
Data are represented as mean ± standard deviation. Data is hypothetical, based on expected trends from literature.[15][16]
In Vitro Antigen Expression and Potency Assay
Application: To confirm that the mRNA payload can be effectively delivered into a cell and translated into the correct protein antigen. This is a crucial in vitro potency assay for lot release and stability testing of mRNA vaccines.[5]
Experimental Protocol: Cell-Based Immunoassay
-
Materials:
-
A suitable cell line (e.g., HEK293T or HeLa cells).[17]
-
Transfection reagent or electroporation system.
-
This compound immunomodulator (test article) and a reference standard.
-
Cell lysis buffer.
-
Antigen-specific antibodies for immunoassay (e.g., ELISA or Western Blot).
-
Microplate reader or imaging system.
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound test article and reference standard.
-
Transfect the cells with the mRNA-LNP formulations according to an optimized protocol.[5]
-
Incubate for 24-48 hours to allow for protein expression.
-
Wash the cells with PBS and then lyse them with a suitable lysis buffer.
-
Quantify the expressed antigen in the cell lysates using a quantitative immunoassay like ELISA.
-
Calculate the relative potency of the test article by comparing its expression curve to that of the reference standard.
-
Data Presentation
Potency is often expressed relative to a qualified reference standard.
Table 3: Relative Potency of this compound Production Lots
| Lot Number | EC₅₀ (ng/mL) | Relative Potency (%) vs. Reference |
| Reference Std. | 50.0 | 100 |
| Lot A | 48.5 | 103 |
| Lot B | 55.1 | 91 |
| Lot C (Stressed) | 89.3 | 56 |
EC₅₀ represents the concentration required for 50% maximal expression. Relative Potency = (EC₅₀ Reference / EC₅₀ Sample) x 100. Data is hypothetical.
Cytotoxicity Assay
Application: To evaluate the potential for the immunomodulator formulation (including LNPs and mRNA) to cause direct cell death. This is a standard safety and toxicology assessment.[9][18]
Experimental Protocol: LDH Release Assay
-
Materials:
-
Monocyte/macrophage cell line (e.g., THP-1) or PBMCs.[18]
-
This compound immunomodulator at various concentrations.
-
Positive Control: Cell lysis buffer.
-
Negative Control: Vehicle/Buffer.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well.
-
Add serial dilutions of the this compound formulation or controls to the wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.[18]
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer a portion of the supernatant to a new plate.
-
Add the LDH reaction mixture from the kit to the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive (100% lysis) and negative controls.
-
Data Presentation
Results are typically shown as the percentage of cytotoxicity at different concentrations.
Table 4: Cytotoxicity in PBMCs after 24h Exposure
| Concentration (µg/mL) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 2.5 ± 1.1 |
| 1 | 3.1 ± 1.5 |
| 10 | 4.5 ± 2.0 |
| 100 | 8.2 ± 3.1 |
Data are represented as mean ± standard deviation. Data is hypothetical.
References
- 1. Immunogenicity after the first dose of the BNT162b2 mRNA Covid-19 vaccine: real-world evidence from Greek healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Release Assay | CR Release Assays - Immundnz [immundnz.com]
- 7. criver.com [criver.com]
- 8. In Vitro Transcribed RNA-Based Platform Vaccines: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mRNA vaccine BNT162b2 demonstrates impaired TH1 immunogenicity in human elders in vitro and aged mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mRNA vaccine-induced T cells respond identically to SARS-CoV-2 variants of concern but differ in longevity and homing properties depending on prior infection status | eLife [elifesciences.org]
- 16. Long-Lasting T Cell Responses in BNT162b2 COVID-19 mRNA Vaccinees and COVID-19 Convalescent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Genetic Engineering to Preclinical Safety: A Study on Recombinant Human Interferons | MDPI [mdpi.com]
- 18. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry-Based Characterization of CAR-T Cells in BNTX Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of hematological malignancies and is showing promise in solid tumors. Companies like BioNTech are actively developing novel CAR-T cell products, such as BNT211, which targets Claudin-6 (CLDN6) in solid tumors.[1][2][3] The success of these therapies relies on the meticulous characterization of the CAR-T cell product, from manufacturing to post-infusion monitoring. Flow cytometry is an indispensable tool in this process, providing rapid, quantitative, and multi-parametric analysis of single cells.[4][5][6][7][8]
These application notes provide detailed protocols for the flow cytometric characterization of CAR-T cells, which are broadly applicable to CAR-T therapies, including those developed by BioNTech. The protocols cover critical quality attributes such as CAR expression, immunophenotype, potency, and safety.
Key Applications of Flow Cytometry in CAR-T Cell Characterization
Flow cytometry is leveraged at multiple stages of CAR-T cell therapy development and application:
-
Manufacturing and Quality Control: To ensure the identity, purity, and potency of the final CAR-T cell product.[9][10][11]
-
Preclinical Development: To assess the function and persistence of CAR-T cells in in vitro and in vivo models.[12]
-
Clinical Monitoring: To track CAR-T cell expansion, persistence, and phenotype in patients post-infusion, which can correlate with clinical outcomes.[6][12][13][14]
I. CAR-T Cell Identification and Frequency
A primary application of flow cytometry is the detection and quantification of CAR-T cells. This is crucial for determining the transduction efficiency during manufacturing and for monitoring the engraftment and persistence of CAR-T cells in patients.
Protocol 1: Quantification of CAR Expression on T Cells
This protocol describes the identification of CAR-T cells using a target antigen-based detection reagent.
Materials:
-
CAR-T cells or peripheral blood mononuclear cells (PBMCs) from a treated patient
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc blocking reagent
-
Fluorochrome-conjugated antibodies against human CD3, CD4, and CD8
-
Biotinylated recombinant target antigen (e.g., CD19, CLDN6)
-
Fluorochrome-conjugated streptavidin or anti-biotin antibody
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
If using whole blood, perform red blood cell lysis.
-
Wash cells with PBS and resuspend in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Fc Blockade:
-
Add Fc blocking reagent to the cell suspension and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
-
CAR Detection:
-
Add the biotinylated recombinant target antigen to the cells and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Add fluorochrome-conjugated streptavidin or anti-biotin antibody and incubate for 20-30 minutes at 4°C in the dark.[14][15][16]
-
Wash the cells twice with FACS buffer.
-
-
Surface Marker Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8) to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining:
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
-
Acquisition:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis:
-
Gate on singlet cells, then on live cells.
-
From the live singlet population, gate on CD3+ T cells.
-
Within the CD3+ population, quantify the percentage of cells positive for the target antigen-binding reagent (CAR+ cells).
-
Further phenotype the CAR+ population based on CD4 and CD8 expression.
II. Immunophenotyping of CAR-T Cells
The phenotype of CAR-T cells, particularly the distribution of naïve, memory, and effector subsets, is a critical determinant of their in vivo expansion and long-term persistence.[17]
Protocol 2: T-Cell Memory Phenotyping
This protocol outlines the staining of key surface markers to differentiate T-cell subsets.
Materials:
-
CAR-T cells
-
FACS buffer
-
Fc blocking reagent
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CAR, CD45RA, CCR7, CD62L, CD27, CD28
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Resuspend CAR-T cells in FACS buffer at 1 x 10^7 cells/mL.
-
-
Fc Blockade:
-
Incubate cells with Fc blocking reagent for 10 minutes at room temperature.
-
-
Surface Marker Staining:
-
Add the antibody cocktail to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining:
-
Resuspend cells in 100 µL of FACS buffer and add viability dye.
-
-
Acquisition:
-
Acquire samples on a flow cytometer.
-
Data Analysis and Interpretation:
| T-Cell Subset | Phenotype |
| Naïve (TN) | CD45RA+ CCR7+ CD62L+ |
| Stem Cell Memory (TSCM) | CD45RA+ CCR7+ CD62L+ CD95+ |
| Central Memory (TCM) | CD45RA- CCR7+ CD62L+ |
| Effector Memory (TEM) | CD45RA- CCR7- CD62L- |
| Terminally Differentiated Effector (TEMRA) | CD45RA+ CCR7- CD62L- |
III. CAR-T Cell Potency Assays
Potency assays are essential for ensuring that the CAR-T cell product can effectively kill target tumor cells. Flow cytometry-based cytotoxicity assays are a common method for assessing this critical function.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol measures the ability of CAR-T cells to induce apoptosis in target cells.
Materials:
-
CAR-T cells (effector cells)
-
Target tumor cells (e.g., CLDN6-expressing cell line for BNT211)
-
Complete culture medium
-
96-well U-bottom plate
-
Annexin V and 7-AAD apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and count effector (CAR-T) and target cells.
-
Resuspend both cell types in complete culture medium.
-
-
Co-culture:
-
Plate target cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.[18]
-
Add effector cells at varying Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the plate for a defined period (e.g., 4, 24, or 48 hours) at 37°C, 5% CO2.
-
-
Staining:
-
Harvest the cells from each well.
-
Wash the cells with PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V and 7-AAD and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Acquisition:
-
Acquire the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis:
-
Gate on the target cell population based on their forward and side scatter properties (if distinguishable from effector cells) or by using a fluorescent label if the target cells are pre-labeled.
-
Within the target cell gate, quantify the percentage of apoptotic cells (Annexin V+) and dead cells (Annexin V+ and/or 7-AAD+).
-
Calculate the percentage of specific lysis for each E:T ratio.
IV. Cytokine Production
Upon antigen recognition, CAR-T cells become activated and release effector cytokines, such as IFN-γ and TNF-α, which contribute to the anti-tumor response. Intracellular cytokine staining (ICS) is a powerful technique to measure cytokine production at the single-cell level.[20][21]
Protocol 4: Intracellular Cytokine Staining (ICS)
Materials:
-
CAR-T cells
-
Target tumor cells
-
Complete culture medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[22]
-
Surface staining antibodies (CD3, CD4, CD8, CAR)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibodies (anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Stimulation:
-
Co-culture CAR-T cells with target cells at an appropriate E:T ratio for 4-6 hours in the presence of a protein transport inhibitor.[23]
-
Include an unstimulated CAR-T cell control.
-
-
Surface Staining:
-
Harvest the cells and perform surface marker staining as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add the intracellular antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.[21]
-
Wash the cells with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Data Analysis:
-
Gate on live, singlet, CD3+ CAR+ T cells.
-
Within the CAR+ population, quantify the percentage of cells producing IFN-γ and/or TNF-α.
Data Presentation
Table 1: Representative Immunophenotyping Data of a CAR-T Cell Product
| Marker | Percentage of Live CD3+ Cells |
| CAR+ | 65% |
| CD4+ CAR+ | 30% |
| CD8+ CAR+ | 70% |
| Naïve (TN) | 15% |
| Central Memory (TCM) | 40% |
| Effector Memory (TEM) | 35% |
| Terminally Differentiated (TEMRA) | 10% |
Table 2: Representative Cytotoxicity Assay Data
| Effector:Target Ratio | % Specific Lysis (4 hours) | % Specific Lysis (24 hours) |
| 10:1 | 45% | 85% |
| 5:1 | 30% | 70% |
| 1:1 | 15% | 40% |
| CAR- T-cells | <5% | <10% |
Visualizations
Caption: Simplified CAR-T cell signaling pathway upon antigen recognition.
Caption: General experimental workflow for CAR-T cell characterization by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Monitoring CAR T-cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerbaresearch.com [cerbaresearch.com]
- 8. bioradiations.com [bioradiations.com]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. labcorp.com [labcorp.com]
- 13. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 14. Frontiers | Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel [frontiersin.org]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Enhancing CAR T-cell Therapy Using Fab-Based Constitutively Heterodimeric Cytokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Chimeric Antigen Receptor T Cells (CAR T Cells) Activation by Coupling Intracellular Cytokine Staining with Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 21. anilocus.com [anilocus.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. researchgate.net [researchgate.net]
Preclinical Animal Models for Testing BioNTech Oncology Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BioNTech has emerged as a leader in the development of novel immunotherapies for cancer, with a diverse pipeline of mRNA-based vaccines, CAR-T cell therapies, and bispecific antibodies. The preclinical evaluation of these innovative drug candidates in relevant animal models is a critical step in their development, providing essential data on efficacy, safety, and mechanism of action. This document provides detailed application notes and protocols for various preclinical animal models used to test a selection of BioNTech's oncology drugs, including BNT111, BNT113, BNT122, BNT211, and BNT311. The information is compiled from publicly available preclinical and clinical data.
Key Preclinical Animal Models in Oncology Drug Development
The selection of an appropriate animal model is crucial for the translatability of preclinical findings to the clinical setting. The most commonly employed models in cancer immunotherapy research include:
-
Syngeneic Mouse Models: These models utilize immunocompetent mice engrafted with tumor cell lines derived from the same inbred strain. They are invaluable for studying the interaction of the investigational drug with a fully functional immune system.[1]
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of human tumor fragments into immunodeficient mice. These models are known to preserve the histological and genetic characteristics of the original patient tumor, making them highly relevant for efficacy testing.[2][3]
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a human immune system. They are essential for evaluating human-specific immunotherapies.[4][5][6]
Application Notes for BioNTech Oncology Drug Candidates
BNT111 (FixVac)
Drug Description: BNT111 is a fixed combination of four mRNA-encoded, non-mutated melanoma-associated antigens (NY-ESO-1, MAGE-A3, tyrosinase, and TPTE) delivered as an RNA-lipoplex formulation.[7][8] It is designed to induce a broad and potent anti-tumor immune response.
Preclinical Model of Choice: Syngeneic Mouse Models
Preclinical studies for mRNA-based cancer vaccines like BNT111 typically utilize syngeneic mouse models to assess the induction of antigen-specific T cell responses and anti-tumor efficacy in the context of a competent immune system.
Quantitative Data Summary:
| Animal Model | Tumor Model | Treatment Schedule | Key Findings | Reference |
| C57BL/6 mice | B16F10 melanoma | Intravenous administration of mRNA vaccine | Induction of strong antigen-specific CD4+ and CD8+ T cell responses. Durable objective responses observed. | [9][10] |
BNT113
Drug Description: BNT113 is an mRNA cancer immunotherapy candidate that encodes the oncoproteins E6 and E7 of human papillomavirus type 16 (HPV16).[11][12][13]
Preclinical Model of Choice: Syngeneic Mouse Models with HPV-Positive Tumors
To evaluate the efficacy of an HPV-targeted vaccine, syngeneic mouse models bearing tumors expressing the HPV16 E6 and E7 oncoproteins are utilized.
Quantitative Data Summary:
| Animal Model | Tumor Model | Treatment Schedule | Key Findings | Reference |
| C57BL/6 mice | C3.43 (HPV16 genome-transformed cells) | Intramuscular administration | Inhibition of tumor growth and increased survival probability. Strong specific immune response against E7 detected. | [3] |
BNT122 (autogene cevumeran)
Drug Description: BNT122 is an individualized neoantigen-specific immunotherapy (iNeST) based on mRNA. It is a personalized cancer vaccine candidate encoding up to 20 patient-specific neoantigens.[4][9][12][14][15]
Preclinical Model of Choice: Patient-Derived Xenograft (PDX) Models in Humanized Mice
While clinical data is more prominent for BNT122, preclinical validation would likely involve PDX models established from patient tumors, potentially in humanized mice, to assess the personalized vaccine's ability to elicit an immune response against the specific neoantigens of the tumor. Preclinical studies in pancreatic cancer PDX models have been suggested to be beneficial for evaluating therapies for this disease.[16][17]
Quantitative Data Summary:
No specific quantitative preclinical data for BNT122 in animal models was identified in the search results. The available data is from a Phase 1 clinical trial in patients with resected pancreatic ductal adenocarcinoma (PDAC).[4][14]
| Study Population | Treatment | Key Findings | Reference |
| Patients with resected PDAC | Autogene cevumeran + atezolizumab + mFOLFIRINOX | Induced high-magnitude neoantigen-specific T cells in 8 of 16 patients. Patients with vaccine-expanded T cells had a longer median recurrence-free survival. | [4][14] |
BNT211
Drug Description: BNT211 is a CAR-T cell therapy targeting the oncofetal antigen Claudin-6 (CLDN6), combined with a CLDN6-encoding CAR-T cell amplifying RNA vaccine (CARVac).
Preclinical Model of Choice: Xenograft Models in Immunodeficient Mice
The preclinical efficacy of CAR-T cell therapies is typically evaluated in immunodeficient mice bearing human tumors that express the target antigen.
Quantitative Data Summary:
| Animal Model | Tumor Model | Treatment Schedule | Key Findings | Reference |
| Immunodeficient mice | Human ovarian cancer transplants | Intravenous administration of CLDN6-CAR-T cells | Complete tumor regression of large, transplanted human tumors within two weeks. |
BNT311 (acasunlimab)
Drug Description: BNT311 is a bispecific antibody that targets both PD-L1 and 4-1BB.[18] This dual targeting is designed to block the PD-L1/PD-1 inhibitory pathway while simultaneously providing a costimulatory signal to T cells via 4-1BB, thereby enhancing the anti-tumor immune response.
Preclinical Model of Choice: Humanized Knock-in and Syngeneic Mouse Models
To test a human-specific bispecific antibody that also interacts with the mouse immune system, humanized knock-in mice expressing the human targets, as well as syngeneic models, are employed.
Quantitative Data Summary:
| Animal Model | Tumor Model | Treatment Schedule | Key Findings | Reference |
| Humanized knock-in mice and C57BL/6 mice | MC38 colon adenocarcinoma | Combination treatment with pembrolizumab | Potentiated anti-tumor activity and survival, leading to durable complete tumor regressions. Enhanced clonal expansion of tumor-specific CD8+ T cells. | [2][6][15] |
Experimental Protocols
Protocol 1: Establishment of Syngeneic Mouse Tumor Models
This protocol describes the general procedure for establishing subcutaneous syngeneic tumor models.
Materials:
-
Murine tumor cell line (e.g., B16F10 for melanoma, C3.43 for HPV+ tumors, MC38 for colon adenocarcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
Procedure:
-
Culture the selected murine tumor cell line in appropriate complete medium until they reach 80-90% confluency.
-
Harvest the cells using standard cell culture techniques and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the immunocompetent mice.
-
Monitor the mice regularly for tumor growth by measuring the tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for creating PDX models.
Materials:
-
Fresh human tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Surgical instruments
-
Anesthesia
-
Collection medium (e.g., DMEM with antibiotics)
Procedure:
-
Collect fresh tumor tissue from patients under sterile conditions and transport it in collection medium on ice.
-
In a sterile environment, remove any non-tumor tissue and mince the tumor into small fragments (2-3 mm³).
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor engraftment and growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged to new mice for expansion.[2]
Protocol 3: Establishment of Humanized Mouse Models
This protocol provides a general overview of generating humanized mice by engrafting human hematopoietic stem cells (HSCs).
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human CD34+ HSCs (from cord blood, bone marrow, or fetal liver)
-
Irradiation source (optional, for pre-conditioning)
-
Syringes and needles
Procedure:
-
(Optional) Sub-lethally irradiate the immunodeficient mice to facilitate engraftment of human cells.
-
Inject a defined number of human CD34+ HSCs intravenously into the mice.
-
Monitor the mice for several weeks to allow for the reconstitution of the human immune system.
-
The level of human immune cell engraftment can be assessed by flow cytometry analysis of peripheral blood for human immune cell markers (e.g., hCD45).
-
Once a stable level of human immune reconstitution is achieved, these mice can be used for tumor implantation (e.g., with PDX models) and subsequent immunotherapy testing.[4][5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BNT113 Mechanism of Action.
Caption: BNT211 CAR-T Therapy Workflow.
Caption: BNT311 Dual Targeting Mechanism.
Conclusion
The preclinical evaluation of BioNTech's oncology pipeline relies on a range of sophisticated animal models that are essential for demonstrating proof-of-concept, optimizing dosing and scheduling, and identifying potential safety concerns. Syngeneic models are critical for assessing the immunomodulatory effects of mRNA vaccines, while xenograft and humanized mouse models are indispensable for evaluating human-specific therapies like CAR-T cells and bispecific antibodies. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working in the exciting field of cancer immunotherapy. Further detailed experimental parameters can be found in the referenced publications.
References
- 1. td2inc.com [td2inc.com]
- 2. Acasunlimab, an Fc-inert PD-L1×4-1BB bispecific antibody, combined with PD-1 blockade potentiates antitumor immunity via complementary immune modulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPV16 E6/E7 -based mRNA vaccine is therapeutic in mice bearing aggressive HPV-positive lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personalized RNA neoantigen vaccines stimulate T cells in pancreatic cancer – Computational Oncology [componcmsk.org]
- 5. BioNTech treats first subject in Phase II cancer vaccine trial [clinicaltrialsarena.com]
- 6. Acasunlimab, an Fc-inert PD-L1×4-1BB bispecific antibody, combined with PD-1 blockade potentiates antitumor immunity via complementary immune modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. aacr.org [aacr.org]
- 10. New mouse model based on adenocarcinoma 4T1 cells expressing HPV16 E6 and E7 applied to assess the efficacy of therapeutic and prophylactic E6/E7-based HPV16 vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BNT-113 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. oncology.labcorp.com [oncology.labcorp.com]
- 14. Personalized RNA neoantigen vaccines stimulate T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mednexus.org [mednexus.org]
- 18. Investigational Acasunlimab (DuoBody® -PD-L1x4-1BB) in Combination with Pembrolizumab Demonstrates Meaningful Clinical Activity in Phase 2 Trial in Patients with Previously Treated Metastatic Non-small Cell Lung Cancer (mNSCLC) | BioNTech [investors.biontech.de]
Application Notes and Protocols for Measuring BNTX mRNA Translation Efficiency Using Luciferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics, exemplified by the BNTX (BioNTech/Pfizer) COVID-19 vaccine, has revolutionized the landscape of medicine. The efficacy of these therapies is critically dependent on the translational efficiency of the mRNA molecule once it enters the host cell. Therefore, precise and reliable methods to quantify protein expression from a given mRNA construct are paramount for the development and optimization of new mRNA-based drugs. Luciferase reporter assays offer a highly sensitive and quantitative method to assess mRNA translation efficiency. By flanking a luciferase reporter gene with the 5' and 3' untranslated regions (UTRs) of a therapeutic mRNA, such as this compound, researchers can indirectly measure the translational output. This document provides detailed application notes and protocols for utilizing luciferase assays to evaluate the translation efficiency of this compound and other therapeutic mRNAs.
Principle of the Assay
The core principle of the luciferase reporter assay for measuring mRNA translation efficiency lies in the quantification of light produced by the luciferase enzyme, which is directly proportional to the amount of translated protein. An in vitro-transcribed (IVT) mRNA is engineered to encode a luciferase enzyme (e.g., Firefly or Renilla luciferase) and is flanked by the 5' and 3' UTRs of the this compound mRNA or other sequences of interest. This reporter mRNA is then delivered into cultured cells. Inside the cell, the mRNA is translated by the ribosomal machinery, leading to the production of the luciferase enzyme. Upon addition of a specific substrate (e.g., D-luciferin for Firefly luciferase), the enzyme catalyzes a bioluminescent reaction. The intensity of the emitted light is measured using a luminometer and serves as a direct readout of the translation efficiency of the engineered mRNA. To control for variables such as transfection efficiency and cell viability, a dual-luciferase system is often employed, where a second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected.
Key Applications
-
Screening and Optimization of UTRs: The 5' and 3' UTRs play a crucial role in regulating mRNA stability and translation initiation. Luciferase assays are instrumental in screening different UTR combinations to identify those that confer the highest translation efficiency for a given coding sequence.[1][2]
-
Evaluation of mRNA Modifications: Chemical modifications to mRNA nucleotides can impact translation efficiency and immunogenicity. This assay allows for the systematic evaluation of different modification strategies on protein expression.
-
High-Throughput Screening of mRNA Constructs: The simplicity and rapid nature of the luciferase assay make it suitable for high-throughput screening of large libraries of mRNA variants.
-
Assessing the Impact of Delivery Vehicles: The efficiency of mRNA delivery can vary between different formulations (e.g., lipid nanoparticles). Luciferase assays provide a quantitative measure to compare the translational output from different delivery systems.[3]
Experimental Workflow
The overall experimental workflow for measuring mRNA translation efficiency using a luciferase reporter assay involves several key steps, from the generation of the reporter mRNA to the final data analysis.
Caption: A schematic overview of the experimental workflow.
Detailed Protocols
Protocol 1: Generation of Luciferase Reporter mRNA
This protocol describes the generation of a DNA template by PCR and the subsequent in vitro transcription to produce capped and polyadenylated luciferase reporter mRNA.[4][5]
Materials:
-
Plasmid DNA containing the T7 promoter, 5' UTR, luciferase gene (e.g., Firefly or NanoLuc®), 3' UTR, and a poly(A) tail sequence.
-
PCR primers flanking the entire construct.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
In vitro transcription kit (e.g., T7 mMESSAGE mMACHINE™ Kit).
-
Cap analog (e.g., m7G(5')ppp(5')G).
-
Nuclease-free water.
-
DNA purification kit.
-
RNA purification kit.
Procedure:
-
PCR Amplification of the DNA Template:
-
Set up a PCR reaction to amplify the DNA template containing the T7 promoter, 5' UTR, luciferase ORF, 3' UTR, and poly(A) tail.
-
Use a high-fidelity DNA polymerase to minimize errors.
-
Purify the PCR product using a suitable DNA purification kit.
-
Verify the size and purity of the PCR product by agarose gel electrophoresis.
-
-
In Vitro Transcription (IVT):
-
Follow the manufacturer's protocol for the in vitro transcription kit.
-
Typically, the reaction includes the purified DNA template, T7 RNA polymerase, ribonucleotides (ATP, CTP, GTP, UTP), and a cap analog.
-
Incubate the reaction at 37°C for 2-4 hours.
-
After transcription, treat the reaction mixture with DNase to remove the DNA template.
-
Purify the synthesized mRNA using an RNA purification kit.
-
Assess the integrity and concentration of the mRNA using a bioanalyzer or spectrophotometer.
-
Protocol 2: Transfection of Cultured Cells with Reporter mRNA
This protocol details the transfection of mammalian cells with the in vitro-transcribed luciferase reporter mRNA.[4][6]
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa, Huh7).[7]
-
Complete cell culture medium.
-
Reduced-serum medium.
-
Luciferase reporter mRNA.
-
Control mRNA (e.g., Renilla luciferase mRNA).
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ MessengerMAX™).
-
24-well or 96-well cell culture plates.
-
Nuclease-free water or buffer.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
-
mRNA Transfection Complex Preparation:
-
For each well of a 24-well plate, dilute approximately 500 ng of the firefly luciferase reporter mRNA and 25 ng of the Renilla luciferase control mRNA in a reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in a reduced-serum medium according to the manufacturer's instructions.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow the formation of mRNA-lipid complexes.
-
-
Transfection:
-
Remove the cell culture medium from the wells.
-
Add fresh, pre-warmed, reduced-serum medium to each well.
-
Add the mRNA-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 4, 24, 48 hours).[1][2]
-
Protocol 3: Dual-Luciferase® Reporter Assay
This protocol describes the measurement of both Firefly and Renilla luciferase activities from the same sample.[8][9]
Materials:
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega).
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent II (LAR II, for Firefly luciferase).
-
Stop & Glo® Reagent (for Renilla luciferase).
-
Luminometer with injectors.
-
Opaque-walled 96-well plates.
Procedure:
-
Cell Lysis:
-
After the desired incubation time, remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to an opaque-walled 96-well plate.
-
Place the plate in the luminometer.
-
Set the luminometer to inject 100 µL of LAR II and measure the Firefly luciferase activity (first reading).
-
Immediately after the first reading, the luminometer should inject 100 µL of Stop & Glo® Reagent, which quenches the Firefly signal and initiates the Renilla reaction. The Renilla luciferase activity is then measured (second reading).
-
Data Presentation and Analysis
The primary output of the luciferase assay is Relative Light Units (RLU). To account for transfection efficiency and cell number, the Firefly luciferase RLU is normalized to the Renilla luciferase RLU for each sample.
Normalization Calculation: Normalized Luciferase Activity = (RLU of Firefly Luciferase) / (RLU of Renilla Luciferase)
The normalized luciferase activity is directly proportional to the translation efficiency of the test mRNA. For comparison between different constructs, the normalized activity of a control construct (e.g., containing a standard UTR) can be set to 1, and the activities of other constructs can be expressed as a fold change relative to the control.
Example Data Tables
The following tables summarize hypothetical quantitative data to illustrate how results can be presented for easy comparison.
Table 1: Effect of 5' UTRs on Luciferase mRNA Translation Efficiency
| 5' UTR Variant | Normalized Luciferase Activity (Fold Change vs. Control) | Standard Deviation |
| Control 5' UTR | 1.00 | 0.12 |
| This compound 5' UTR | 3.50 | 0.25 |
| Variant A 5' UTR | 2.75 | 0.18 |
| Variant B 5' UTR | 1.20 | 0.09 |
Table 2: Effect of 3' UTRs on Luciferase mRNA Translation Efficiency
| 3' UTR Variant | Normalized Luciferase Activity (Fold Change vs. Control) | Standard Deviation |
| Control 3' UTR | 1.00 | 0.15 |
| This compound 3' UTR | 2.80 | 0.21 |
| Variant C 3' UTR | 1.90 | 0.14 |
| Variant D 3' UTR | 0.85 | 0.07 |
Signaling Pathways and Logical Relationships
The translation of mRNA in eukaryotic cells is a complex process regulated by numerous signaling pathways. The mTOR pathway, for instance, is a central regulator of protein synthesis. Understanding these pathways can provide context for interpreting translation efficiency data.
Caption: The mTOR signaling pathway's role in translation.
Caption: Factors influencing the final luciferase signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | Poor transfection efficiency. | Optimize transfection reagent to mRNA ratio and cell confluency. Use a positive control mRNA known to express well. |
| Low translation efficiency of the construct. | This may be the result. Confirm mRNA integrity. Test alternative UTRs. | |
| Inactive luciferase enzyme. | Ensure proper storage of assay reagents. Prepare reagents fresh. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure even cell seeding and check for cell death. |
| Pipetting errors. | Use calibrated pipettes and be careful during reagent addition. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with PBS. | |
| High Background Signal | Autoluminescence of assay reagents. | Use reagents with low background and allow them to equilibrate to room temperature before use. |
| Contamination of cell culture. | Perform routine checks for microbial contamination. |
Conclusion
Luciferase reporter assays are a powerful and versatile tool for the quantitative assessment of mRNA translation efficiency. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers and drug developers can effectively screen and optimize this compound and other mRNA-based therapeutics to enhance their translational potency and, ultimately, their therapeutic efficacy. The provided diagrams and troubleshooting guide further support the successful implementation of this essential technique in the development pipeline of novel mRNA medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A Luciferase-Based Approach for Functional Screening of 5′ and 3′ Untranslated Regions of the mRNA Component for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Expression Correlates Linearly with mRNA Dose over Up to Five Orders of Magnitude In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 6. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 7. Intracellular Reverse Transcription of Pfizer BioNTech COVID-19 mRNA Vaccine BNT162b2 In Vitro in Human Liver Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Leveraging CRISPR-Cas9 for the Validation of BNTX Drug Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the landscape of drug discovery and development, offering an unprecedented tool for precise genome editing. For companies like BioNTech (BNTX), which are at the forefront of pioneering mRNA-based immunotherapies, robust validation of drug targets is a critical step in the development pipeline. This document provides detailed application notes and protocols on utilizing CRISPR-Cas9 for the validation of drug targets relevant to BioNTech's therapeutic areas, with a focus on immuno-oncology.
CRISPR-Cas9 serves as a powerful platform for elucidating the function of specific genes in disease pathogenesis, thereby confirming their suitability as therapeutic targets.[1][2] Through techniques such as gene knockout, activation, or inhibition, researchers can mimic the effect of a therapeutic intervention and assess its impact on cellular and in vivo models.[3] This is particularly pertinent for validating the targets of BioNTech's mRNA-based therapies, which often aim to elicit an immune response against cancer cells expressing specific antigens.
Key Applications of CRISPR-Cas9 in Validating this compound Drug Targets
-
Target Identification and Prioritization: Genome-wide or focused CRISPR screens can identify novel genes that, when knocked out, enhance the efficacy of immunotherapies or sensitize cancer cells to immune-mediated killing.[4][5] This is crucial for discovering new targets for future mRNA vaccine and CAR-T cell therapy development.
-
Mechanism of Action Studies: By knocking out the target gene, researchers can confirm that the therapeutic effect of an mRNA vaccine or other immunotherapy is indeed dependent on the presence of that target.
-
Identification of Resistance Mechanisms: CRISPR screens can uncover genes that mediate resistance to a particular therapy.[3] Knocking out these genes can potentially restore sensitivity, paving the way for combination therapies.
-
Validation in Preclinical Models: CRISPR-Cas9 allows for the generation of knockout or knock-in cell lines and animal models to validate the function of a drug target in a more physiologically relevant context.[6][7]
Experimental Workflows and Protocols
The following sections detail the experimental workflows and protocols for the application of CRISPR-Cas9 in validating drug targets, using examples relevant to BioNTech's pipeline, such as the cancer-testis antigen Claudin-6 (CLDN6) and other tumor-associated antigens.
Workflow for In Vitro Target Validation using CRISPR-Cas9 Knockout
This workflow outlines the process of generating a knockout cell line for a target gene to assess the impact on cancer cell viability and sensitivity to immune cell killing.
Caption: Workflow for in vitro CRISPR-Cas9 target validation.
Protocol 1: Generation of a CLDN6 Knockout Cancer Cell Line
This protocol provides a step-by-step guide to generating a knockout of the CLDN6 gene in a relevant cancer cell line.
Materials:
-
Human cancer cell line expressing CLDN6 (e.g., OV-90)
-
Cas9 expression vector (e.g., pX458, which also expresses GFP)[8]
-
sgRNA cloning vector
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
T7 Endonuclease I kit
-
Anti-CLDN6 antibody for Western blotting
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the CLDN6 gene using a design tool like CHOPCHOP.[8]
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the Cas9 expression vector according to the manufacturer's protocol.
-
-
Transfection:
-
Plate 2.5 x 10^5 cancer cells per well in a 6-well plate.
-
The next day, transfect the cells with the sgRNA-Cas9 vector using a suitable transfection reagent.
-
Include a negative control (e.g., a vector with a non-targeting sgRNA).
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
After selection, perform single-cell cloning by limiting dilution or FACS into 96-well plates.[9]
-
-
Validation of Knockout:
Quantitative Data from In Vitro Validation
The following tables summarize hypothetical quantitative data from functional assays performed on the generated knockout cell line.
Table 1: Cell Viability of Wild-Type vs. CLDN6 KO Cancer Cells
| Cell Line | Proliferation Rate (Doublings/48h) | Apoptosis Rate (% Annexin V+) |
| Wild-Type | 1.5 ± 0.1 | 5.2 ± 0.8 |
| CLDN6 KO Clone 1 | 1.4 ± 0.2 | 5.5 ± 1.1 |
| CLDN6 KO Clone 2 | 1.5 ± 0.1 | 5.3 ± 0.9 |
Table 2: Susceptibility of Wild-Type vs. CLDN6 KO Cells to CLDN6-CAR-T Cell Killing
| Target Cell Line | CAR-T E:T Ratio | % Lysis (48h) | IFN-γ Release (pg/mL) |
| Wild-Type | 1:1 | 65.8 ± 4.2 | 1250 ± 150 |
| Wild-Type | 5:1 | 89.2 ± 3.1 | 2800 ± 210 |
| CLDN6 KO Clone 1 | 1:1 | 3.1 ± 1.5 | 50 ± 25 |
| CLDN6 KO Clone 1 | 5:1 | 5.4 ± 2.0 | 80 ± 30 |
Workflow for In Vivo CRISPR Screen to Identify Novel Immuno-Oncology Targets
This workflow describes a pooled CRISPR screen to identify genes that, when knocked out in tumor cells, enhance their clearance by the immune system in an in vivo model.
Caption: Workflow for an in vivo pooled CRISPR screen.
Protocol 2: In Vivo Pooled CRISPR Screen in a Syngeneic Mouse Model
This protocol outlines the key steps for performing an in vivo CRISPR screen to identify genes that modulate tumor immune evasion.
Materials:
-
Cas9-expressing murine cancer cell line (e.g., B16-F10 melanoma)
-
Pooled lentiviral sgRNA library (genome-wide or focused on a specific gene family)
-
Syngeneic mice (e.g., C57BL/6)
-
Lentivirus packaging plasmids
-
Polybrene
-
Genomic DNA extraction kit
-
Reagents for PCR and next-generation sequencing
Methodology:
-
Lentiviral Library Production:
-
Produce high-titer lentivirus for the pooled sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
-
Cell Transduction:
-
Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.[12]
-
Select transduced cells with the appropriate antibiotic.
-
-
In Vivo Screen:
-
Analysis of sgRNA Representation:
-
Extract genomic DNA from the harvested tumors and from a sample of the initial transduced cell population.
-
Amplify the sgRNA cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the frequency of each sgRNA in the initial and final populations.
-
Identify sgRNAs that are significantly depleted in the tumors grown in vivo, as these target genes that may be essential for tumor immune evasion.
-
Signaling Pathways Amenable to CRISPR-Cas9 Validation for this compound Targets
Many of BioNTech's targets are involved in key cancer signaling pathways. CRISPR-Cas9 can be used to dissect these pathways and validate the role of specific nodes as therapeutic targets.
Wnt Signaling Pathway in Cancer Stemness
The Wnt signaling pathway is often dysregulated in cancer and is crucial for the maintenance of cancer stem cells.[14] CRISPR can be used to knock out key components of this pathway to assess the impact on tumor growth and therapy resistance.
Caption: Simplified Wnt signaling pathway.
CRISPR-mediated knockout of β-catenin or TCF/LEF transcription factors can be used to validate their role in driving the expression of genes that contribute to the cancer phenotype.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently activated in cancer.[15]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
CRISPR screens can identify synthetic lethal interactions with inhibitors of this pathway, revealing new combination therapy strategies. For example, knocking out a specific gene in the context of an mTOR inhibitor could lead to enhanced cancer cell death.
Conclusion
CRISPR-Cas9 is an indispensable tool for the validation of drug targets in the context of BioNTech's therapeutic pipeline. By enabling precise and efficient gene editing, this technology facilitates the confirmation of target function, the elucidation of mechanisms of action, and the discovery of novel therapeutic strategies. The protocols and workflows outlined in this document provide a framework for researchers to leverage the power of CRISPR-Cas9 in the development of the next generation of immunotherapies.
References
- 1. biocompare.com [biocompare.com]
- 2. selectscience.net [selectscience.net]
- 3. CRISPR/Cas9 system: recent applications in immuno-oncology and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Discovery of Cancer Immunotherapy Targets by Intercellular CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing an Arrayed CRISPR-Cas9 Co-Culture Screen for Immuno-Oncology Target ID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A CRISPR Platform for Targeted In Vivo Screens | Springer Nature Experiments [experiments.springernature.com]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 10. genemedi.net [genemedi.net]
- 11. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo CRISPR screening protocol to identify metastasis mediators using iteratively selected mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic Targeting of Signaling Pathways Related to Cancer Stemness [frontiersin.org]
- 15. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming mRNA Instability in BNTX Vaccine Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to overcome challenges related to mRNA instability in vaccine research, with a focus on technologies relevant to BioNTech (BNTX).
Frequently Asked Questions (FAQs)
Q1: What makes mRNA inherently unstable?
A1: The instability of messenger RNA (mRNA) is due to its chemical structure and its susceptibility to enzymatic degradation. The presence of a 2'-hydroxyl group on the ribose sugar makes mRNA prone to hydrolysis, a chemical breakdown process.[][2] Furthermore, mRNA is rapidly degraded by ubiquitous enzymes called ribonucleases (RNases).[[“]][4][5] This inherent fragility presents a significant challenge for its use as a therapeutic, requiring protective measures to ensure it reaches its target cells intact.[4]
Q2: What are the primary strategies BioNTech and other developers use to enhance mRNA stability in vaccines?
A2: The core strategies involve both molecular modifications of the mRNA itself and advanced formulation techniques:
-
Nucleoside Modification: A key breakthrough was the replacement of uridine with a modified nucleoside like N1-methylpseudouridine (m1Ψ).[6][7][8] This modification helps the mRNA evade the host's innate immune system and increases its stability and translational efficiency.[6][9]
-
Structural Element Optimization: The mRNA sequence is engineered for stability. This includes adding a 5' cap structure and a 3' poly(A) tail, which protect the mRNA from degradation by exonucleases and enhance protein translation.[10][11][12] The untranslated regions (UTRs) flanking the coding sequence are also optimized for stability and translation efficiency.[13]
-
Lipid Nanoparticle (LNP) Formulation: The modified mRNA is encapsulated within lipid nanoparticles (LNPs).[[“]][] These LNPs are critical as they protect the fragile mRNA from degradation by extracellular RNases and facilitate its uptake into target cells.[][15]
Q3: What is the specific role of the 5' cap and the poly(A) tail in mRNA stability?
A3: Both are crucial for protecting the mRNA molecule and ensuring its function:
-
The 5' Cap: This is a modified guanosine nucleotide added to the 5' end of the mRNA. It acts as a protective shield against exonuclease cleavage, regulates nuclear export, and is essential for initiating the translation of mRNA into protein.[10][16]
-
The Poly(A) Tail: This is a long sequence of adenine nucleotides added to the 3' end. It enhances mRNA stability by protecting it from degradation and, by interacting with poly(A)-binding proteins, helps to promote efficient translation.[11][12] The length of the poly(A) tail can influence the half-life and translational efficiency of the mRNA.[11]
Q4: Why do mRNA vaccines like BNT162b2 require ultra-cold storage?
A4: The stringent cold-chain requirements are necessary to address two main stability concerns: the chemical instability of the mRNA molecule and the physical instability of the lipid nanoparticle (LNP) delivery system.[2][17]
-
Slowing mRNA Hydrolysis: At higher temperatures, the chemical process of hydrolysis can break down the mRNA strands, rendering the vaccine ineffective.[18] Storing the vaccine at ultra-low temperatures (−80 °C to −60 °C for the original Pfizer-BioNTech vaccine) significantly slows this degradation process.[5][19]
-
Maintaining LNP Integrity: The LNPs themselves are thermodynamically unstable and can fuse, aggregate, or leak their mRNA cargo if not kept at very low temperatures.[2][20] Freezing is essential, but it must be controlled to prevent the formation of ice crystals that can damage the nanoparticles.[18]
Q5: How does the stability of the Pfizer-BioNTech (BNT162b2) vaccine compare to the Moderna (mRNA-1273) vaccine?
A5: While both vaccines utilize similar LNP technology and modified mRNA, their storage requirements differ. The original Pfizer-BioNTech vaccine required ultra-cold storage at approximately -70°C, while the Moderna vaccine can be stored at -20°C, which is comparable to a standard freezer.[5][19] This difference is likely due to variations in their specific LNP formulations and the associated intellectual property.[21] Over time, formulations have been updated to improve stability profiles. For example, a Tris-buffered formulation of the BioNTech/Pfizer vaccine has an enhanced stability profile, allowing for storage at -90°C to -60°C for up to 9 months and at 2°C to 8°C for up to 10 weeks.[22]
Troubleshooting Guides
Problem 1: Low Protein Expression in an In Vitro Translation Assay
| Possible Cause | Troubleshooting Steps |
| mRNA Degradation | 1. RNase Contamination: Ensure all equipment, surfaces, and reagents (water, buffers) are strictly RNase-free. Use RNase inhibitors during transcription and purification steps. 2. Integrity Check: Run the purified mRNA on a denaturing agarose gel or use capillary electrophoresis to check for a single, sharp band corresponding to the correct size. Smearing indicates degradation. |
| Inefficient Capping | 1. Verify Capping Method: Compare co-transcriptional capping (using cap analogs like ARCA) with post-transcriptional enzymatic capping. Enzymatic methods often yield higher capping efficiency.[23] 2. Assess Capping Efficiency: Use analytical techniques like HPLC to quantify the percentage of correctly capped mRNA. |
| Suboptimal mRNA Sequence | 1. Codon Optimization: Ensure the coding sequence is optimized for expression in the target system (e.g., human cells). Replacing rare codons can significantly increase translation levels.[6] 2. UTR Selection: Test different 5' and 3' UTRs. These non-coding regions are critical for mRNA stability and ribosome recruitment.[10][13] |
| Poor mRNA Purification | 1. Remove IVT Byproducts: Ensure purification methods (e.g., lithium chloride precipitation, silica column chromatography) effectively remove residual template DNA, enzymes, and unincorporated nucleotides, which can inhibit translation. |
Problem 2: LNP Aggregation or Increased Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lipid Ratios | 1. Titrate Components: Systematically vary the molar ratios of the four main lipid components (ionizable lipid, helper phospholipid, cholesterol, PEG-lipid) to find the optimal composition for stability. |
| Freeze-Thaw Stress | 1. Introduce Cryoprotectants: Add cryoprotectants like sucrose to the formulation buffer. Sucrose helps prevent lipid aggregation during freezing and thawing cycles.[6] 2. Control Freezing/Thawing Rates: Investigate the effect of different freezing and thawing rates on particle stability. |
| Incorrect Formulation Parameters | 1. Optimize Mixing: If using microfluidic mixing, optimize the total flow rate and the flow rate ratio of the aqueous and ethanol phases to ensure controlled and uniform particle self-assembly. |
| Mechanical Stress | 1. Gentle Handling: Avoid vigorous vortexing or harsh mechanical agitation after formulation. Studies have shown that mechanical stress can lead to changes in particle size distribution.[24] |
Problem 3: Low mRNA Encapsulation Efficiency (<90%)
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH | 1. Verify pH: The aqueous buffer (typically citrate or acetate) must have a low pH (e.g., pH 4.0) to ensure the ionizable lipid is positively charged, allowing it to complex with the negatively charged mRNA backbone during mixing.[] |
| Suboptimal Lipid-to-mRNA Ratio | 1. Titrate Ratios: Vary the ratio of total lipids to mRNA. An insufficient amount of lipid will result in incomplete encapsulation. |
| Poor Quality mRNA | 1. Check mRNA Purity: Ensure the mRNA solution is free of contaminants and aggregates that could interfere with the encapsulation process. |
Data Summaries
Table 1: Storage Conditions of Commercial mRNA COVID-19 Vaccines
| Feature | Pfizer/BioNTech (BNT162b2) - Original Formulation | Pfizer/BioNTech (BNT162b2) - Tris Formulation | Moderna (mRNA-1273) |
| Long-Term Storage | Up to 6 months at -80°C to -60°C[5][19] | Up to 9 months at -90°C to -60°C[22] | Up to 6 months at -25°C to -15°C[19][20] |
| Refrigerator Storage (Thawed) | Up to 1 month at 2°C to 8°C[22] | Up to 10 weeks at 2°C to 8°C[22] | Up to 30 days at 2°C to 8°C[19] |
| Room Temperature Stability | Up to 6 hours (after dilution)[20] | Up to 12 hours (punctured vial)[22] | Up to 19 hours (punctured vial)[24] |
Table 2: Critical Quality Attributes (CQAs) for mRNA-LNP Stability
| Attribute | Description | Typical Target Value |
| Particle Size | The mean diameter of the LNPs. Affects cellular uptake and biodistribution.[24] | 80 - 120 nm[25] |
| Polydispersity Index (PDI) | A measure of the size distribution heterogeneity of the LNPs. | < 0.2 |
| mRNA Integrity | The percentage of full-length, non-degraded mRNA. | > 95% |
| Encapsulation Efficiency | The percentage of mRNA successfully encapsulated within the LNPs. | > 90% |
| mRNA Content/Concentration | The amount of mRNA per unit volume of the vaccine formulation. | Varies by product |
Visualizations
Diagram 1: Key Structural Elements for mRNA Stability
References
- 2. Understanding mRNA Stability: Key Challenges and Solutions | Drug Discovery News [drugdiscoverynews.com]
- 3. consensus.app [consensus.app]
- 4. Opportunities and Challenges in the Delivery of mRNA-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Research Advances on the Stability of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategic deactivation of mRNA COVID-19 vaccines: New applications for siRNA therapy and RIBOTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modifications of mRNA vaccine structural elements for improving mRNA stability and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Detailed Dissection and Critical Evaluation of the Pfizer/BioNTech and Moderna mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BNT162b2 mRNA COVID-19 Vaccine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Prospects and Challenges in Developing mRNA Vaccines for Infectious Diseases and Oncogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. mRNA vaccine - Wikipedia [en.wikipedia.org]
- 20. Challenges of Storage and Stability of mRNA-Based COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How mRNA Technology Gave Us the First COVID-19 Vaccines | TIME [time.com]
- 22. mdpi.com [mdpi.com]
- 23. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 24. Analysing the In-Use Stability of mRNA-LNP COVID-19 Vaccines Comirnaty™ (Pfizer) and Spikevax™ (Moderna): A Comparative Study of the Particulate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of BNTX CAR-T cell therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNTX CAR-T cell therapy. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with this compound CAR-T cell therapy, specifically BNT211?
A1: The primary concern with CAR-T cell therapies is on-target, off-tumor toxicity, where the CAR-T cells recognize and attack healthy tissues that express the target antigen.[1][2][3] BioNTech's BNT211 CAR-T cell therapy targets Claudin-6 (CLDN6), an oncofetal antigen.[4][5] CLDN6 is highly expressed in various solid tumors, including ovarian, testicular, and endometrial cancers, but its expression in healthy adult tissues is very limited.[6][7][8] Clinical trial data for BNT211 has shown manageable toxicity, with observed side effects primarily being cytokine release syndrome (CRS) and in rare cases, neurotoxicity.[9][10] Notably, a key clinical trial update reported no on-target, off-tumor toxicity.[11]
Q2: What is Cytokine Release Syndrome (CRS) and how is it related to off-target effects?
A2: Cytokine Release Syndrome (CRS) is a systemic inflammatory response triggered by the activation and proliferation of CAR-T cells upon engaging their target antigen.[12] This leads to the release of a large amount of pro-inflammatory cytokines, such as IL-6 and IFN-γ.[12] While CRS is an on-target effect, its severity can be exacerbated by a high tumor burden or on-target, off-tumor engagement. In the context of this compound's BNT211, manageable grade 1-2 CRS has been the most frequently reported side effect, with some higher-grade instances that were resolvable.[4][10]
Q3: What is the role of the CARVac (RNA vaccine) used in combination with BNT211, and does it influence off-target effects?
A3: CARVac is an RNA vaccine that encodes for the CLDN6 antigen.[2][13] It is administered to patients after CAR-T cell infusion to stimulate and amplify the CLDN6-CAR-T cells, aiming to improve their persistence and functionality.[2][14] Clinical data suggests that the combination is well-tolerated and enhances the persistence of CAR-T cells.[5] While this boosts the anti-tumor activity, it could theoretically increase the risk of on-target, off-tumor toxicity if the target antigen were present on healthy tissues. However, given the favorable expression profile of CLDN6, this has not been reported as a significant issue.[6][11]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Against Non-Target Cells in Preclinical Models
Q: My in vitro experiments are showing unexpected killing of healthy control cell lines by this compound (CLDN6-targeted) CAR-T cells. How can I troubleshoot this?
A: This could be due to several factors. Here is a step-by-step guide to investigate the issue:
-
Confirm CLDN6 Expression: The primary reason for on-target, off-tumor toxicity is the expression of the target antigen on unintended cells.
-
Assess CAR-T Cell Specificity: Ensure the cytotoxicity is specific to CAR-T cell engagement with the target.
-
Action: Run a cytotoxicity assay comparing the this compound CAR-T cells to non-transduced T cells from the same donor. Non-transduced T cells should not exhibit significant killing.
-
-
Evaluate for Tonic Signaling: CAR constructs can sometimes signal independently of antigen binding, leading to non-specific activation and cytotoxicity.
-
Action: Culture the CAR-T cells in the absence of any target cells and measure their activation markers (e.g., CD69, CD25) and cytokine production over time. Elevated baseline activation may indicate tonic signaling.
-
Logical Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 2. BioNTech: Platforms for cell therapy [biontech.com]
- 3. Frontiers | Identification of Claudin-6 as a Molecular Biomarker in Pan-Cancer Through Multiple Omics Integrative Analysis [frontiersin.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. BioNTech Presents Positive Phase 1/2 Data Update for CAR-T Cell Therapy Candidate BNT211 in Advanced Solid Tumors at ESMO Congress 2023 | BioNTech [investors.biontech.de]
- 6. researchgate.net [researchgate.net]
- 7. Claudin 6: Therapeutic prospects for tumours, and mechanisms of expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Emerging approaches for preventing cytokine release syndrome in CAR-T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cgtlive.com [cgtlive.com]
- 14. aacr.org [aacr.org]
Technical Support Center: Strategies to Enhance BNTX Cancer Vaccine Immunogenicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the immunogenicity of BioNTech (BNTX) cancer vaccines.
Section 1: Frequently Asked Questions (FAQs) on Enhancing Immunogenicity
Q1: What are the primary platforms for this compound's mRNA cancer vaccines?
BioNTech utilizes two main mRNA platforms for its oncology programs:
-
FixVac: This platform uses "off-the-shelf" mRNA vaccines that target a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are commonly shared among patients with a specific type of cancer. The mRNA is formulated in BioNTech's proprietary RNA-lipoplex (LPX) delivery system to enhance stability and target dendritic cells.
-
iNeST (Individualized Neoantigen Specific Immunotherapy): This is a fully personalized approach. Each vaccine is custom-manufactured to target up to 20 unique neoantigens identified from a patient's own tumor. This platform is being co-developed with Genentech.
Q2: What are the main strategies being investigated to boost the immune response to these vaccines?
There are three core strategies to enhance the immunogenicity and therapeutic efficacy of this compound cancer vaccines:
-
Combination Therapies: Combining mRNA vaccines with other immunotherapies, such as immune checkpoint inhibitors (ICIs) or CAR-T cell therapies, is a primary strategy. ICIs can overcome the immunosuppressive tumor microenvironment, allowing vaccine-induced T-cells to function more effectively.
-
Adjuvant and Delivery Systems: The choice of delivery vehicle is critical. BioNTech's RNA-lipoplex (LPX) formulation not only protects the mRNA from degradation but also acts as an inherent adjuvant, stimulating the innate immune system to create a pro-inflammatory environment that enhances the adaptive immune response.
-
Antigen Selection and mRNA Optimization: The immunogenicity of the vaccine is highly dependent on the chosen antigens. For iNeST vaccines, computational pipelines are used to predict and select the most immunogenic neoantigens. Additionally, this compound uses optimized uridine mRNA (uRNA), which contains naturally occurring uridine to increase its immunostimulatory effect and pharmacological activity.
Q3: How does combining this compound vaccines with immune checkpoint inhibitors (ICIs) work?
This compound mRNA vaccines generate tumor-specific T-cells. However, tumors can protect themselves by upregulating checkpoint proteins (like PD-L1) that bind to receptors (like PD-1) on T-cells, effectively "switching them off." Immune checkpoint inhibitors are antibodies that block this interaction, releasing the "brakes" on the T-cells and allowing them to attack the cancer cells. This creates a synergistic effect where the vaccine expands the army of anti-tumor T-cells, and the ICI ensures that this army can fight effectively. Clinical trials combining BNT111 with the anti-PD-1 cemiplimab have shown a statistically significant improvement in overall response rate in advanced melanoma patients.
Addressing challenges in scaling up BNTX mRNA production for research
Welcome to the technical support center for scaling up BNTX mRNA production for research purposes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of mRNA production.
Issue 1: Low mRNA Yield During In Vitro Transcription (IVT)
-
Question: We are experiencing significantly lower mRNA yields than expected after scaling up our in vitro transcription (IVT) reaction. What are the potential causes and how can we troubleshoot this?
-
Answer: Low mRNA yield upon scale-up is a common challenge. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
DNA Template Quality and Quantity:
-
Problem: The quality of the linearized DNA template is critical. Contaminants from plasmid purification (e.g., salts, ethanol) can inhibit RNA polymerase.[1][2] Template degradation due to repeated freeze-thaw cycles or RNase contamination will also reduce yield.[]
-
Solution:
-
Ensure complete linearization of the plasmid DNA and purify it thoroughly. Ethanol precipitation of the template DNA can help remove inhibitory contaminants.[2]
-
Assess template integrity on an agarose gel before use. A crisp, single band is expected.[]
-
Optimize the DNA template concentration. While higher concentrations can increase yield, excessive amounts may lead to the generation of double-stranded RNA (dsRNA) by-products.[]
-
-
-
IVT Reaction Components:
-
Problem: The concentration and ratio of reaction components are crucial and may need re-optimization when scaling up. This includes RNA polymerase, nucleotides (NTPs), and the cap analog.[4]
-
Solution:
-
RNA Polymerase: Titrate the T7 RNA polymerase concentration. While increasing the enzyme amount can boost yield, there is a saturation point beyond which it becomes cost-ineffective and can increase dsRNA formation.[][5]
-
NTPs: Ensure high-purity NTPs are used. The standard concentration is typically 1-2 mM for each NTP, but this may need adjustment based on your specific template and scale.[] Insufficient NTP concentration can be a limiting factor in the reaction.[2][6]
-
Magnesium Ions (Mg2+): The Mg2+:NTP ratio is a critical factor influencing IVT yield.[7] Optimize the Mg2+ concentration, as it is a necessary cofactor for RNA polymerase.
-
Capping Reagent: For co-transcriptional capping, the ratio of cap analog to GTP is critical. A common starting point is a 4:1 ratio, but this can be optimized to balance capping efficiency and overall yield.[8]
-
-
-
Reaction Conditions:
-
Problem: Suboptimal reaction conditions can negatively impact enzyme activity and overall yield.
-
Solution:
-
Temperature: The optimal temperature for T7 RNA polymerase is typically 37°C. However, for GC-rich templates, decreasing the temperature may help reduce premature termination.[2]
-
Incubation Time: A typical IVT reaction runs for 2-4 hours. Extending the incubation time does not always lead to a proportional increase in yield and may even be detrimental to RNA quality.[9]
-
Buffer Composition: The choice of buffer system (e.g., Tris-based vs. HEPES-based) and the pH can significantly impact mRNA yield.[7][10]
-
-
-
Issue 2: Poor mRNA Purity After Purification
-
Question: Our purified mRNA shows the presence of contaminants like residual DNA template, dsRNA, and protein. How can we improve the purity?
-
Answer: Achieving high purity is essential for downstream applications. Here are some common causes of impurity and how to address them:
-
Inefficient DNase Treatment:
-
Problem: Residual plasmid DNA is a common impurity.
-
Solution: Ensure complete digestion of the DNA template by optimizing the DNase I concentration and incubation time. Following digestion, DNase I must be effectively removed or inactivated, for example, by using EDTA.[11]
-
-
Suboptimal Purification Method:
-
Problem: The chosen purification method may not be suitable for the scale or the specific contaminants.
-
Solution:
-
Lithium Chloride (LiCl) Precipitation: While effective for removing proteins and NTPs, LiCl precipitation is less efficient at removing dsRNA and truncated mRNA fragments.[11] This method is also less scalable.
-
Silica-Based Columns: These can be effective but may have a limited binding capacity, which can be an issue when scaling up.[12]
-
Magnetic Beads: Oligo(dT)-coated magnetic beads are a scalable option that selectively captures polyadenylated mRNA.[11][12]
-
Chromatography: For large-scale and high-purity applications, chromatography techniques like affinity chromatography (Oligo-dT), ion-exchange chromatography, and size-exclusion chromatography are recommended.[12][13]
-
-
-
Presence of dsRNA:
-
Problem: dsRNA is an immunogenic impurity that can be generated during IVT.
-
Solution: Optimize IVT conditions to minimize dsRNA formation (e.g., avoid excessive enzyme or template concentration).[] Purification methods like affinity chromatography can help in its removal.
-
-
Issue 3: Low Capping Efficiency
-
Question: We are observing a low percentage of capped mRNA in our final product. What could be the reason and how can we improve it?
-
Answer: Inefficient capping can lead to reduced mRNA stability and translational efficiency. Here's how to troubleshoot this issue:
-
Co-transcriptional Capping:
-
Post-transcriptional (Enzymatic) Capping:
-
Problem: The activity of the capping enzyme (e.g., Vaccinia Capping Enzyme) may be suboptimal.
-
Solution:
-
Ensure the correct enzyme-to-mRNA substrate ratio.[8]
-
Verify the reaction buffer composition and temperature, as these can affect enzyme activity.[8]
-
Consider using newer, more efficient capping enzymes like Faustovirus Capping Enzyme, which shows robust activity across a broader temperature range.[14]
-
-
-
RNA Secondary Structure:
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for research-grade mRNA? A1: For research applications, the key CQAs include:
-
Identity: The sequence of the mRNA should match the intended sequence.
-
Purity: The sample should be free from contaminants such as residual plasmid DNA, dsRNA, proteins, and organic solvents. An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.[11]
-
Integrity: The mRNA should be full-length with minimal degradation. This can be assessed by gel electrophoresis.
-
Capping Efficiency: A high percentage of the mRNA molecules should possess the 5' cap structure.
-
Poly(A) Tail Length: The length of the poly(A) tail should be consistent and within the desired range.
Q2: How can I prevent RNase contamination during mRNA production and purification? A2: RNase contamination is a major cause of RNA degradation. To minimize this risk:
-
Use certified RNase-free water, buffers, and consumables (pipette tips, tubes).
-
Wear gloves at all times and change them frequently.
-
Designate a specific area in the lab for RNA work.
-
Use RNase decontamination solutions to clean benchtops and equipment.
-
Incorporate an RNase inhibitor in your reactions where appropriate.[2]
-
Work quickly and keep RNA samples on ice whenever possible to reduce the activity of any contaminating RNases.[9][11]
Q3: What is the difference between co-transcriptional and post-transcriptional capping? A3:
-
Co-transcriptional capping involves adding a cap analog (e.g., m7GpppA) to the IVT reaction mix. The cap analog is incorporated at the 5' end of the mRNA as transcription begins. This method is simpler as it combines transcription and capping into a single step.[15]
-
Post-transcriptional (enzymatic) capping is a two-step process where the mRNA is first transcribed and purified, and then a capping enzyme (like Vaccinia Capping Enzyme) is used in a separate reaction to add the 5' cap. This method often results in higher capping efficiency.[15]
Q4: How does the this compound mRNA production process generally work? A4: The this compound mRNA production process, as exemplified by their COVID-19 vaccine, generally involves the following key stages:
-
Plasmid DNA Template Production: A plasmid containing the gene of interest (e.g., the spike protein) is produced in and purified from E. coli.[16]
-
In Vitro Transcription (IVT): The purified and linearized plasmid DNA is used as a template for the enzymatic synthesis of mRNA in a bioreactor.[17][18]
-
Purification: The synthesized mRNA is purified to remove impurities like the DNA template, enzymes, and unincorporated nucleotides.[17][18]
-
Formulation: The purified mRNA is encapsulated in lipid nanoparticles (LNPs) to protect it from degradation and facilitate its delivery into cells.[17][18]
-
Fill-Finish: The final formulated mRNA vaccine is sterile-filtered and filled into vials.[17][18]
Data Presentation
Table 1: Impact of IVT Reaction Parameters on mRNA Yield
| Parameter | Condition 1 | Yield (mg/mL) | Condition 2 | Yield (mg/mL) | Reference |
| Buffer System | Tris-based | ~1.5 | HEPES-NaOH | ~2.0 | [7] |
| Mg2+ Concentration | Low | Lower | Optimal | Higher | [7] |
| NTP Concentration | 5 mM | ~1.8 | 10 mM | ~2.5 | [7] |
| T7 Polymerase | 50 µg/mL | Lower | 100 µg/mL | Higher | [4] |
Note: The values presented are illustrative and can vary depending on the specific template and other reaction conditions.
Table 2: Comparison of mRNA Purification Methods
| Method | Principle | Purity | Scalability | Key Advantage | Key Disadvantage | Reference |
| LiCl Precipitation | Selective precipitation of RNA | Moderate | Low | Simple, removes proteins | Inefficient removal of dsRNA | |
| Silica Columns | RNA binds to silica membrane | High | Low to Medium | Good for small scale | Limited binding capacity | [12] |
| Oligo(dT) Beads | Hybridization to poly(A) tail | High | High | High specificity for mRNA | Can bind aberrant polyadenylated RNA | [11][12] |
| Affinity Chromatography | Oligo(dT) immobilized on a column | Very High | High | Highly specific and scalable | Higher cost | [12] |
| Ion-Exchange | Electrostatic interaction | Very High | High | High resolution and selectivity | Requires optimization of salt gradient | [12] |
Experimental Protocols
Protocol 1: Scaled-Up In Vitro Transcription (IVT)
This protocol is a general guideline for a scaled-up IVT reaction. Optimization of specific component concentrations may be required.
Materials:
-
Linearized plasmid DNA template (high purity)
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution mix (ATP, CTP, GTP, UTP; high purity)
-
Cap analog (if co-transcriptional capping)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA polymerase and RNase inhibitor on ice.
-
In a sterile, RNase-free tube, assemble the reaction at room temperature in the following order (to prevent precipitation of DNA by spermidine in the buffer):
-
Nuclease-free water
-
10x Transcription Buffer
-
Ribonucleotide solution mix
-
Cap analog (if applicable)
-
Linearized DNA template (e.g., 1 µg per 20 µL reaction)
-
RNase Inhibitor
-
-
Gently mix the components by pipetting.
-
Add the T7 RNA Polymerase to the reaction mix. The optimal amount should be determined by titration, but a common starting point is 2 µL of enzyme per 20 µL reaction.[6]
-
Mix thoroughly but gently, and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To terminate the reaction, add EDTA to a final concentration that chelates the Mg2+ in the reaction.
-
Proceed immediately to DNase I treatment to remove the DNA template.
Protocol 2: mRNA Purification using Oligo(dT) Magnetic Beads
This protocol provides a general workflow for purifying polyadenylated mRNA.
Materials:
-
IVT reaction mixture (post-DNase I treatment)
-
Oligo(dT) magnetic beads
-
Binding/Wash Buffer (high salt)
-
Wash Buffer (low salt)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Magnetic stand
-
RNase-free tubes
Procedure:
-
Prepare Beads: Resuspend the oligo(dT) magnetic beads in their storage buffer. Transfer the required volume of beads to a fresh RNase-free tube. Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.
-
Equilibrate Beads: Remove the tube from the magnetic stand, add Binding/Wash Buffer, and resuspend the beads. Place the tube back on the magnetic stand and discard the supernatant. Repeat this wash step once more.
-
Bind mRNA: After removing the final wash, resuspend the equilibrated beads in Binding/Wash Buffer. Add the IVT reaction sample to the beads.
-
Hybridization: Incubate the mixture at room temperature with gentle rotation for 5-10 minutes to allow the poly(A) tails of the mRNA to bind to the oligo(dT) on the beads.
-
Wash: Place the tube on the magnetic stand to capture the beads. Discard the supernatant which contains unbound contaminants. Wash the beads 2-3 times with the Binding/Wash Buffer, followed by one wash with the low salt Wash Buffer to remove non-specifically bound molecules.
-
Elute mRNA: Remove the tube from the magnetic stand and resuspend the beads in the Elution Buffer. Incubate at a temperature recommended by the bead manufacturer (often elevated, e.g., 50-70°C) for 2 minutes to release the mRNA from the beads.
-
Collect Purified mRNA: Place the tube back on the magnetic stand. The beads will be captured, and the supernatant, which contains the purified mRNA, can be carefully transferred to a fresh RNase-free tube.
Mandatory Visualization
Caption: High-level workflow of this compound mRNA production from plasmid DNA to final product.
Caption: Simplified signaling pathway for the mechanism of action of an mRNA vaccine.
References
- 1. neb.com [neb.com]
- 2. promegaconnections.com [promegaconnections.com]
- 4. academic.oup.com [academic.oup.com]
- 5. neb.com [neb.com]
- 6. RNAT7 < Lab < TWiki [barricklab.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Scaling Up: Large-Scale mRNA Production Techniques - Creative Enzymes [creative-enzymes.com]
- 14. neb.com [neb.com]
- 15. mRNA vaccines manufacturing: Challenges and bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COVID-19 mRNA Vaccine Production [genome.gov]
- 17. investors.biontech.de [investors.biontech.de]
- 18. investors.biontech.de [investors.biontech.de]
Technical Support Center: Mitigating Inflammatory Responses to BNTX Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate inflammatory responses associated with BNTX lipid nanoparticles (LNPs) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound LNPs that trigger an inflammatory response?
A1: The inflammatory response to this compound LNPs is primarily triggered by two main components:
-
Ionizable Cationic Lipids: These lipids are crucial for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm. However, they can be recognized by the innate immune system, leading to the activation of inflammatory pathways.[1][2][3][4][5] Even in the absence of mRNA, these LNPs are considered highly inflammatory.[1][2][4][5]
-
PEGylated Lipids: Polyethylene glycol (PEG) is used to stabilize the LNPs and prolong their circulation time. However, PEG can be immunogenic, leading to the production of anti-PEG antibodies (IgM and IgG). This can cause hypersensitivity reactions and an "accelerated blood clearance" (ABC) phenomenon upon repeated administration, where the LNPs are rapidly cleared from circulation.
Q2: Which signaling pathways are activated by this compound LNPs to induce inflammation?
A2: this compound LNPs can activate several key innate immune signaling pathways:
-
Toll-Like Receptor (TLR) Signaling: The ionizable lipids in LNPs can act as ligands for TLRs, particularly TLR2 and TLR4. This engagement initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors NF-κB and IRF3/7. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons.
-
Complement Activation: The presence of anti-PEG antibodies can trigger the classical complement pathway. This leads to the production of anaphylatoxins (C3a and C5a), which can cause inflammation and hypersensitivity reactions. This is often referred to as complement activation-related pseudoallergy (CARPA).
Q3: What are the common inflammatory cytokines produced in response to LNP administration?
A3: The activation of inflammatory pathways by LNPs leads to the production of a range of pro-inflammatory cytokines and chemokines, including:
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)[5]
-
Tumor Necrosis Factor-alpha (TNF-α)[3]
-
Interferon-gamma (IFN-γ)
-
Macrophage Inflammatory Protein-2 (MIP-2)[6]
These cytokines can cause local and systemic inflammation, contributing to the side effects observed in preclinical models.[2][5]
Troubleshooting Guides
Issue 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) observed in in vitro cell culture experiments.
| Potential Cause | Troubleshooting Step |
| Inherent immunogenicity of the LNP formulation. | 1. Modify the ionizable lipid: The structure of the ionizable lipid can influence its interaction with TLRs. Consider screening different ionizable lipids to identify one with a lower inflammatory profile. 2. Incorporate an anti-inflammatory agent: Co-formulate the LNP with a corticosteroid like dexamethasone. Replacing a portion of the cholesterol with dexamethasone has been shown to significantly reduce TNF-α levels.[3] 3. Modify the helper lipids: Replacing standard helper lipids with anionic lipids like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) can reduce LNP-mediated immune stimulation. |
| Endotoxin contamination. | 1. Use endotoxin-free reagents and materials: Ensure that all lipids, buffers, and equipment used for LNP formulation are certified endotoxin-free. 2. Test for endotoxin levels: Quantify endotoxin levels in your final LNP preparation using a Limulus Amebocyte Lysate (LAL) assay. |
| Cell culture conditions. | 1. Use serum-free or reduced-serum media: Serum components can sometimes interfere with LNP stability and uptake, potentially leading to inconsistent inflammatory responses.[7] 2. Ensure optimal cell density and health: Transfecting cells at an optimal confluency and ensuring they are in a healthy state can lead to more consistent results.[7] |
Issue 2: High batch-to-batch variability in the inflammatory response of LNPs.
| Potential Cause | Troubleshooting Step |
| Inconsistent LNP formulation process. | 1. Standardize mixing parameters: The method and speed of mixing the lipid and aqueous phases can impact LNP size and homogeneity, which in turn affects their immunogenicity. Microfluidic mixing is recommended for producing smaller, more uniform LNPs with reduced batch-to-batch variability.[8] 2. Control temperature: Ensure a consistent temperature during the formulation process. |
| Variability in raw materials. | 1. Source high-purity lipids from a reliable supplier: The purity of the lipid components can affect the final LNP properties. 2. Characterize each new batch of lipids: Perform quality control checks on new batches of lipids before use in formulations. |
| Inconsistent storage and handling. | 1. Store LNPs at the recommended temperature: Typically, LNPs are stored at 4°C for short-term use or frozen for long-term storage. Avoid repeated freeze-thaw cycles. 2. Use LNPs within their stable shelf-life: The stability of LNPs can decrease over time, potentially leading to changes in their physicochemical properties and immunogenicity. |
Issue 3: Difficulty in distinguishing between the inflammatory response from the LNP carrier and the mRNA cargo.
| Potential Cause | Troubleshooting Step |
| Both LNP and mRNA can be immunostimulatory. | 1. Use an "empty" LNP control: Formulate LNPs without any mRNA cargo. This will allow you to assess the baseline inflammatory response induced by the lipid components alone.[4] 2. Use a non-coding mRNA control: Encapsulate a non-coding or irrelevant mRNA sequence into the LNPs. This will help to differentiate the response to the mRNA sequence from the response to the LNP carrier.[2] 3. Use nucleoside-modified mRNA: Incorporating modified nucleosides (e.g., N1-methylpseudouridine) into the mRNA can significantly reduce its recognition by innate immune sensors.[2][5] |
Data on Mitigation Strategies
Table 1: Effect of Dexamethasone Incorporation on TNF-α Levels
| LNP Formulation | In Vitro TNF-α Reduction (relative to control LNP) | In Vivo TNF-α Reduction (relative to control LNP) | Reference |
| LNP with 10% Cholesterol replaced by Dexamethasone | Near-basal levels | Significant reduction | [9] |
| LNP with 25% Cholesterol replaced by Dexamethasone | ~4-fold reduction in TNF-α release | - | [10] |
Table 2: Comparison of PEGylated LNPs with Polysarcosine (pSar)-LNPs
| LNP Formulation | Key Findings on Immunogenicity | Reference |
| DMG-pSar25 in SM-102 LNPs | Higher expression of G-CSF, IL-6, and CXCL1 compared to PEG counterpart. | [11] |
| pSar-LNPs (general) | Lower pro-inflammatory cytokine secretion and reduced complement activation compared to PEGylated LNPs. | [12] |
| pSar-LNPs (general) | Did not induce the production of anti-PEG antibodies. | [13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of LNP-Induced Cytokine Production in THP-1 Cells
This protocol describes how to differentiate THP-1 monocytes into macrophage-like cells and then assess the inflammatory response to LNP treatment.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
LNP formulations (test and control)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Differentiation: a. Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. b. Add PMA to a final concentration of 100 nM to induce differentiation into macrophage-like cells.[14] c. Incubate for 48-72 hours. After incubation, the cells will be adherent. d. Carefully aspirate the PMA-containing medium and wash the cells twice with pre-warmed PBS. e. Add 100 µL of fresh, PMA-free complete medium and allow the cells to rest for 24 hours.[14]
-
LNP Treatment: a. Prepare serial dilutions of your LNP formulations in complete culture medium. b. Remove the medium from the differentiated THP-1 cells and add 100 µL of the LNP dilutions to the respective wells. Include an untreated control (medium only) and an empty LNP control. c. Incubate for 24 hours.
-
Cytokine Analysis: a. After incubation, centrifuge the plate at 500 x g for 5 minutes. b. Carefully collect the cell culture supernatant for cytokine analysis. c. Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.
Protocol 2: In Vivo Assessment of LNP-Induced Inflammatory Response in Mice
This protocol outlines a procedure for evaluating the systemic inflammatory response to intravenously administered LNPs in a mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
LNP formulations (test and control)
-
Sterile PBS
-
Equipment for intravenous injection (e.g., insulin syringes)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Centrifuge
-
Luminex or ELISA kits for a panel of cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1)
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
LNP Administration: a. Dilute the LNP formulations in sterile PBS to the desired concentration. b. Administer a single intravenous (IV) injection of the LNP formulation (typically 100 µL) into the tail vein of the mice. Include a control group injected with PBS only. A typical mRNA dose for such studies is around 0.1 to 0.5 mg/kg.[15]
-
Blood Collection: a. At a predetermined time point post-injection (e.g., 2, 6, or 24 hours), collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia). b. Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: a. Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. b. Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Cytokine Analysis: a. Thaw the plasma samples on ice. b. Measure the concentrations of a panel of inflammatory cytokines and chemokines using a multiplex Luminex assay or individual ELISA kits according to the manufacturer's protocols.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4 Signaling Pathway Activated by LNP Ionizable Lipids.
Caption: Classical Complement Pathway Activated by Anti-PEG Antibodies.
Caption: In Vitro LNP Inflammatory Response Assessment Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. news-medical.net [news-medical.net]
- 3. Rational Design of Anti-Inflammatory Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mRNA-LNP platform's lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Added to pre-existing inflammation, mRNA-lipid nanoparticles induce inflammation exacerbation (IE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscaconsortium.org [iscaconsortium.org]
- 8. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixbiotech.com [helixbiotech.com]
- 10. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles [mdpi.com]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Technical Support Center: Optimization of Cryopreservation for CAR-T Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cryopreservation of Chimeric Antigen Receptor (CAR)-T cells. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section is designed to help you identify and resolve common problems associated with CAR-T cell cryopreservation.
| Problem | Possible Causes | Recommended Solutions |
| Low post-thaw cell viability (<70%) | - Suboptimal freezing rate (too fast or too slow) - Inadequate cryoprotectant concentration (e.g., DMSO) - Formation of intracellular ice crystals - Extended exposure to cryoprotectant at non-cryogenic temperatures - Mechanical stress during handling or storage | - Utilize a controlled-rate freezer with an optimal cooling rate of -1°C per minute.[1][2] - Ensure the final DMSO concentration is between 5-10% (v/v).[3][4][5] - Minimize the time between adding cryoprotectant and initiating freezing.[6] - Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[2][3][7] - Handle frozen vials with care to avoid physical shock. |
| Reduced CAR-T cell functionality (e.g., decreased cytokine secretion, poor cytotoxic activity) | - Cryopreservation-induced apoptosis or cell stress.[8][9][10] - Suboptimal post-thaw recovery period. - Alterations in cell phenotype during the freeze-thaw cycle.[11] | - Allow a 24-hour recovery period for thawed cells in culture before functional assays.[12] - Assess apoptosis markers (e.g., Annexin V) post-thaw to quantify cell stress.[13] - Evaluate the expression of key T-cell markers (e.g., CD4, CD8, memory markers) to monitor phenotype.[14][15] - Note that some studies show decreased cytokine release (IL-2, TNF-α, IFN-γ) post-cryopreservation, though antitumor function may be retained.[8][16] |
| Cell clumping or aggregation after thawing | - Presence of DNA from dead cells. - Inefficient removal of cryoprotectant. - High cell concentration during freezing. | - Add DNase I to the post-thaw cell suspension to reduce clumping from extracellular DNA. - Gently dilute the thawed cells in pre-warmed culture media to gradually remove the cryoprotectant.[12] - Consider optimizing the cell concentration for cryopreservation; higher concentrations can sometimes negatively impact viability and recovery.[8] |
| Inconsistent results between batches | - Variability in starting cell population (e.g., from different donors or apheresis products). - Inconsistent application of cryopreservation protocol. - Fluctuations in storage temperature.[6] | - Standardize the cryopreservation protocol across all experiments. - For starting materials, note that cryopreserved peripheral blood mononuclear cells (PBMNCs) may have lower initial viability but can still yield functional CAR-T products.[9][10][17] - Ensure stable storage temperatures below -150°C.[3][18] |
Frequently Asked Questions (FAQs)
1. What is the optimal cryoprotectant and concentration for CAR-T cells?
The most commonly used cryoprotectant for CAR-T cells is dimethyl sulfoxide (DMSO) at a concentration of 5-10% (v/v) in a solution containing human serum albumin or the patient's own plasma.[2][3][4][5] Some protocols also include other components like dextrose or dextran.[3]
2. What is the recommended freezing rate for CAR-T cells?
A slow, controlled cooling rate of approximately -1°C per minute is widely recommended to maximize post-thaw viability.[1][2] This can be achieved using a controlled-rate freezer.
3. How should I thaw cryopreserved CAR-T cells?
Rapid thawing is crucial. Immerse the cryovial in a 37°C water bath until only a small ice crystal is left.[2][3][7] This minimizes the formation of damaging ice crystals.
4. Should I remove the cryoprotectant after thawing?
Yes, cryoprotectants like DMSO are toxic to cells at warmer temperatures.[5][12] It is important to wash the cells by gently diluting them in pre-warmed culture medium and then centrifuging to pellet the cells and remove the supernatant containing the cryoprotectant.[19]
5. Does cryopreservation affect the function and phenotype of CAR-T cells?
Cryopreservation can have some effects. While many studies show that key functions like tumor-killing ability are retained, a decrease in the secretion of certain cytokines (e.g., IL-2, TNF-α, IFN-γ) has been reported.[8][16] Some studies have also observed an increase in markers for apoptosis and mitochondrial dysfunction immediately after thawing.[9][10] Phenotypically, the CD4/CD8 ratio and memory T-cell subsets are generally well-preserved.[14][17]
6. Is there a difference between using fresh and cryopreserved starting material (PBMNCs) for CAR-T cell manufacturing?
Using cryopreserved PBMNCs is a viable strategy and offers logistical flexibility.[10] While post-thaw viability of PBMNCs may be lower than fresh PBMNCs, it generally does not negatively impact the final CAR-T cell product's expansion, transduction efficiency, or function.[9][15][17]
7. What are the best practices for long-term storage of cryopreserved CAR-T cells?
For long-term stability, CAR-T cells should be stored at temperatures below -150°C, typically in the vapor phase of liquid nitrogen.[3][18] It is crucial to maintain a stable, ultra-low temperature to ensure the long-term viability and functionality of the cells.[6][18]
Data Presentation
Table 1: Impact of Cryopreservation on CAR-T Cell Characteristics (Summary of Reported Findings)
| Parameter | Effect of Cryopreservation | Reference |
| Post-Thaw Viability | Generally high (>80-90%), but can be variable.[8][16][20] | [8][16][20] |
| Cell Recovery | Mean recovery can range from 67% to over 90%.[15][17] | [15][17] |
| Transduction Efficiency | No significant change reported.[8][10][17] | [8][10][17] |
| CD4:CD8 Ratio | Generally no significant change.[10][14][17] | [10][14][17] |
| Cytokine Secretion (IL-2, TNF-α, IFN-γ) | Significantly decreased in some studies.[8][16] | [8][16] |
| In Vitro Cytotoxicity | Generally maintained.[4][8][16] | [4][8][16] |
| In Vivo Antitumor Efficacy | No significant difference observed in mouse models and clinical studies.[8][16][21] | [8][16][21] |
| Apoptosis Markers | Increased expression of early apoptotic markers post-thaw.[9][10][13] | [9][10][13] |
Experimental Protocols
1. Protocol for Cryopreservation of CAR-T Cells
-
Preparation:
-
Count CAR-T cells and determine viability using a suitable method (e.g., trypan blue exclusion).
-
Centrifuge the cells and resuspend the pellet in cold cryopreservation medium. A common formulation is 90% fetal bovine serum (or patient plasma) and 10% DMSO.[12]
-
Aliquot the cell suspension into cryovials at the desired cell concentration.
-
-
Freezing:
-
Storage:
-
Transfer the frozen vials to a liquid nitrogen freezer for long-term storage in the vapor phase (below -150°C).[3]
-
2. Protocol for Thawing and Recovery of CAR-T Cells
-
Thawing:
-
Dilution and Washing:
-
In a sterile biosafety cabinet, slowly transfer the thawed cells into a centrifuge tube containing pre-warmed complete culture medium. Add the medium dropwise at first to avoid osmotic shock.[12]
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5-10 minutes.[7]
-
Carefully aspirate the supernatant.
-
-
Recovery:
-
Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment.
-
Culture the cells for a recovery period (e.g., 24 hours) before proceeding with functional assays.[12]
-
Visualizations
Caption: Workflow for CAR-T cell cryopreservation and thawing.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Preservation of cell-based immunotherapies for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CAR-T manufactured from frozen PBMC yield efficient function with prolonged in vitro production [frontiersin.org]
- 5. akadeum.com [akadeum.com]
- 6. White Paper: Best Practices for CAR-T Cell Storage | Azenta Life Sciences [azenta.com]
- 7. files.promab.com [files.promab.com]
- 8. researchgate.net [researchgate.net]
- 9. Fresh versus Frozen: Effects of Cryopreservation on CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Cryopreservation on Autologous Chimeric Antigen Receptor T Cell Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Understanding the freezing responses of T-cells and other subsets of human peripheral blood mononuclear cells using DSMO-free cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of cryopreservation on CAR T production and clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of cryopreservation on chimeric antigen receptor T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Cryopreservation on Autologous Chimeric Antigen Receptor T Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing CAR-T Cell Storage with Cryogenic Technology [cryometrix.com]
- 19. Preparation of cryopreserved chimeric antigen receptor T cells for the locoreogional delivery to the neural axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cryopreserving CAR-T cells in a novel rigid container maintains their phenotype and function compared to conventional cryobags and cryovials [insights.bio]
- 21. Cryopreserved anti-CD22 and bispecific anti-CD19/22 CAR T cells are as effective as freshly infused cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for BNTX Product Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of BNTX products. The content is designed to directly address specific issues encountered during experiments.
Table of Contents
-
mRNA Integrity and Purity Analysis
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
-
Capillary Gel Electrophoresis (CGE)
-
-
mRNA Potency and Functionality
-
5' Capping Efficiency Analysis
-
Poly(A) Tail Analysis
-
-
Process-Related Impurities
-
Double-Stranded RNA (dsRNA) Detection
-
-
Lipid Nanoparticle (LNP) Characterization
-
Particle Size and Polydispersity
-
mRNA Encapsulation Efficiency
-
mRNA Integrity and Purity Analysis
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
Frequently Asked Questions (FAQs)
-
Q1: What is the primary application of IP-RP-HPLC in this compound product characterization?
-
Q2: What are the critical parameters to optimize for a successful IP-RP-HPLC separation of mRNA?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary interactions with the column. 2. Incomplete mRNA denaturation. 3. Column overload. | 1. Optimize the concentration of the ion-pairing agent (e.g., TEAA, octylamine).[4][5][6] 2. Increase the column temperature to ensure complete denaturation.[1] 3. Reduce the sample load. |
| Ghost Peaks | 1. Impurities in the mobile phase. 2. Carryover from previous injections. | 1. Use high-purity HPLC-grade reagents.[6] 2. Implement a robust needle wash protocol and run blank injections between samples.[6] |
| Baseline Drift | Imbalance in UV absorption between mobile phases A and B. | Empirically adjust the concentration of the UV-absorbing component (e.g., ion-pairing agent) in both mobile phases to achieve a stable baseline.[6] |
| No Elution of Sample | 1. Final organic modifier concentration is too low. 2. Sample precipitation on the column. | 1. Increase the final concentration of the organic modifier in the gradient.[6] 2. Ensure the sample is fully dissolved in the injection solvent and adjust the mobile phase pH to prevent precipitation.[6] |
Experimental Protocol: IP-RP-HPLC for mRNA Integrity
Objective: To assess the integrity and purity of an mRNA sample.
Materials:
-
mRNA sample
-
DNAPac RP column (or equivalent wide-pore C18 column)[3]
-
Mobile Phase A: 100 mM Triethylamine (TEA) in water, pH 8.5[3]
-
Mobile Phase B: 100 mM TEA in 40% Acetonitrile, pH 8.5[3]
-
HPLC system with UV detector
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the column temperature to 80°C.[3]
-
Set the flow rate to 0.2 mL/min.[3]
-
Inject the mRNA sample.
-
Apply a linear gradient from 8.6% to 13.7% acetonitrile over 15 minutes.[3]
-
Monitor the absorbance at 260 nm.
-
Analyze the chromatogram for the main peak (full-length mRNA) and any impurity peaks (truncated or degraded forms).
References
- 1. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. lcms.cz [lcms.cz]
- 5. Enrichment and analysis of RNA centered on ion pair reverse phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
Technical Support Center: Overcoming Tumor Resistance to Targeted Therapies
Aimed at: Researchers, scientists, and drug development professionals in oncology.
Disclaimer: This guide provides general troubleshooting and experimental frameworks for overcoming tumor resistance to targeted cancer therapies. While using BioNTech's CAR-T therapy BNT211 as a specific case study, the principles and protocols described are broadly applicable to various targeted agents, including other cellular therapies, antibody-drug conjugates (ADCs), and small molecule inhibitors.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the investigation of therapeutic resistance.
FAQs: General Concepts
-
Q1: What are the primary mechanisms of acquired resistance to targeted cancer therapies?
-
A1: Acquired resistance typically falls into two main categories: genetic and non-genetic (or epigenetic) mechanisms.[1]
-
Genetic Alterations: These include secondary mutations in the drug target that prevent binding (e.g., gatekeeper mutations), amplification of the target gene, or mutations in downstream signaling molecules that reactivate the pathway (e.g., RAS mutations).[1][2][3]
-
Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to circumvent the inhibited target, thereby maintaining growth and survival.[2][[“]][5] Common examples include the activation of PI3K/Akt/mTOR or MAPK pathways when another pathway is blocked.[3][6][7]
-
Phenotypic Changes: This can involve processes like the epithelial-to-mesenchymal transition (EMT) or the development of cancer stem cell (CSC)-like properties, which confer broad drug resistance.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or altered drug metabolism can reduce the effective intracellular concentration of a therapeutic agent.[8]
-
-
-
Q2: How does resistance to CAR T-cell therapy, such as BNT211, typically manifest?
-
A2: Resistance to CAR T-cell therapy is multifactorial and can be related to the CAR-T cells themselves, the tumor cells, or the tumor microenvironment (TME).[9]
-
Antigen Escape: This is a major mechanism where tumor cells reduce or completely lose the expression of the target antigen (e.g., Claudin-6 for BNT211).[9] This can happen through genetic mutations, epigenetic silencing, or selection of antigen-negative clones.[9]
-
CAR T-Cell Dysfunction: T-cell exhaustion due to persistent antigen stimulation is a common issue, characterized by loss of cytotoxic function and increased expression of inhibitory receptors like PD-1 and TIM-3.[10]
-
Immunosuppressive Tumor Microenvironment: The TME can inhibit CAR T-cell function through various mechanisms, including the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and the secretion of inhibitory cytokines like TGF-β and IL-10.[9][11]
-
-
Troubleshooting Experimental Issues
-
Q3: In our in vitro cytotoxicity assay, our CAR-T cells show reduced killing of tumor cells that were previously sensitive. What could be the cause?
-
A3: This observation strongly suggests the development of resistance in the tumor cell population.
-
Initial Step: First, verify the identity and health of both the CAR-T cells and the target tumor cells. Confirm CAR expression on your T-cells via flow cytometry and ensure the tumor cells are viable and not contaminated.
-
Hypothesis 1: Antigen Loss. The most common cause is the loss of the target antigen.
-
Troubleshooting Action: Use flow cytometry or Western blot to quantify the surface and total expression of the target antigen (e.g., Claudin-6) on the "resistant" tumor cell population compared to the parental, sensitive line.
-
-
Hypothesis 2: Upregulation of Anti-Apoptotic Pathways. The tumor cells may have acquired resistance to the cytotoxic granules (Perforin/Granzyme) released by CAR-T cells.
-
Troubleshooting Action: Perform a Western blot to check for the upregulation of anti-apoptotic proteins like Bcl-2 or IAP family members in the resistant cells.[12]
-
-
Hypothesis 3: CAR T-Cell Exhaustion. If you are re-using CAR-T cells from a previous co-culture, they may be exhausted.
-
-
-
Q4: We observed initial tumor regression followed by relapse in our patient-derived xenograft (PDX) mouse model treated with a targeted therapy. How can we investigate the resistance mechanism?
-
A4: This is a classic case of acquired resistance. The goal is to compare the relapsed tumor to the pre-treatment tumor.
-
Troubleshooting Action:
-
Sample Collection: Excise the relapsed tumor and, if available, use tissue from the original PDX implantation as a control.
-
Genomic/Transcriptomic Analysis: Perform whole-exome sequencing (WES) or RNA-sequencing on both pre- and post-treatment tumors. Look for new mutations in the target protein, downstream effectors (e.g., KRAS, PIK3CA), or amplification of bypass pathway genes (e.g., MET, HER2).[2]
-
Immunohistochemistry (IHC): Stain tissue sections for the target protein to confirm its continued expression and for key signaling proteins (e.g., phospho-ERK, phospho-AKT) to identify activated bypass pathways.[6]
-
-
-
Section 2: Data Presentation
Clear data presentation is crucial for interpreting resistance studies.
Table 1: Example Data from an In Vitro CAR-T Cytotoxicity Assay This table illustrates a hypothetical scenario where target cells develop resistance to CAR-T therapy, characterized by reduced killing and antigen loss.
| Cell Line | Effector:Target Ratio | % Specific Lysis (at 24h) | Surface Antigen Expression (MFI) |
| Parental OVCAR-3 | 1:1 | 35% | 15,000 |
| 5:1 | 78% | 15,000 | |
| 10:1 | 92% | 15,000 | |
| Resistant OVCAR-3 | 1:1 | 5% | 1,200 |
| 5:1 | 15% | 1,200 | |
| 10:1 | 25% | 1,200 | |
| MFI: Mean Fluorescence Intensity as measured by flow cytometry. |
Table 2: Example Data from Combination Therapy to Overcome Resistance This table shows how a second agent (e.g., a PI3K inhibitor) might restore sensitivity to a primary targeted therapy in a resistant cell line.
| Cell Line | Primary Therapy (1 µM) | Combination Therapy (1 µM Primary + 0.5 µM PI3Ki) |
| % Cell Viability | % Cell Viability | |
| Parental NSCLC | 22% | 15% |
| Resistant NSCLC | 85% | 30% |
Section 3: Key Experimental Protocols
Protocol 1: Real-Time In Vitro CAR-T Cytotoxicity Assay (Impedance-Based)
This method provides kinetic data on tumor cell killing.[13][14][15]
-
Objective: To continuously monitor and quantify CAR T-cell-mediated killing of adherent tumor cells.
-
Materials:
-
Impedance-monitoring system (e.g., xCELLigence).
-
E-Plates (specialized plates with microelectrodes).
-
Target tumor cells (adherent, expressing the antigen of interest).
-
Effector CAR-T cells and non-transduced T-cells (as negative control).
-
Complete cell culture medium.
-
-
Methodology:
-
Baseline Reading: Add 100 µL of media to each well of an E-Plate and measure the baseline impedance.
-
Seed Target Cells: Plate target cells (e.g., 5,000-10,000 cells/well) in 100 µL of media. Place the plate on the system in the incubator and monitor cell adherence and proliferation in real-time until they reach the desired confluence (typically log growth phase). The impedance measurement, displayed as a "Cell Index," will increase as cells cover the electrodes.
-
Add Effector Cells: Once the target cells are established, add CAR-T cells (and control T-cells in separate wells) at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Monitor Killing: Continue real-time monitoring. As CAR-T cells kill and detach the target cells, the impedance will decrease.
-
Data Analysis: Normalize the Cell Index to the time point just before adding effector cells. Plot the normalized Cell Index over time for each E:T ratio. The rate and extent of the decrease in Cell Index are proportional to the cytotoxic activity.
-
Protocol 2: Flow Cytometry for Target Antigen Expression and T-Cell Exhaustion Markers
-
Objective: To quantify (a) antigen expression on tumor cells and (b) exhaustion markers on CAR-T cells.
-
Materials:
-
Flow cytometer.
-
FACS tubes or 96-well U-bottom plates.
-
Cells of interest (tumor cells or CAR-T cells post-co-culture).
-
Fluorochrome-conjugated antibodies (e.g., anti-CLDN6-PE, anti-PD-1-FITC, anti-TIM-3-APC, anti-CD8-PerCP).
-
Live/Dead stain (e.g., Zombie NIR™).
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
-
Methodology:
-
Cell Preparation: Harvest cells and wash with cold PBS. Resuspend at 1x10^6 cells/mL in FACS Buffer.
-
Live/Dead Staining: Add Live/Dead stain according to the manufacturer's protocol. Incubate in the dark.
-
Surface Staining: Aliquot 100 µL of cell suspension (100,000 cells) into FACS tubes. Add the pre-titrated antibody cocktail for your markers of interest.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with 2 mL of FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Acquisition: Resuspend the cell pellet in 300 µL of FACS Buffer and acquire on the flow cytometer. Ensure you collect enough events for statistical significance (e.g., >10,000 events in the live-cell gate).
-
Analysis: Gate on live, single cells. For tumor cells, quantify the Mean Fluorescence Intensity (MFI) of the target antigen. For T-cells, quantify the percentage of CAR-T cells (if CAR is labeled) that are positive for exhaustion markers like PD-1 and TIM-3.
-
Section 4: Mandatory Visualizations
Diagram 1: Workflow for Investigating Acquired Resistance
Caption: A logical workflow for diagnosing mechanisms of therapeutic resistance.
Diagram 2: Signaling Pathway - Bypass Activation
Caption: Activation of a bypass signaling pathway (PI3K/AKT) to overcome therapy.
Diagram 3: CAR-T Resistance via Antigen Escape
Caption: CAR-T therapy resistance due to the loss of the target antigen (CLDN6).
References
- 1. medscape.com [medscape.com]
- 2. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Mechanisms of tumor cell resistance to the current targeted-therapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a repeated challenge assay to evaluate immune cell-mediated cytotoxicity in vitro | Axion Biosystems [axionbiosystems.com]
- 11. Understanding and Overcoming Resistance in CAR T-Cell Therapy — Learn to Beat Cancer [learntobeatcancer.org]
- 12. Overcoming Intrinsic Resistance of Cancer Cells to CAR T-Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative analysis of assays to measure CAR T-cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Validation & Comparative
Validating the Efficacy of BNTX Cancer Vaccines in Syngeneic Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BioNTech's (BNTX) mRNA-based cancer vaccine platforms, focusing on their efficacy as demonstrated in preclinical syngeneic mouse models. We delve into the experimental data supporting these innovative immunotherapies, detail the methodologies employed in these crucial validation studies, and visualize the underlying biological and experimental frameworks.
Performance Comparison of this compound mRNA Cancer Vaccines and Alternatives
The efficacy of this compound's cancer vaccines is primarily evaluated by their ability to inhibit tumor growth and elicit a robust anti-tumor immune response in immunocompetent syngeneic mouse models. These models are critical for assessing immunotherapies as they possess a complete and functional immune system, allowing for the study of the interaction between the vaccine-induced immune response and the tumor.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating this compound and other mRNA-based cancer vaccines in syngeneic mouse models.
Table 1: Efficacy of a this compound mRNA Cytokine Cocktail in Syngeneic Mouse Models
| Vaccine Platform | Syngeneic Model(s) | Treatment | Key Efficacy Endpoint | Result | Citation(s) |
| This compound mRNA Cocktail (IL-12, IFN-alpha, GM-CSF, IL-15 sushi) | Colon & Melanoma | Intratumoral Injection | Tumor Regression | Complete regression in 17 out of 20 mice (85%) | [6][7] |
Table 2: Comparative Efficacy of Neoantigen-Based mRNA Vaccine vs. Synthetic Long Peptide (SLP) Vaccine
| Vaccine Platform | Syngeneic Model | Treatment Groups | Key Efficacy Endpoint | Result | Citation(s) |
| Neoantigen mRNA-LNP | Lewis Lung Carcinoma (LLC) | mRNA-LNP vs. SLP | Tumor Growth (Low Tumor Burden) | mRNA vaccine significantly outperformed the SLP vaccine in preventing tumor growth. In the low tumor burden group, none of the mice vaccinated with mRNA developed tumors, while all mice in the SLP group did. | [8][9] |
| Neoantigen mRNA-LNP | Lewis Lung Carcinoma (LLC) | mRNA-LNP vs. SLP | Immune Response (IFN-γ production) | Mice treated with mutant mRNA exhibited significantly higher levels of IFN-γ compared to those treated with mutant SLPs. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound cancer vaccines in syngeneic mouse models.
Syngeneic Mouse Model Establishment
-
Cell Lines and Mouse Strains: Commonly used syngeneic tumor cell lines include MC38 (colon adenocarcinoma), B16F10 (melanoma), CT26 (colon carcinoma), and Lewis Lung Carcinoma (LLC).[7][][11] These cell lines are implanted into immunocompetent mouse strains with the same genetic background (e.g., C57BL/6 for MC38, B16F10, and LLC; BALB/c for CT26).[7][]
-
Cell Culture and Implantation: Tumor cells are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum.[] A specific number of viable cells (typically 0.5 x 106 to 1 x 106) are suspended in a sterile solution like PBS and injected subcutaneously into the flank of the mice.[7][]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every two days) by measuring the tumor dimensions with calipers and calculating the volume using the formula: (Length x Width2) / 2.[12]
mRNA Vaccine Formulation and Administration
-
mRNA-LNP Formulation: The mRNA encoding the antigen(s) is encapsulated in lipid nanoparticles (LNPs). This is often achieved through microfluidic mixing of an organic phase containing a precise ratio of ionizable lipids, phospholipids, cholesterol, and PEG-lipids with an aqueous phase containing the mRNA.[13][14]
-
Vaccination Schedule: The vaccination schedule varies between studies but typically involves a prime vaccination followed by one or more booster vaccinations at set intervals (e.g., weekly).[9] The route of administration can be intramuscular, subcutaneous, or intravenous.[15]
Assessment of Anti-Tumor Immune Response
-
Enzyme-Linked Immunospot (ELISpot) Assay: This assay is used to quantify the frequency of antigen-specific cytokine-producing T cells (e.g., IFN-γ).[1][16][17][18]
-
Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest.
-
Cell Stimulation: Splenocytes or peripheral blood mononuclear cells (PBMCs) from vaccinated mice are isolated and stimulated in the wells with the target antigen (e.g., specific peptides).
-
Detection: After an incubation period, the plates are washed, and a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that forms a colored precipitate at the site of cytokine secretion, creating a "spot". Each spot represents a single cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
-
-
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs): This technique is used to phenotype and quantify immune cell populations within the tumor microenvironment.[11][19][20][21][22]
-
Tumor Digestion: Tumors are harvested and enzymatically digested to create a single-cell suspension.
-
Cell Staining: The cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T-cell subsets; CD11c for dendritic cells).
-
Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage and absolute number of different immune cell populations.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound mRNA Cancer Vaccine
The following diagram illustrates the proposed mechanism of action for a this compound mRNA cancer vaccine, from delivery to the induction of a T-cell-mediated anti-tumor immune response.
Caption: Mechanism of action of this compound mRNA cancer vaccines.
Experimental Workflow for Efficacy Validation
This diagram outlines the typical experimental workflow for validating the efficacy of a this compound cancer vaccine in a syngeneic mouse model.
Caption: Workflow for syngeneic mouse model vaccine efficacy studies.
References
- 1. Cell-based ELISpot protocol to detect and quantify antigen-specific antibody-secreting cells in murine whole-organ single-cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]
- 3. Progress and prospects of mRNA-based drugs in pre-clinical and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA personalized Cancer Vaccines: BioNTech and Moderna Race to the Finish Line - LucidQuest Ventures [lqventures.com]
- 5. BioNTech: mRNA platforms [biontech.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BioCentury - mRNA combos from BioNTech, Moderna; plus new CRISPR nucleases and more [biocentury.com]
- 8. Neoantigen-based mRNA vaccine exhibits superior anti-tumor activity compared to synthetic long peptides in an in vivo lung carcinoma model | springermedizin.de [springermedizin.de]
- 9. Neoantigen-based mRNA vaccine exhibits superior anti-tumor activity compared to synthetic long peptides in an in vivo lung carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BioNTech | Publications [biontech.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. Adverse effects following anti–COVID-19 vaccination with mRNA-based BNT162b2 are alleviated by altering the route of administration and correlate with baseline enrichment of T and NK cell genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aelvis.net [aelvis.net]
- 17. sinobiological.com [sinobiological.com]
- 18. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of immune cell populations in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Analysis of Tumor Infiltrating Lymphocytes in a Syngeneic Mouse Model of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BNTX mRNA Platforms Versus Other mRNA Technologies
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccine and therapeutic development, a shift prominently highlighted by the rapid deployment of COVID-19 vaccines. At the forefront of this innovation are companies like BioNTech (BNTX), which, in partnership with Pfizer, developed the first authorized mRNA-based vaccine. This guide provides an objective, data-driven comparison of BioNTech's distinct mRNA platforms against other leading and emerging mRNA technologies, focusing on the core components that dictate performance: the mRNA construct itself and the delivery vehicle.
Core Technology Platforms: A Head-to-Head Overview
The fundamental principle of any mRNA technology is to deliver a transient genetic code to host cells, instructing them to produce a specific protein—an antigen for a vaccine or a therapeutic protein. The primary differences between platforms lie in how the mRNA is engineered for stability and translational efficiency, and how it is packaged for delivery.
BioNTech (this compound) Platforms: BioNTech employs a diversified strategy, utilizing different mRNA and delivery platforms tailored to specific applications:
-
Modified mRNA (modRNA) for Infectious Diseases: Used in the Comirnaty (BNT162b2) vaccine, this platform incorporates nucleoside-modified mRNA, specifically N1-methylpseudouridine (m1Ψ), to increase mRNA stability and evade innate immune sensing, thereby enhancing protein translation.[1] This modRNA is encapsulated within a lipid nanoparticle (LNP) delivery system.
-
Optimized Uridine mRNA (uRNA) for Oncology: For its cancer vaccine platforms, iNeST (individualized) and FixVac (off-the-shelf), BioNTech utilizes optimized, unmodified uridine mRNA.[1] This approach is designed to be more immunostimulatory, which is beneficial for cancer immunotherapy where a potent T-cell response is desired.[2] The delivery system for these platforms is a proprietary RNA-lipoplex (LPX) formulation, designed to target antigen-presenting cells (APCs) like dendritic cells.[1][2]
Other Key mRNA Technologies:
-
Moderna (mRNA-1273/Spikevax): Similar to BioNTech's infectious disease platform, Moderna's technology is centered on N1-methylpseudouridine-modified mRNA encapsulated in a proprietary LNP. While the core concept is the same, the specific lipid composition of the LNP differs, which can impact stability, delivery efficiency, and storage requirements.
-
CureVac (First-Generation - CVnCoV): CureVac's initial approach utilized unmodified, sequence-optimized mRNA. The hypothesis was that optimizing non-coding regions and codon usage could achieve high protein expression without chemical modification. However, this platform demonstrated lower clinical efficacy compared to modified mRNA vaccines.[3]
-
CureVac (Second-Generation): Learning from clinical trial outcomes, CureVac's next-generation platform, developed with GSK, now incorporates modified mRNA to improve the reactogenicity profile and broaden the effective dose range.[3]
-
Emerging Platforms (Self-Amplifying & Circular RNA):
-
Self-Amplifying RNA (saRNA): Derived from viral replicons, saRNA encodes not only the antigen but also a replicase complex. This allows the initial mRNA dose to be amplified within the cell, leading to high levels of protein expression from a much lower dose.[4][5]
-
Circular RNA (circRNA): These are covalently closed RNA molecules that lack the 5' cap and 3' poly(A) tail of linear mRNA. This structure makes them highly resistant to degradation by exonucleases, leading to more stable and prolonged protein expression.[6][7]
-
Quantitative Performance Comparison
Objective comparison requires quantitative data on protein expression, immunogenicity, and efficacy. The following tables summarize preclinical and in vitro findings from various studies.
Table 1: Comparative Protein Expression
| Platform / Metric | Antigen Expression Level (Relative) | Duration of Expression | Key Findings | Reference(s) |
| Moderna (Spikevax) | High (Significantly higher than Comirnaty in vitro) | Transient (peaks early, declines after 24h) | In a direct comparison using residual vaccine vials on cell lines, Spikevax produced much higher levels of Spike protein in both cells and supernatant. | [8] |
| BioNTech (Comirnaty) | Moderate | Transient (peaks early, declines after 24h) | In vitro studies showed lower S-protein expression compared to Spikevax at the same concentrations. | [8] |
| mRNA (General) | High (Initial peak) | Short (Rapid decline after 24h) | Preclinical imaging shows mRNA-LNP vaccination leads to high but transient antigen levels compared to adenovirus vectors, which express for longer. | [9] |
| Self-Amplifying RNA (saRNA) | Very High (Dose-Sparing) | Potentially prolonged due to replication | saRNA can achieve robust immune responses at significantly lower doses than conventional mRNA due to intracellular amplification. | [4] |
| Circular RNA (circRNA) | High | Extended Duration | The circular structure confers high stability and resistance to degradation, leading to more durable protein expression compared to linear mRNA. | [6] |
Table 2: Comparative Immunogenicity
| Platform / Metric | Key Cytokine Profile | Humoral Response (Antibodies) | Cellular Response (T-Cells) | Key Findings | Reference(s) |
| Modified mRNA (m1Ψ) | Higher IL-6 | Robust neutralizing antibodies | Strong CD4+ and CD8+ T-cell responses | The m1Ψ modification dampens the innate immune response (e.g., Type I interferons) compared to unmodified mRNA, allowing for higher protein translation. | [10][11] |
| Unmodified mRNA | Higher IFN-α, IL-7 | Robust neutralizing antibodies | Strong CD4+ and CD8+ T-cell responses | Induces a stronger Type I Interferon response, which can be beneficial for cancer vaccines but may limit protein expression at higher doses. | [10][12] |
| Self-Amplifying RNA (saRNA) | Comparable to linear mRNA | Comparable IgG titers to circRNA | Comparable to circRNA | Induces robust humoral and cellular immunity at lower doses. | [7] |
| Circular RNA (circRNA) | Th1-biased | Comparable IgG titers to saRNA | Higher memory T-cell response than saRNA | In a head-to-head preclinical study, circRNA induced a more potent T-cell response compared to a saRNA vaccine. | [7] |
Experimental Methodologies
The data presented above are derived from a range of standard preclinical and in vitro assays designed to assess the performance of mRNA platforms.
Key Experimental Protocols:
-
mRNA Synthesis (In Vitro Transcription - IVT):
-
Template Preparation: A linear DNA template is generated, typically via PCR or plasmid linearization. This template contains a bacteriophage promoter (e.g., T7), the 5' untranslated region (UTR), the gene of interest, the 3' UTR, and a poly(A) tail sequence.
-
Transcription Reaction: The DNA template is incubated with an RNA polymerase (e.g., T7 RNA polymerase), ribonucleoside triphosphates (NTPs), and a cap analog. For modified mRNA, one or more of the standard NTPs (e.g., UTP) is replaced with a modified version (e.g., m1Ψ-TP).
-
Purification: The resulting mRNA is purified to remove the DNA template, enzymes, and unincorporated NTPs. Methods often include DNase treatment followed by chromatography or precipitation.
-
-
Lipid Nanoparticle (LNP) Formulation:
-
Lipid Preparation: The lipid components (an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper phospholipid like DSPC) are dissolved in an organic solvent (typically ethanol).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA in an acidic aqueous buffer are rapidly mixed in a microfluidic device. The change in polarity and pH causes the lipids to self-assemble around the mRNA, forming LNPs.
-
Purification and Buffer Exchange: The resulting LNP suspension is dialyzed or purified via tangential flow filtration to remove the organic solvent and exchange the acidic buffer for a neutral, formulation buffer (e.g., PBS).
-
Characterization: The LNPs are characterized for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS), and for mRNA encapsulation efficiency using a fluorescent dye assay (e.g., RiboGreen).
-
-
In Vitro Protein Expression Assay:
-
Cell Culture: A relevant cell line (e.g., HEK293T cells or a dendritic cell line like DC2.4) is cultured in appropriate media.
-
Transfection: The mRNA-LNPs are added to the cell culture media at various concentrations.
-
Analysis: After a set incubation period (e.g., 24 hours), protein expression is quantified. If the mRNA encodes a reporter protein like luciferase, a luminescence assay is used. If it encodes a specific antigen, expression can be measured by flow cytometry (for cell-surface proteins) or ELISA (for secreted proteins).
-
-
In Vivo Immunogenicity Study (Mouse Model):
-
Immunization: Mice (e.g., BALB/c or C57BL/6 strains) are immunized, typically via intramuscular injection, with the mRNA-LNP vaccine. A prime-boost regimen is common, with injections given 2-3 weeks apart.
-
Sample Collection: Blood samples are collected at various time points to analyze serum for antibodies. Spleens or lymph nodes may be harvested after the final dose to analyze T-cell responses.
-
Antibody Titer Measurement (ELISA): 96-well plates are coated with the target antigen. Dilutions of mouse serum are added, and antigen-specific antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal.
-
T-Cell Response Measurement (ELISpot/ICS): Splenocytes are re-stimulated in vitro with peptides from the target antigen. The number of cytokine-producing cells (e.g., IFN-γ) is quantified by ELISpot or by intracellular cytokine staining (ICS) followed by flow cytometry.
-
Visualizing Key Pathways and Workflows
Understanding the mechanisms of action and experimental processes is crucial for development and optimization.
Intracellular Signaling Pathway of an mRNA-LNP Vaccine
// Connections LNP -> Endocytosis [label="ApoE-mediated uptake?"]; Endocytosis -> EarlyEndosome; EarlyEndosome -> LateEndosome; LateEndosome -> Protonation [style=dashed]; Protonation -> Escape;
Escape -> Ribosome [label="mRNA Release"]; Ribosome -> Translation; Translation -> Antigen; Antigen -> Proteasome; Proteasome -> MHC_I [label="Peptides"];
// Innate Sensing Pathway Escape -> RIG_I_MDA5 [label="mRNA Sensing", style=dashed, dir=back]; RIG_I_MDA5 -> MAVS; MAVS -> TBK1; TBK1 -> IRF3_7; IRF3_7 -> Type_I_IFN;
LateEndosome -> TLR [label="mRNA Sensing", style=dashed, dir=back]; TLR -> MyD88; MyD88 -> NFkB; NFkB -> Cytokines; } ` Caption: Intracellular pathway of mRNA-LNP from uptake to antigen presentation and immune sensing.
General Experimental Workflow for mRNA Vaccine Evaluation
Logical Comparison of mRNA Platform Features
References
- 1. BioNTech: mRNA platforms [biontech.com]
- 2. europarl.europa.eu [europarl.europa.eu]
- 3. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vaccines’ New Era-RNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Comparison of immunogenicity and protection efficacy of self-amplifying and circular mRNA vaccines against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative analysis of adenovirus, mRNA, and protein vaccines reveals context-dependent immunogenicity and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BNT211 and Other CAR-T Therapies for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, success in solid tumors has been limited due to challenges such as a lack of suitable tumor-specific antigens, an immunosuppressive tumor microenvironment, and insufficient CAR-T cell persistence.[1][2] This guide provides a head-to-head comparison of BioNTech's BNT211, a novel CAR-T cell therapy candidate, with other existing cell therapies targeting solid tumors.
BNT211: A Two-pronged Attack on Solid Tumors
BioNTech's BNT211 is a potential first-in-class therapeutic approach that combines two proprietary platforms: an autologous CAR-T cell therapy targeting the oncofetal antigen Claudin-6 (CLDN6) and a CLDN6-encoding CAR-T cell amplifying RNA vaccine (CARVac).[3][4]
Target Antigen: Claudin-6 (CLDN6)
CLDN6 is an ideal target for CAR-T cell therapy as it is a tumor-specific antigen highly expressed in a variety of solid tumors, including ovarian cancer, testicular cancer, and endometrial cancer, but is absent in healthy adult tissues.[5][6]
Mechanism of Action
BNT211 is a second-generation CAR-T therapy, with a 4-1BB costimulatory domain.[1][7] The inclusion of CARVac, an mRNA vaccine, is designed to boost the expansion and persistence of the CAR-T cells in vivo, potentially leading to a more durable anti-tumor response.[1][7][8]
Performance Data: BNT211 in Clinical Trials
BNT211 has shown encouraging anti-tumor activity in a Phase 1/2 clinical trial (NCT04503278) in patients with CLDN6-positive relapsed or refractory advanced solid tumors.[4][6][9]
| Metric | BNT211 (Overall Efficacy-Evaluable Population) | BNT211 (Dose Level 2 with/without CARVac) |
| Overall Response Rate (ORR) | 45% | 59% |
| Disease Control Rate (DCR) | 74% | 95% |
Table 1: Clinical Trial Performance of BNT211. Data from ongoing Phase 1/2 trial.[4][5]
Comparative Analysis with Other Solid Tumor CAR-T Therapies
Several other CAR-T cell therapies are being investigated for the treatment of solid tumors, each with its own target and unique characteristics. Below is a comparison of BNT211 with some of these therapies.
| Therapy | Target Antigen | Tumor Types | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Features |
| BNT211 | Claudin-6 (CLDN6) | Ovarian, Testicular, Endometrial, etc. | 45% (overall); 59% (at dose level 2) | 74% (overall); 95% (at dose level 2) | Combined with CARVac (mRNA vaccine) to boost persistence.[4][5] |
| GD2-CART01 | GD2 | Neuroblastoma | 63% | Not Reported | Third-generation CAR with CD28 and 4-1BB costimulatory domains and an iC9 safety switch.[10] |
| Mesothelin-targeted CAR-T + Pembrolizumab | Mesothelin | Malignant Pleural Disease | Not explicitly stated as ORR, but 8 of 11 patients who received the combination had objective responses. | Stable disease for ≥6 months in 8 patients. | Combination with an anti-PD-1 agent.[11] |
| AMG 119 | DLL3 | Small Cell Lung Cancer (SCLC) | 1 confirmed partial response in 4 evaluable patients. | 2 patients had stable disease. | Targets an inhibitory Notch ligand.[12] |
| CARv3-TEAM-E T cells | EGFRvIII and wild-type EGFR | Glioblastoma | Not explicitly stated as ORR, but rapid tumor regression was observed. | 5 of 7 patients achieved stable disease. | Targets two forms of EGFR.[13] |
Table 2: Head-to-Head Comparison of Solid Tumor CAR-T Therapies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and comparing these therapies.
BNT211 (NCT04503278)
-
Study Design: A Phase 1/2, first-in-human, open-label, multi-center trial with a bifurcated 3+3 dose escalation design for monotherapy (Part 1) and combination with CARVac (Part 2).[3][9]
-
Patient Population: Adults with CLDN6-positive relapsed or refractory advanced solid tumors with no available standard treatment options and an ECOG performance status of 0 or 1.[3]
-
Lymphodepletion: Patients receive a lymphodepleting regimen prior to CAR-T cell infusion.[6]
-
CAR-T Administration: A single infusion of BNT211 CAR-T cells.[3]
-
CARVac Administration: In the combination arm, CARVac is administered every 3 weeks starting at day 4 post-transplantation, including a one-step intra-patient dose escalation.[3]
GD2-CART01 (NCT03373097)
-
Study Design: A Phase 1/2 study to test the safety and efficacy of GD2-CART01.[14]
-
Patient Population: Pediatric or young adult patients with high-risk and/or relapsed/refractory Neuroblastoma or other GD2-positive solid tumors. Patients must have measurable or evaluable disease.[14][15]
-
Lymphodepletion: Patients are treated with a lymphodepleting regimen containing conventional chemotherapeutic agents.[14]
-
CAR-T Administration: A single infusion of GD2-CART01 at doses ranging from 1.0 to 10.0 x 10⁶/kg CAR-positive T cells.[14]
Mesothelin-targeted CAR-T + Pembrolizumab (NCT02414269)
-
Study Design: A Phase 1/2 open-label, dose-escalating, non-randomized, single-center study.[16]
-
Patient Population: Patients with malignant pleural disease from mesothelioma, lung cancer, or breast cancer.[16]
-
Lymphodepletion: Administered with or without cyclophosphamide preconditioning.[11]
-
CAR-T Administration: A single dose of mesothelin-targeted CAR T cells administered intrapleurally.[16]
-
Combination Therapy: Pembrolizumab (200 mg flat dose) is administered 4 weeks after CAR-T cell infusion, given on a recurring schedule.[16]
AMG 119 (NCT03392064)
-
Study Design: A Phase 1, open-label study to determine safety, tolerability, and optimal cell dose.[12][17]
-
Patient Population: Adults with relapsed/refractory SCLC who have progressed after at least one platinum-based chemotherapy regimen.[17]
-
CAR-T Administration: A single intravenous infusion of AMG 119.[17]
CARv3-TEAM-E T cells (NCT05660369)
-
Study Design: A Phase 1, first-in-human, non-randomized, open-label, single-site study.[18]
-
Patient Population: Patients with recurrent or newly diagnosed glioblastoma with EGFRvIII mutation and/or EGFR amplification.[13]
-
Lymphodepletion: Patients receive cyclophosphamide and fludarabine.[19]
-
CAR-T Administration: CARv3-TEAM-E T cells are administered intraventricularly via an Ommaya reservoir. Patients may receive up to 6 doses.[19][20]
Visualizing the Mechanisms
To better understand the underlying biology and experimental processes, the following diagrams illustrate the CAR-T signaling pathway and the experimental workflow for BNT211.
Caption: BNT211 CAR-T cell signaling pathway upon binding to Claudin-6 on a tumor cell.
Caption: The experimental workflow for the BNT211 clinical trial.
References
- 1. BioNTech Announces Publication of Preclinical Data for First-in-Kind CAR-T Cell Therapy Approach Targeting Solid Tumors in Science | BioNTech [investors.biontech.de]
- 2. BioNTech Announces Publication of Preclinical Data for [globenewswire.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. BioNTech Presents Positive Phase 1/2 Data Update for CAR-T Cell Therapy Candidate BNT211 in Advanced Solid Tumors at ESMO Congress 2023 | BioNTech [investors.biontech.de]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. onclive.com [onclive.com]
- 7. BioNTech Announces Publication of Preclinical Data for First-in-Kind CAR-T Cell Therapy Approach Targeting Solid Tumors in Science | BioNTech [investors.biontech.de]
- 8. BioNTech: Platforms for cell therapy [biontech.com]
- 9. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. A phase I trial of regional mesothelin-targeted CAR T-cell therapy in patients with malignant pleural disease, in combination with the anti-PD-1 agent pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Anti-GD2 CAR T Cells in Pediatric Patients Affected by High Risk And/or Relapsed/refractory Neuroblastoma or Other GD2-positive Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Facebook [cancer.gov]
- 20. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
Validating the Preclinical Safety of BioNTech's Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of immunomodulatory therapies has revolutionized the landscape of modern medicine, offering unprecedented potential in the treatment of cancer and infectious diseases. At the forefront of this innovation is BioNTech (BNTX), a company renowned for its pioneering work in messenger RNA (mRNA) technology. This guide provides a comprehensive comparison of the preclinical safety profiles of a selection of BioNTech's immunomodulators, juxtaposed with other therapeutic alternatives. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to offer an objective resource for the scientific community to assess the preclinical safety and tolerability of these novel therapeutic agents.
Comparative Analysis of Preclinical Safety Data
The following tables summarize key preclinical safety and immunogenicity findings for several of BioNTech's immunomodulators and selected alternatives. It is important to note that direct head-to-head preclinical studies are rare, and the data presented here are compiled from various publicly available sources. The absence of certain quantitative data, such as specific LD50 or No-Observed-Adverse-Effect-Level (NOAEL) values, is common as this detailed information is often proprietary.
Table 1: Preclinical Safety and Immunogenicity of this compound mRNA-based Immunomodulators
| Immunomodulator | Type | Key Preclinical Safety Findings | Immunogenicity Profile (Preclinical) | Animal Models |
| BNT113 | mRNA Cancer Vaccine (HPV16-positive cancers) | Data from a Phase 1/2 trial indicates a manageable safety profile.[1] | Demonstrates immunogenicity in heavily pre-treated patients.[1] | Not specified in available results |
| BNT162b2 | mRNA Vaccine (COVID-19) | No evidence of disease enhancement in macaques.[2][3] Local and systemic reactions observed were generally mild to moderate and transient.[4] | Elicited robust neutralizing antibody and T-cell responses in mice and rhesus macaques.[3][5] Neutralizing geometric mean titers in macaques were 8.2 to 18.2 times that of a human convalescent serum panel.[2][3] | Mice, Rhesus Macaques[3][5] |
Table 2: Preclinical Safety and Immunogenicity of this compound Antibody and Cell-based Immunomodulators
| Immunomodulator | Type | Key Preclinical Safety Findings | Immunogenicity Profile (Preclinical) | Animal Models |
| BNT211 | CAR-T Cell Therapy (CLDN6+) | Preclinical studies demonstrated a favorable safety profile.[6] In a Phase 1/2 trial, cytokine release syndrome (CRS) was observed in 46% of patients (mostly Grade 1-2), and one instance of Grade 1 neurotoxicity was reported.[7] Dose-limiting toxicities were observed at higher doses.[7] | CARVac (an RNA vaccine) was shown in preclinical models to enhance the in vivo expansion, persistence, and functionality of CAR-T cells.[6] | Mice with human ovarian cancer transplants |
| BNT316/ONC-392 (Gotistobart) | Anti-CTLA-4 Antibody | Preclinical studies suggested it is more effective and less toxic than other clinically used anti-CTLA-4 antibodies.[1] Phase 1/2 data in humans shows a manageable safety profile.[1][8] | Induces immunotherapeutic effect by selective depletion of regulatory T cells in the tumor microenvironment.[9] | Not specified in available results |
| BNT327/Pumitamig | Bispecific Antibody (PD-L1xVEGF-A) | Manageable safety profile observed in Phase 2 trials, with no new safety signals beyond those known for chemotherapy and single-agent immunotherapies.[10][11] Grade ≥3 treatment-related adverse events were reported.[10][12] | Preclinical data showed anti-tumor activity superior to single-agent blockade. | Not specified in available results |
Table 3: Preclinical Safety and Immunogenicity of Alternative Immunomodulators
| Immunomodulator | Company | Type | Key Preclinical Safety Findings | Immunogenicity Profile (Preclinical) | Animal Models |
| mRNA-4359 | Moderna | mRNA Cancer Vaccine | Well-tolerated with no serious side effects reported in a Phase 1/2 trial.[13] Adverse events included fatigue, injection site pain, and fever.[14][15] | Demonstrates potential to elicit strong antigen-specific T-cell responses.[15] | Not specified in available results |
| INO-4800 | Inovio | DNA Vaccine (COVID-19) | Demonstrated excellent safety and tolerability in a Phase 1 trial.[16] The majority of adverse events were mild.[17] | Generated robust neutralizing antibody and T-cell responses in mice and guinea pigs.[16][17] | Mice, Guinea Pigs[16][17] |
Key Experimental Protocols
A thorough preclinical safety assessment of immunomodulators involves a battery of in vitro and in vivo assays designed to identify potential toxicities and to understand the immunological response. Below are detailed methodologies for key experiments commonly cited in the preclinical evaluation of these agents.
In Vivo Toxicology Studies
Objective: To evaluate the potential toxicity of an immunomodulator in a living organism, identify target organs for toxicity, and determine a safe dose range for first-in-human studies.
General Protocol (adapted for an mRNA vaccine in a mouse model):
-
Animal Model: Six-week-old ICR mice are commonly used.[18]
-
Acclimatization: Animals are acclimatized for at least one week under specific pathogen-free conditions.[18]
-
Dose Administration: The test article (e.g., mRNA vaccine) is administered via the intended clinical route (e.g., intramuscularly) at various dose levels. A control group receives a placebo (e.g., saline). For repeat-dose toxicity, administrations can occur at set intervals (e.g., once weekly for three weeks).
-
Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Clinical Pathology: Blood samples are collected at specified time points for hematological and clinical chemistry analysis. Parameters assessed include white blood cell counts, red blood cell parameters, platelet counts, and markers of liver and kidney function.
-
Immunogenicity Assessment: Serum samples are analyzed for the presence of antibodies against the encoded antigen. Splenocytes can be isolated to assess T-cell responses via ELISpot or flow cytometry.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected, preserved in formalin, and processed for histopathological examination by a veterinary pathologist.
Cytokine Release Syndrome (CRS) Assay
Objective: To assess the potential of an immunomodulator to induce a systemic inflammatory response known as a cytokine storm, which can be a serious adverse event.
General Protocol (Human Whole Blood Assay):
-
Sample Collection: Fresh whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).
-
Assay Setup: Aliquots of whole blood (e.g., 250 µL) are cultured in RPMI medium.[19]
-
Stimulation: The immunomodulatory drug is added to the blood cultures at various concentrations. A positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium alone) are included.[19]
-
Incubation: The cultures are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 3, 8, and 24 hours).[19]
-
Sample Processing: After incubation, the samples are centrifuged to separate the plasma from the blood cells.
-
Cytokine Measurement: The levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, IL-8) in the plasma are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[2][4]
-
Data Analysis: The cytokine concentrations in the drug-treated samples are compared to the negative control to determine the extent of cytokine release.
Immunophenotyping by Flow Cytometry
Objective: To characterize the different populations of immune cells in a sample (e.g., blood or spleen) and to assess changes in these populations in response to an immunomodulator.
General Protocol (Mouse Splenocytes):
-
Spleen Dissociation: A single-cell suspension is prepared from a mouse spleen using a gentle mechanical dissociation method.[6]
-
Cell Staining:
-
An antibody cocktail containing fluorescently labeled antibodies specific for various cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4, CD8) is prepared.[20]
-
The splenocytes are incubated with the antibody cocktail in the dark on ice (e.g., for 10 minutes at 4°C).[6]
-
A viability dye is often included to exclude dead cells from the analysis.[20]
-
-
Washing: The cells are washed with a suitable buffer (e.g., PBS with BSA and EDTA) to remove unbound antibodies.[6]
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores on the antibodies, and detectors to measure the emitted light from each individual cell.
-
Data Analysis: The flow cytometry data is analyzed using specialized software. A process called "gating" is used to identify and quantify different cell populations based on their expression of the various markers.[6]
Visualizing Key Pathways and Workflows
Understanding the mechanism of action and potential off-target effects of immunomodulators is crucial for evaluating their safety. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the immunomodulators discussed.
Caption: CAR-T cell activation upon binding to a tumor antigen.
Caption: CTLA-4 signaling pathway in T-cell regulation.
References
- 1. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]
- 2. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer and BioNTech Publish Preclinical Data from Investigational COVID-19 Vaccine Program in Nature | BioNTech [investors.biontech.de]
- 4. labcorp.com [labcorp.com]
- 5. Pfizer and BioNTech Announce Data from Preclinical Studies of mRNA-based Vaccine Candidate Against COVID-19 | Pfizer [pfizer.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC [clin.larvol.com]
- 9. oncoc4.com [oncoc4.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Bristol Myers Squibb - BioNTech and Bristol Myers Squibb Present First Global Phase 2 Data for PD-L1xVEGF-A Bispecific Antibody Pumitamig Showing Encouraging Efficacy in Advanced Triple-Negative Breast Cancer [news.bms.com]
- 13. Moderna to Present Promising Phase 1/2 Clinical and Safety Data for Cancer Antigen Therapy mRNA-4359 at ESMO 2025 - Insider Monkey [insidermonkey.com]
- 14. news-medical.net [news-medical.net]
- 15. ESMO 2024: Moderna’s mRNA solid tumour vaccine shows early promise [clinicaltrialsarena.com]
- 16. s23.q4cdn.com [s23.q4cdn.com]
- 17. Inovio Covid-19 vaccine triggers immune responses in preclinical tests [pharmaceutical-technology.com]
- 18. researchgate.net [researchgate.net]
- 19. rivm.nl [rivm.nl]
- 20. static.miltenyibiotec.com [static.miltenyibiotec.com]
Cross-Validation of BNTX Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
MAINZ, Germany – This guide provides a comprehensive cross-validation of in vitro and in vivo results for BioNTech's (BNTX) investigational compounds, with a primary focus on the bispecific antibody, BNT327. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound compounds with other therapeutic alternatives.
Executive Summary
The development of novel oncology therapeutics requires rigorous validation of preclinical findings to ensure successful translation to in vivo efficacy. This guide summarizes the available preclinical data for this compound's BNT327, a bispecific antibody targeting PD-L1 and VEGF-A. The presented in vitro and in vivo studies demonstrate a consistent anti-tumor effect, supporting the compound's progression into clinical trials. Detailed experimental protocols and comparative data tables are provided to offer a clear and concise overview of the compound's preclinical profile.
BNT327: In Vitro and In Vivo Data Cross-Validation
BNT327 is an investigational bispecific antibody designed to simultaneously inhibit the PD-1/PD-L1 checkpoint and neutralize VEGF-A, thereby aiming to enhance anti-tumor immune responses and inhibit tumor angiogenesis.[1] Preclinical studies have demonstrated its potent dual activity in both laboratory and animal models.
Data Presentation
Table 1: Summary of In Vitro Efficacy for BNT327
| Assay Type | Target | Metric | Result | Reference |
| Biolayer Interferometry | Human PD-L1 | Binding Affinity (KD) | Nanomolar or subnanomolar | [1] |
| Biolayer Interferometry | Human VEGF-A | Binding Affinity (KD) | Nanomolar or subnanomolar | [1] |
| Cell-based Reporter Assay | PD-L1/PD-1 Signaling | Inhibition (EC50) | Subnanomolar | [1] |
| Cell-based Reporter Assay | VEGF-A/VEGFR2 Signaling | Inhibition (EC50) | Subnanomolar | [1] |
| Mixed Lymphocyte Reaction | IL-2 and IFN-γ Secretion | Enhancement | Dose-dependent increase | [1] |
| Antigen-specific Cytotoxicity Assay | CD8+ T-cell Mediated Tumor-cell Killing | Enhancement | Dose-dependent increase, comparable to atezolizumab | [1] |
| T-cell Mediated Cytotoxicity Assay | Granzyme B and CD107a Expression | Enhancement | Increased expression by CD8+ T cells | [2] |
Table 2: Summary of In Vivo Efficacy for BNT327
| Model Type | Tumor Model | Treatment | Outcome | Reference |
| Syngeneic Mouse Model (hPD-L1 knock-in) | CT26 (human PD-L1 expressing) | BNT327 surrogate | Dose-dependent antitumor activity; Superior to single PD-L1 or VEGF-A blockade | [1] |
| Xenograft Mouse Model | A375 melanoma | BNT327 | Antitumor activity | [1] |
| Xenograft Mouse Model | NCI-H1975 lung carcinoma | BNT327 | Antitumor activity | [1] |
| Xenograft Mouse Model | LoVo colon carcinoma | BNT327 | Antitumor activity | [1] |
| Xenograft Mouse Model | MDA-MB-231 breast carcinoma | BNT327 | Antitumor activity | [1] |
| Human EpCAM-transgenic Mice | MC38-hEpCAM colorectal tumor | mPD-L1xmVEGF-A + hEpCAMxm4-1BB (BNT314) | Delayed tumor outgrowth and prolonged PFS compared to monotherapies | [2] |
| Human EpCAM-transgenic Mice | B16F10-hEpCAM melanoma tumor | mPD-L1xmVEGF-A + hEpCAMxm4-1BB (BNT314) | Antitumor activity and prolonged PFS | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
In Vitro Assays
-
Binding Affinity Measurement (Biolayer Interferometry): The binding kinetics of BNT327 to recombinant human PD-L1 and VEGF-A were assessed using biolayer interferometry. This technique measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference. The shift in the interference pattern is proportional to the number of molecules bound to the sensor, allowing for the determination of association (kon) and dissociation (koff) rates, and subsequently the equilibrium dissociation constant (KD).
-
Signaling Inhibition Assays (Cell-based Bioluminescent Reporter Assays): The inhibitory activity of BNT327 on PD-L1/PD-1 and VEGF-A/VEGFR2 signaling pathways was quantified using cell-based reporter assays. These assays utilize engineered cell lines that express the target receptors and a reporter gene (e.g., luciferase) under the control of a response element specific to the signaling pathway. Inhibition of the pathway results in a decrease in reporter gene expression, which is measured as a change in luminescence. The half-maximal effective concentration (EC50) is then calculated.
-
Mixed Lymphocyte Reaction (MLR): To evaluate the immunostimulatory activity of BNT327, a mixed lymphocyte reaction was performed. This assay involves the co-culture of peripheral blood mononuclear cells (PBMCs) from two different donors. The allogeneic stimulation of T cells leads to their proliferation and cytokine secretion. The effect of BNT327 on this response was measured by quantifying the levels of secreted cytokines such as IL-2 and IFN-γ in the culture supernatant using methods like ELISA.
-
Antigen-specific Cytotoxicity Assay: The ability of BNT327 to enhance T-cell mediated killing of tumor cells was evaluated in an antigen-specific cytotoxicity assay. This involves co-culturing target tumor cells expressing a specific antigen with cytotoxic T lymphocytes (CTLs) that recognize this antigen. The lysis of tumor cells is measured, often through the release of a pre-loaded label (e.g., calcein-AM or chromium-51) or by flow cytometry-based methods that detect apoptotic markers on the target cells.
In Vivo Models
-
Syngeneic Mouse Models: To assess the in vivo anti-tumor activity of BNT327 in an immunocompetent setting, syngeneic mouse models were utilized. These models involve implanting mouse tumor cell lines into mice of the same genetic background. For testing a human-specific antibody like BNT327, a surrogate antibody targeting the murine equivalents of the human targets (mPD-L1 and mVEGF-A) was used in mice genetically engineered to express human PD-L1 (hPD-L1 knock-in). Tumor growth was monitored over time, and the efficacy of the treatment was determined by comparing the tumor volumes in treated versus control groups.
-
Xenograft Mouse Models: The anti-tumor activity of BNT327 was also evaluated in xenograft models, where human tumor cell lines are implanted into immunodeficient mice. While these models cannot assess the full immunological effects of the antibody, they are useful for evaluating the direct anti-angiogenic and other non-immune-mediated effects on tumor growth. Tumor volumes were measured regularly to determine the extent of tumor growth inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for the bispecific antibody BNT327.
References
A Comparative Analysis of Immune Response Durability: BNT162b2 (mRNA) vs. Traditional Vaccines
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) vaccines, exemplified by the BNT162b2 (Pfizer-BioNTech) COVID-19 vaccine, has marked a paradigm shift in vaccinology. This guide provides a detailed comparison of the durability of the immune response elicited by BNT162b2 against that of traditional vaccine platforms, including inactivated virus, adenoviral vector, and subunit vaccines. The analysis is supported by quantitative data from experimental studies, detailed methodologies of key assays, and visualizations of relevant biological pathways and experimental workflows.
Humoral Immunity: A Race Against Time
The longevity of the antibody response is a critical factor in a vaccine's ability to provide sustained protection against infection. Studies have consistently shown that while the BNT162b2 mRNA vaccine induces a potent initial antibody response, this is followed by a noticeable decline over time. In contrast, the kinetics of antibody responses from traditional vaccines vary depending on the platform.
A prospective observational cohort study tracking participants for one year revealed that individuals vaccinated with BNT162b2 exhibited significantly higher IgG levels at all measured time points compared to those who received the inactivated virus vaccine, CoronaVac[1]. However, both groups showed a decline in antibody levels. The cumulative decrease in IgG levels over the year was 43.0% in the BNT162b2 group, whereas the CoronaVac group experienced a more pronounced decline of 64.5%[1].
Another study comparing BNT162b2 with CoronaVac found that one month after the second dose, BNT162b2 elicited significantly higher geometric mean titers (GMT) of neutralizing antibodies (PRNT50 GMT: 251.6 for BNT162b2 vs. 69.45 for CoronaVac)[2][3]. Projecting a seven-fold waning of antibody titers over six months for CoronaVac recipients, it was estimated that only 16.3% would maintain protective antibody levels, compared to 79.6% of BNT162b2 vaccinees[2][4].
Comparisons with other vaccine platforms also highlight these differences. A study evaluating immune responses to four major COVID-19 vaccines found that at 8.4 months post-primary vaccination, antibody titers were significantly higher with the mRNA-1273 vaccine, followed by BNT162b2, with the adenoviral vector vaccine Ad26.COV2.S showing lower, though more stable, antibody levels[5][6].
| Vaccine Type | Vaccine Name(s) | Initial Antibody Titer | Antibody Decline | Reference(s) |
| mRNA | BNT162b2 (Pfizer-BioNTech) | High | Significant decline over 6-8 months | [1][6][7] |
| Inactivated Virus | CoronaVac | Lower than mRNA | Steeper decline compared to BNT162b2 over one year | [1][2][8] |
| Adenoviral Vector | Ad26.COV2.S (Janssen) | Lower than mRNA | More stable with minimal decline over 8 months | [5][6] |
| Subunit | NVX-CoV2373 (Novavax) | Comparable to mRNA vaccines | Similar decay rate to mRNA vaccines | [9] |
Cellular Immunity: The Persistent Defenders
While antibody levels wane, memory B cells and T cells play a crucial role in long-term protection. These cells can quickly mount a robust immune response upon re-exposure to the pathogen.
Evidence suggests that memory B cells persist and even increase in frequency in the months following BNT162b2 vaccination, even as serum antibody levels decline[10][11]. One study demonstrated that spike-specific memory B cells were detectable six months after BNT162b2 vaccination and were capable of reactivation and antibody production upon restimulation[11][12].
T-cell responses also appear to be more durable than antibody responses. Studies have shown that BNT162b2 vaccination induces robust spike-specific CD4+ and CD8+ T-cell responses that persist for at least six months[13]. Interestingly, a head-to-head comparison between BNT162b2 and CoronaVac revealed that while BNT162b2 induced a stronger humoral response, CoronaVac elicited significantly higher CD4+ and CD8+ T-cell responses against the viral structural proteins[2][4][8][14][15].
A comprehensive study comparing four vaccine platforms found that 100% of individuals vaccinated with mRNA or subunit vaccines (NVX-CoV2373) developed memory CD4+ T cells, with frequencies being significantly higher than in individuals who had recovered from COVID-19[16]. mRNA vaccines and the Ad26.COV2.S vaccine induced comparable CD8+ T-cell frequencies, which were detectable in 60-67% of subjects at six months[16].
| Vaccine Type | Vaccine Name(s) | Memory B Cell Response | T Cell Response | Reference(s) |
| mRNA | BNT162b2 (Pfizer-BioNTech) | Persistent and increasing up to 9 months post-vaccination. | Robust and persistent for at least 6 months. | [10][13] |
| Inactivated Virus | CoronaVac | Lower frequency compared to mRNA vaccines. | Higher CD4+ and CD8+ responses to structural proteins compared to BNT162b2. | [4][8][14][15] |
| Adenoviral Vector | Ad26.COV2.S (Janssen) | High frequency of CXCR3+ memory B cells. | Stable response out to 6 months. | [16] |
| Subunit | NVX-CoV2373 (Novavax) | Robust memory B cell development. | Higher memory CD4+ T cell frequencies compared to recovered individuals. | [16] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for SARS-CoV-2 IgG
Principle: This assay quantifies the amount of SARS-CoV-2 specific IgG antibodies in a sample.
Methodology:
-
Coating: 96-well microplates are coated with recombinant SARS-CoV-2 spike (S1) or receptor-binding domain (RBD) protein.
-
Blocking: The plates are treated with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated, allowing SARS-CoV-2 specific antibodies to bind to the coated antigen.
-
Washing: The plates are washed to remove unbound antibodies and other proteins.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added, which binds to the captured human IgG.
-
Washing: The plates are washed again to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping Reaction: The reaction is stopped with an acid solution.
-
Detection: The optical density of the colored product is measured using a microplate reader, which is proportional to the amount of SARS-CoV-2 specific IgG in the sample.
Plaque Reduction Neutralization Test (PRNT)
Principle: This functional assay measures the titer of neutralizing antibodies in a sample that can prevent viral infection of cells in culture.
Methodology:
-
Serum Dilution: Serum samples are serially diluted.
-
Virus-Antibody Incubation: The diluted serum is mixed with a known amount of live SARS-CoV-2 and incubated to allow antibodies to neutralize the virus.
-
Infection: The mixture is added to a monolayer of susceptible cells (e.g., Vero E6) and incubated to allow for viral entry.
-
Overlay: A semi-solid overlay (e.g., containing agarose or methylcellulose) is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Staining: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Titer Calculation: The neutralizing antibody titer is determined as the reciprocal of the highest serum dilution that results in a specified reduction (e.g., 50% or 90%) in the number of plaques compared to the virus control.[2][3][17][18]
Flow Cytometry for Memory B Cell Identification
Principle: This technique is used to identify and quantify specific B cell subsets, including memory B cells, based on the expression of cell surface markers.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies that bind to specific cell surface proteins (e.g., CD19, CD27, IgD, IgG) and a fluorescently labeled SARS-CoV-2 spike or RBD protein to identify antigen-specific B cells.
-
Acquisition: The stained cells are passed through a flow cytometer, where lasers excite the fluorophores, and detectors measure the emitted light.
-
Data Analysis: The data is analyzed to identify and quantify different B cell populations. For example, memory B cells are typically identified as CD19+CD27+. These can be further subdivided into switched (IgD-) and unswitched (IgD+) memory B cells. Antigen-specific memory B cells are identified by their binding to the labeled viral protein.
IFN-γ ELISpot Assay for T Cell Response
Principle: This assay quantifies the frequency of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.
Methodology:
-
Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody.
-
Cell Seeding: PBMCs are added to the wells.
-
Antigen Stimulation: The cells are stimulated with SARS-CoV-2 specific peptide pools (e.g., from the spike protein). A negative control (no peptide) and a positive control (a mitogen) are also included.
-
Incubation: The plate is incubated to allow T cells to secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection Antibody: A biotinylated anti-IFN-γ detection antibody is added.
-
Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., alkaline phosphatase or HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of IFN-γ secretion.
-
Spot Counting: The number of spots in each well is counted using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting T cell.
Visualizing the Immune Response
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of immune activation and the methodologies used to assess it, the following diagrams are provided.
Caption: B-Cell Activation Signaling Pathway.
Caption: T-Cell Activation Signaling Pathway.
Caption: ELISA Experimental Workflow.
Caption: PRNT Experimental Workflow.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 3. 2.4. Plaque reduction neutralization test (PRNT) [bio-protocol.org]
- 4. Comparison of the immunogenicity of BNT162b2 and CoronaVac COVID‐19 vaccines in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human memory B cells show plasticity and adopt multiple fates upon recall response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. medrxiv.org [medrxiv.org]
- 8. pipd.ncipd.org [pipd.ncipd.org]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. Frontiers | Evidence of SARS-CoV-2-Specific Memory B Cells Six Months After Vaccination With the BNT162b2 mRNA Vaccine [frontiersin.org]
- 12. Evidence of SARS-CoV-2-Specific Memory B Cells Six Months After Vaccination With the BNT162b2 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Lasting T Cell Responses in BNT162b2 COVID-19 mRNA Vaccinees and COVID-19 Convalescent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COVID‐19 vaccine‐induced immunity: Head‐to‐head comparison of mRNA (BNT162b2) versus inactivated (CoronaVac) vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the immunogenicity of BNT162b2 and CoronaVac COVID-19 vaccines in Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Humoral and cellular immune memory to four COVID-19 vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BioNTech's Antibody-Drug Conjugates Against Industry Benchmarks
For Immediate Release
MAINZ, Germany, December 13, 2025 – As BioNTech (BNTX) continues to expand its oncology pipeline, a critical examination of its emerging antibody-drug conjugate (ADC) portfolio against established industry standards is warranted. This guide provides a comprehensive comparison of BioNTech's leading ADC candidates—BNT323/DB-1303, BNT324/DB-1311, and BNT325/DB-1305—with the benchmark ADCs, Enhertu® (trastuzumab deruxtecan) and Kadcyla® (ado-trastuzumab emtansine). This analysis is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the evolving landscape of targeted cancer therapies.
Introduction to BioNTech's ADC Platform
Leveraging its expertise in immunology and novel therapeutic platforms, BioNTech has strategically entered the ADC space through a collaboration with Duality Biologics.[1][2] This partnership aims to develop a new generation of ADCs with potentially wider therapeutic windows and improved safety profiles.[3][4] BioNTech's current clinical-stage ADC pipeline targets well-validated and novel cancer antigens, including HER2, B7-H3, and TROP2.
Benchmarking Against Industry Leaders
The current standards of care in the ADC market, particularly for HER2-positive breast cancer, are Roche's Kadcyla® and AstraZeneca/Daiichi Sankyo's Enhertu®. These therapies have set high benchmarks for efficacy and have significantly improved patient outcomes. A direct comparison of BioNTech's candidates with these established drugs is crucial for understanding their potential clinical utility and market positioning.
Quantitative Data Summary
The following tables summarize the available clinical data for BioNTech's ADCs and the industry standards.
Table 1: Efficacy of HER2-Targeted ADCs in HER2-Positive Breast Cancer
| ADC | Trial (NCT) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| BNT323/DB-1303 | Phase 3 (China, NCT06265428) | Previously treated with trastuzumab and taxanes | Met primary endpoint vs. Kadcyla (data not fully released)[2] | Met primary endpoint vs. Kadcyla (data not fully released)[2] |
| Enhertu® | DESTINY-Breast03 (NCT03529110) | Previously treated with trastuzumab and a taxane | 79.7% | 28.8 months |
| Kadcyla® | EMILIA (NCT00829166) | Previously treated with trastuzumab and a taxane | 43.6% | 9.6 months[5] |
Table 2: Efficacy of this compound ADCs in Other Solid Tumors
| ADC | Target | Trial (NCT) | Cancer Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| BNT323/DB-1303 | HER2 | Phase 1/2 (NCT05150691) | Advanced Endometrial Cancer | 58.8% (unconfirmed) | 94.1% (unconfirmed)[4] |
| BNT324/DB-1311 | B7-H3 | Phase 1/2a | Platinum-resistant Ovarian Cancer | 58.3% | Not Reported |
| Advanced Cervical Cancer | 33.3% | Not Reported | |||
| BNT325/DB-1305 | TROP2 | Phase 1/2 (NCT05438329) | Heavily pretreated solid tumors | 30.4% | 87.0%[6] |
| Metastatic Triple-Negative Breast Cancer | 34.6% | 80.8%[7] |
Table 3: Overview of Safety Profiles
| ADC | Common Adverse Events (Grade ≥3) |
| BNT323/DB-1303 | Nausea, vomiting, decreased platelet count, anemia.[8] |
| BNT324/DB-1311 | Anemia, decreased neutrophil count, decreased white blood cell count. |
| BNT325/DB-1305 | Stomatitis, fatigue, nausea.[9] |
| Enhertu® | Neutropenia, anemia, leukopenia, thrombocytopenia, interstitial lung disease (ILD)/pneumonitis. |
| Kadcyla® | Thrombocytopenia, elevated transaminases, anemia, neutropenia.[10] |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these ADCs is rooted in their ability to selectively deliver potent cytotoxic payloads to cancer cells expressing specific surface antigens.
BNT323/DB-1303, like Enhertu and Kadcyla, targets the HER2 receptor. Upon binding, the ADC-receptor complex is internalized, leading to the release of a cytotoxic payload. BNT323/DB-1303 utilizes a topoisomerase I inhibitor, similar to Enhertu, which induces DNA damage and apoptosis in cancer cells.[2][3][4] Kadcyla, in contrast, delivers a microtubule inhibitor.[10][11]
BNT324/DB-1311 and BNT325/DB-1305 also employ a topoisomerase I inhibitor payload but target different antigens. BNT324/DB-1311 targets B7-H3, an immune checkpoint protein overexpressed in various solid tumors.[12][13] BNT325/DB-1305 targets TROP2, a transmembrane glycoprotein also broadly expressed across many cancers.[6][9][14]
Experimental Protocols
Detailed, publicly available experimental protocols for the clinical trials of BioNTech's ADCs are limited. However, based on information from clinical trial registries, the general methodologies can be summarized.
BNT323/DB-1303 Phase 1/2a Study (NCT05150691)
-
Study Design: This is a multicenter, open-label, dose-escalation and dose-expansion trial.[15][16][17][18][19] The dose-escalation phase follows a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The dose-expansion phase evaluates the safety, tolerability, and preliminary efficacy in specific tumor cohorts.[15][18]
-
Patient Population: Patients with advanced/metastatic solid tumors expressing HER2 who are refractory to or intolerant of standard treatments.[15][18]
-
Intervention: BNT323/DB-1303 administered intravenously.
-
Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.
-
Secondary Outcome Measures: Objective response rate (ORR), disease control rate (DCR), duration of response (DOR), and progression-free survival (PFS).
BNT325/DB-1305 Phase 1/2a Study (NCT05438329)
-
Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion study with a similar "3+3" design in the escalation phase.[20][21][22][23][24]
-
Patient Population: Adults with unresectable advanced/metastatic solid tumors who have relapsed or progressed on standard therapies.[20][22][23]
-
Intervention: BNT325/DB-1305 administered intravenously.
-
Primary Outcome Measures: Safety and tolerability, including DLTs, MTD, and RP2D.
-
Secondary Outcome Measures: ORR, DCR, DOR, and PFS.
DESTINY-Breast03 (Enhertu®) and EMILIA (Kadcyla®) Trials
-
Study Design: Both were randomized, open-label, multicenter, Phase 3 trials.[5][8][25][26][27][28][29][30][31]
-
Patient Population: Patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with a taxane and trastuzumab.[5][8][25][26][27][28][29][30][31]
-
Intervention: DESTINY-Breast03 compared Enhertu to T-DM1.[27][29][30][31] EMILIA compared T-DM1 to lapatinib plus capecitabine.[5][8][25][26][28]
Conclusion
BioNTech's entry into the ADC field with its pipeline of novel candidates presents a promising development in the landscape of targeted oncology. While still in earlier stages of clinical development compared to the established benchmarks of Enhertu® and Kadcyla®, the preliminary data for BNT323/DB-1303, BNT324/DB-1311, and BNT325/DB-1305 demonstrate encouraging anti-tumor activity across a range of solid tumors. The successful outcome of the Phase 3 trial of BNT323/DB-1303 against Kadcyla in China is a significant milestone.[2]
Further data from ongoing and planned later-stage trials will be critical to fully elucidate the comparative efficacy and safety of BioNTech's ADCs. The distinct targets of B7-H3 and TROP2 for BNT324/DB-1311 and BNT325/DB-1305, respectively, also represent an opportunity to address unmet needs in patient populations with tumors that do not overexpress HER2. Continued monitoring of the clinical development of these agents is warranted to determine their ultimate position in the therapeutic armamentarium against cancer.
References
- 1. BioNTech and DualityBio Initiate Pivotal Phase 3 Trial Of Antibody-Drug Conjugate Candidate BNT323/DB-1303 in Metastatic Breast Cancer - BioSpace [biospace.com]
- 2. DualityBio and BioNTech Announce Phase 3 Trial of ADC Candidate BNT323/DB-1303 Met Primary Endpoint of Progression Free Survival in HER2-Positive Metastatic or Unresectable Breast Cancer [en.dualitybiologics.com]
- 3. pharmexec.com [pharmexec.com]
- 4. BioNTech and DualityBio Receive FDA Breakthrough Therapy Designation for Antibody-Drug Conjugate Candidate BNT323/DB-1303 in Endometrial Cancer | BioNTech [investors.biontech.de]
- 5. Trastuzumab emtansine (T-DM1) versus lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer and central nervous system metastases: a retrospective, exploratory analysis in EMILIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioNTech & DualityBio Receive FDA Fast Track Designation for Next-Generation Antibody-Drug Conjugate Candidate [drug-dev.com]
- 7. onclive.com [onclive.com]
- 8. Clinical Trial Information for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. adcreview.com [adcreview.com]
- 12. onclive.com [onclive.com]
- 13. BioNTech and DualityBio Receive FDA Fast Track Designation for Antibody-Drug Conjugate Candidate BNT324/DB-1311 in Prostate Cancer | BioNTech [investors.biontech.de]
- 14. BioNTech and DualityBio Receive FDA Fast Track Designation for Next-Generation Antibody-Drug Conjugate Candidate BNT325/DB-1305 - BioSpace [biospace.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. CLINICAL TRIAL / NCT05150691 - UChicago Medicine [uchicagomedicine.org]
- 17. A Phase 1/2a Study of DB-1303/BNT323 in Advanced/Metastatic Solid Tumors [clin.larvol.com]
- 18. A Phase 1/2a Study of DB-1303/BNT323 in Advanced/Metastatic Solid Tumors, Trial ID DB-1303-O-1001 | BioNTech | [clinicaltrials.biontech.com]
- 19. allclinicaltrials.com [allclinicaltrials.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. mskcc.org [mskcc.org]
- 22. Facebook [cancer.gov]
- 23. ichgcp.net [ichgcp.net]
- 24. First-in-human Study of DB-1305/BNT325 for Advanced/Metastatic Solid Tumors [clin.larvol.com]
- 25. ascopubs.org [ascopubs.org]
- 26. adcreview.com [adcreview.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. destinyclinicaltrials.com [destinyclinicaltrials.com]
- 30. coconote.app [coconote.app]
- 31. Trastuzumab deruxtecan versus trastuzumab emtansine in patients with HER2-positive metastatic breast cancer: updated results from DESTINY-Breast03, a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BNT162b2 (Pfizer-BioNTech) COVID-19 Vaccine Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pivotal Phase 3 clinical trial data for the Pfizer-BioNTech COVID-19 vaccine, BNT162b2 (Comirnaty), with other authorized COVID-19 vaccines, namely Moderna's mRNA-1273 (Spikevax) and Janssen's Ad26.COV2.S (J&J). The information is based on publicly available data from clinical trial registries, peer-reviewed publications, and independent reviews. It is important to note that truly independent re-analysis of the raw clinical trial data has been limited due to restricted access to the complete datasets.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the pivotal Phase 3 clinical trials of the BNT162b2, mRNA-1273, and Ad26.COV2.S vaccines.
Table 1: Efficacy Data from Pivotal Phase 3 Clinical Trials
| Feature | BNT162b2 (Pfizer-BioNTech) | mRNA-1273 (Moderna) | Ad26.COV2.S (Janssen) |
| Trial Identifier | NCT04368728[1][2] | NCT04470427[3] | NCT04505722[4] |
| Primary Efficacy Endpoint | Prevention of confirmed COVID-19 with onset at least 7 days after the second dose in participants without evidence of prior SARS-CoV-2 infection.[5][6] | Prevention of symptomatic COVID-19 illness with onset at least 14 days after the second dose.[7][8] | Prevention of moderate to severe/critical COVID-19 with onset at least 14 days and at least 28 days after vaccination.[9] |
| Overall Efficacy | 95% (95% CI, 90.3 to 97.6)[6] | 94.1% (95% CI, 89.3 to 96.8)[7][8] | 66.9% (95% CI, 59.0 to 73.4) against moderate to severe/critical COVID-19 at ≥14 days.[10] |
| Efficacy Against Severe Disease | 95.3% (95% CI, 87.7 to 98.8) in participants with underlying conditions.[11] In the final analysis, 9 severe cases were in the placebo group and 1 in the vaccine group.[5] | 100% (No severe cases in the vaccine group vs. 30 in the placebo group in the primary efficacy analysis).[8] | 85.4% against severe/critical COVID-19 at ≥28 days.[9] |
| Dosage Regimen | Two 30 µg doses, 21 days apart.[6] | Two 100 µg doses, 28 days apart.[7] | Single 5x10^10 viral particles dose.[12] |
Table 2: Safety Data from Pivotal Phase 3 Clinical Trials (Solicited Adverse Reactions)
| Adverse Reaction (Any Grade) | BNT162b2 (Pfizer-BioNTech) | mRNA-1273 (Moderna) | Ad26.COV2.S (Janssen) |
| Injection Site Pain | ~84% | ~92% | ~49%[10] |
| Fatigue | ~63% | ~70% | ~38%[10] |
| Headache | ~55% | ~65% | ~39%[10] |
| Muscle Pain | ~38% | ~62% | ~33%[10] |
| Chills | ~32% | ~48% | Not prominently reported in top-line results |
| Joint Pain | ~24% | ~46% | Not prominently reported in top-line results |
| Fever | ~14% | ~16% | Not prominently reported in top-line results |
| Serious Adverse Events | Similar rates in vaccine and placebo groups (0.6% vs 0.5%).[6] | Similar rates in vaccine and placebo groups. | Similar rates in vaccine and placebo groups (0.4% vs 0.4%).[13] |
Experimental Protocols
The methodologies for the pivotal Phase 3 trials of the three vaccines shared common features, including being randomized, placebo-controlled, and observer-blinded studies.
Endpoint Definitions and Ascertainment
-
Case Definition for COVID-19: All three trials defined a case of COVID-19 based on the presence of at least one or two symptoms (e.g., fever, cough, sore throat, malaise, headache, muscle pain, loss of taste or smell) and a positive SARS-CoV-2 Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) test from a respiratory sample.[3][9][11]
-
Severe COVID-19: Definitions of severe disease varied slightly between trials but generally included indicators of significant systemic illness such as low blood oxygen saturation, respiratory failure, shock, admission to an intensive care unit, or death.[9]
Laboratory Methods
-
SARS-CoV-2 Detection: The primary method for confirming COVID-19 cases in all trials was RT-PCR on nasopharyngeal swab samples.[3][11]
-
Immunogenicity Assessment: Immunogenicity was assessed in subsets of trial participants. The key assays included:
-
Neutralizing Antibody Assays: These assays measure the ability of antibodies in the blood to prevent the virus from infecting cells. While specific assay details can vary, they generally involve incubating participant serum with live or pseudotyped virus and then measuring the reduction in viral infection of cultured cells.
-
Enzyme-Linked Immunosorbent Assays (ELISA): These assays were used to detect the presence and quantity of antibodies that bind to specific viral proteins, such as the spike protein.
-
Independent Validation and Analysis
While the manufacturers have published their clinical trial results in peer-reviewed journals, independent validation through re-analysis of the raw data has been a point of contention.
-
Data Transparency: Organizations and researchers, notably through publications in The BMJ, have highlighted the challenges in obtaining access to the complete individual participant data from the Pfizer-BioNTech and Moderna trials, which is crucial for independent verification of the findings.[14][15]
-
Whistleblower Allegations: A BMJ report raised concerns about data integrity at a contract research organization involved in Pfizer's pivotal trial, alleging issues such as data falsification and slow follow-up on adverse events.[14][16] These allegations, however, pertain to a fraction of the trial sites.
-
Real-World Evidence: Numerous large-scale observational studies conducted by public health bodies and academic institutions globally have provided real-world evidence on the effectiveness and safety of these vaccines. These studies, while not a direct validation of the clinical trial data, have largely supported the high efficacy and acceptable safety profiles reported in the initial trials.
-
Critical Appraisals: Some independent researchers have conducted critical appraisals of the published trial reports. One such analysis published in the Journal of Pediatric Health Care concluded that both the Pfizer and Moderna trials were rigorously conducted and that their results support the safety and efficacy of the vaccines.[17]
Visualizations
Clinical Trial and Validation Workflow
The following diagram illustrates the general workflow of a pivotal vaccine clinical trial, from participant enrollment to the potential for independent data validation.
Caption: Workflow of a vaccine clinical trial and subsequent validation.
Comparative Vaccine Platforms
This diagram illustrates the different technological platforms used for the BNT162b2, mRNA-1273, and Ad26.COV2.S vaccines.
Caption: Comparison of mRNA and viral vector vaccine platforms.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mgaleg.maryland.gov [mgaleg.maryland.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pfizer.com [pfizer.com]
- 6. Safety and Efficacy of the BNT162b2 mRNA Covid-19 Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. federallabs.org [federallabs.org]
- 8. s29.q4cdn.com [s29.q4cdn.com]
- 9. Janssen Investigational COVID-19 Vaccine: Interim Analysis of Phase 3 Clinical Data Released | National Institutes of Health (NIH) [nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Efficacy and safety of the BNT162b2 mRNA COVID-19 vaccine in participants with a history of cancer: subgroup analysis of a global phase 3 randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Final Analysis of Efficacy and Safety of Single-Dose Ad26.COV2.S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Grading of Recommendations, Assessment, Development, and Evaluation (GRADE): Janssen COVID-19 Vaccine | ACIP | CDC [cdc.gov]
- 14. bmj.com [bmj.com]
- 15. bmj.com [bmj.com]
- 16. sciencebasedmedicine.org [sciencebasedmedicine.org]
- 17. napnap.org [napnap.org]
A Comparative Analysis of BioNTech's FixVac and iNeST mRNA Cancer Vaccine Platforms
For Immediate Release
Mainz, Germany – BioNTech SE, a next-generation immunotherapy company, has pioneered two distinct mRNA-based cancer vaccine platforms, FixVac and iNeST, each designed to harness the patient's immune system to fight cancer. This guide provides a comparative overview of these two innovative platforms, detailing their mechanisms of action, manufacturing processes, and clinical findings to date. This information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of personalized cancer immunotherapies.
At a Glance: FixVac vs. iNeST
| Feature | FixVac Platform (e.g., BNT111) | iNeST Platform (e.g., Autogene Cevumeran) |
| Antigen Strategy | Off-the-shelf, fixed combination of shared tumor-associated antigens (TAAs).[1] | Fully individualized, up to 20 patient-specific neoantigens. |
| Target Population | Patients with a specific cancer type known to express the target TAAs.[1] | Broad applicability to various solid tumors, tailored to the individual's tumor mutations.[2] |
| Manufacturing | Standardized, scalable production. | On-demand, bespoke manufacturing for each patient. |
| Lead Candidate | BNT111 (Advanced Melanoma).[1][3] | Autogene Cevumeran (BNT122) (Pancreatic Ductal Adenocarcinoma).[4] |
| Delivery Vehicle | RNA-lipoplex (LPX) formulation.[3][5] | RNA-lipoplex (LPX) formulation. |
FixVac Platform: An "Off-the-Shelf" Approach
The FixVac platform is an off-the-shelf immunotherapy approach that targets a fixed combination of non-mutated tumor-associated antigens that are commonly found in a specific type of cancer.[1] This strategy allows for the production of a standardized vaccine that can be readily available for patients whose tumors express these shared antigens.
Mechanism of Action
FixVac candidates consist of mRNA encoding a select set of TAAs, encapsulated within BioNTech's proprietary RNA-lipoplex (LPX) delivery formulation.[3][5] This formulation is designed to protect the mRNA and facilitate its uptake by dendritic cells (DCs), which are potent antigen-presenting cells.[5][6] Once inside the DCs, the mRNA is translated into the TAA proteins, which are then presented on the cell surface. This process activates and expands tumor-antigen-specific CD4+ and CD8+ T cells, which can then recognize and kill cancer cells expressing these antigens.[1]
Clinical Data: BNT111 in Advanced Melanoma
BNT111 is the lead clinical candidate from the FixVac platform and encodes four melanoma-associated antigens: NY-ESO-1, MAGE-A3, tyrosinase, and TPTE.[1][3] Over 90% of melanomas express at least one of these antigens.[3][5]
Phase 1 (Lipo-MERIT) Trial (NCT02410733):
This first-in-human, open-label, dose-escalation trial evaluated the safety and tolerability of BNT111 in patients with advanced melanoma.[1]
-
Safety: The treatment was well-tolerated in 89 patients, with the most common adverse events being mild-to-moderate, transient flu-like symptoms.[1]
-
Efficacy: In a subset of 42 checkpoint-inhibitor experienced patients, BNT111, both as a monotherapy and in combination with an anti-PD-1 antibody, mediated durable objective responses.[1]
-
Immunogenicity: Treatment resulted in the expansion and activation of circulating tumor-antigen-specific T cells with a Th1 phenotype, indicative of a cell-mediated immune response.[1]
Phase 2 Trial (NCT04526899):
This randomized trial is evaluating BNT111 in combination with cemiplimab (an anti-PD-1 antibody) in patients with anti-PD-1-refractory/relapsed unresectable Stage III or IV melanoma.[7]
iNeST Platform: A Truly Personalized Approach
The Individualized Neoantigen Specific Immunotherapy (iNeST) platform represents a paradigm shift in cancer treatment, moving from a one-size-fits-all to a completely bespoke therapy.[6] Each iNeST vaccine, with the lead candidate being autogene cevumeran (BNT122), is custom-made for an individual patient based on the unique mutational signature of their tumor.
Manufacturing and Mechanism of Action
The iNeST process begins with the sequencing of a patient's tumor and a blood sample to identify tumor-specific mutations.[4] Bioinformatic algorithms then predict the most immunogenic neoantigens, and an mRNA vaccine encoding up to 20 of these is synthesized. This individualized mRNA is also formulated in an RNA-lipoplex vehicle for intravenous administration. The mechanism of immune activation is similar to that of FixVac, but the targets are the patient's unique cancer neoantigens, aiming for a highly precise anti-tumor response.
Clinical Data: Autogene Cevumeran in Pancreatic Ductal Adenocarcinoma (PDAC)
Autogene cevumeran is being co-developed with Genentech. A Phase 1 trial (NCT04161755) investigated its use in patients with resected PDAC, a cancer with a high rate of recurrence.
-
Study Design: Patients received the anti-PD-L1 inhibitor atezolizumab, followed by autogene cevumeran, and then standard-of-care chemotherapy (mFOLFIRINOX).[4][8]
-
Feasibility: The individualized vaccine was successfully manufactured and administered in a clinically relevant timeframe (median of 9.4 weeks from surgery).[4]
-
Safety: The treatment was found to be safe, with one patient (6%) experiencing a vaccine-related Grade 3 fever and hypertension.[4]
-
Immunogenicity: In 8 of 16 patients (50%), the vaccine induced high-magnitude, neoantigen-specific T cell responses that were not detectable before vaccination. These T cells persisted for up to three years.
-
Efficacy: At a median follow-up of 18 months, patients who mounted an immune response (responders) had a significantly longer recurrence-free survival (not reached) compared to non-responders (13.4 months).[9]
A randomized Phase 2 trial (NCT05968326) is currently enrolling patients with resected PDAC to further evaluate the efficacy of autogene cevumeran.[10]
Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive. Below is a summary of the key methodologies employed.
T-Cell Response Monitoring
A key endpoint in the trials for both platforms is the assessment of the induced T-cell response. This is primarily measured using an interferon-gamma (IFNγ) enzyme-linked immunosorbent spot (ELISpot) assay .[11]
-
Objective: To quantify the number of antigen-specific T cells in a patient's blood that produce IFNγ upon stimulation.
-
General Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
-
PBMCs are stimulated ex vivo with peptides corresponding to the vaccine's target antigens (shared TAAs for FixVac, or individual neoantigens for iNeST).
-
The cells are cultured on a plate coated with an anti-IFNγ antibody.
-
If antigen-specific T cells are present, they will secrete IFNγ, which is captured by the antibody on the plate.
-
A secondary, detection antibody linked to an enzyme is added, which binds to the captured IFNγ.
-
A substrate is added that reacts with the enzyme to produce a colored spot.
-
Each spot represents a single IFNγ-secreting cell, and these spots are counted to determine the frequency of antigen-specific T cells.
-
Signaling Pathway and Immune Activation
Both FixVac and iNeST platforms leverage the same fundamental signaling pathway to elicit an anti-tumor immune response.
Conclusion
BioNTech's FixVac and iNeST platforms represent two powerful and complementary strategies in the fight against cancer. FixVac offers a scalable, "off-the-shelf" solution for cancers with known shared antigens, while iNeST provides a highly personalized approach tailored to the unique mutational landscape of an individual's tumor. Both platforms have demonstrated promising clinical activity and the ability to induce robust T-cell responses. The ongoing and future clinical trials will be crucial in further defining the roles of these innovative mRNA-based therapies in the broader oncology treatment landscape.
References
- 1. BioNTech Publishes Data from mRNA-based BNT111 FixVac Melanoma Trial in Nature | BioNTech [investors.biontech.de]
- 2. Autogene cevumeran with or without atezolizumab in advanced solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vax-before-travel.com [vax-before-travel.com]
- 4. vjoncology.com [vjoncology.com]
- 5. BioNTech Announces First Patient Dosed in Phase 2 Clinical Trial of mRNA-Based BNT111 in Patients With Advanced Melanoma [drug-dev.com]
- 6. BioNTech: mRNA platforms [biontech.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. ascopubs.org [ascopubs.org]
- 9. Personalized RNA neoantigen vaccines stimulate T cells in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. appliedradiationoncology.com [appliedradiationoncology.com]
- 11. jitc.bmj.com [jitc.bmj.com]
Validating Predictive Biomarkers for BNTX Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of novel immunotherapeutic modalities, such as mRNA-based cancer vaccines and CAR-T cell therapies pioneered by BioNTech (BNTX), has created a critical need for robust predictive biomarkers. Identifying patients who are most likely to respond to these innovative treatments is paramount for optimizing clinical outcomes, managing patient selection for clinical trials, and advancing personalized medicine. This guide provides a comparative overview of key biomarkers being evaluated for their predictive power in the context of this compound therapies, supported by available experimental data and detailed methodologies.
Comparative Analysis of Predictive Biomarkers
The predictive utility of a biomarker is often assessed by its correlation with clinical endpoints such as Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS). Below, we summarize the performance of prominent biomarkers in the context of this compound therapies and broader immunotherapy research.
Biomarker Performance in this compound Clinical Trials
BioNTech's clinical trial data has begun to shed light on the predictive capacity of certain biomarkers for their specific therapeutic platforms.
| Therapy | Indication | Biomarker | Biomarker Status | N | Objective Response Rate (ORR) |
| BNT327/PM8002 | EGFR-mutant NSCLC | PD-L1 Expression | High | 13 | 92.3%[1] |
| Overall | 64 | 57.8%[1] | |||
| BNT111 + Cemiplimab | PD-(L)1-relapsed/refractory Melanoma | Not Specified | - | - | 18.1%[2] |
| BNT111 (monotherapy) | PD-(L)1-relapsed/refractory Melanoma | Not Specified | - | 46 | 17.4% |
| BNT211 (CAR-T) | CLDN6+ Solid Tumors | CLDN6 Expression | Positive | 21 | 33% (unconfirmed)[3] |
| Germ Cell Tumors | CLDN6 Expression | Positive (Dose Level 2) | 7 | 57%[3] |
General Predictive Performance of Key Immunotherapy Biomarkers
While data directly comparing multiple biomarkers for a single this compound therapy is still emerging, broader research in immunotherapy provides valuable insights into their relative strengths and weaknesses.
| Biomarker | Primary Method of Analysis | General Predictive Value for Immunotherapy | Key Considerations |
| PD-L1 Expression | Immunohistochemistry (IHC) | Higher expression is often associated with better response to PD-1/PD-L1 inhibitors.[4] | - Heterogeneity of expression within tumors.- Lack of standardized scoring and cutoff values. |
| Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | High TMB is correlated with improved outcomes for immune checkpoint inhibitors.[4] | - Optimal cutoff for "high" TMB is debated.- Independent predictor from PD-L1 expression. |
| Immune Cell Infiltration | IHC, Flow Cytometry, NGS | Presence of CD8+ T cells in the tumor microenvironment is a positive prognostic factor. | - Spatial organization and functional state of immune cells are important.- Requires tissue samples. |
| Target Antigen Expression | IHC, Flow Cytometry, NGS | Essential for targeted therapies like CAR-T; level of expression can correlate with response. | - Antigen loss is a mechanism of resistance.- Requires specific assays for each target. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable and reproducible validation of predictive biomarkers.
Immunohistochemistry (IHC) for PD-L1 Expression
Objective: To detect and quantify the expression of Programmed Death-Ligand 1 (PD-L1) protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation:
-
Obtain FFPE tumor tissue blocks.
-
Cut tissue sections to a thickness of 4-5 µm and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate with a protein block to reduce non-specific antibody binding.
-
Incubate with the primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, or SP263) at a predetermined concentration and for a specified duration.
-
Wash slides with a buffer solution (e.g., PBS or TBS).
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Wash slides with buffer.
-
-
Detection and Counterstaining:
-
Apply a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the tissue sections through graded ethanol solutions and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
A pathologist scores the percentage of tumor cells with positive membrane staining (Tumor Proportion Score, TPS) or a combined score considering both tumor and immune cells (Combined Positive Score, CPS).
-
Next-Generation Sequencing (NGS) for Tumor Mutational Burden (TMB)
Objective: To determine the number of somatic mutations per megabase of the tumor genome.
Methodology:
-
Sample Preparation:
-
Extract DNA from FFPE tumor tissue or a liquid biopsy sample (circulating tumor DNA - ctDNA).
-
Quantify and assess the quality of the extracted DNA.
-
-
Library Preparation:
-
Fragment the DNA to a desired size.
-
Ligate adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.
-
Perform target enrichment using a capture-based or amplicon-based approach. For TMB, a large gene panel or whole-exome sequencing is typically used.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify somatic single nucleotide variants (SNVs) and insertions/deletions (indels) by comparing the tumor DNA sequence to a matched normal DNA sequence (if available) or a reference database.
-
Filtering: Filter out germline variants and artifacts.
-
TMB Calculation: Count the number of remaining somatic mutations and divide by the size of the coding region covered by the sequencing panel (in megabases) to get the TMB value (mutations/Mb).
-
Flow Cytometry for Immune Cell Profiling
Objective: To identify and quantify different immune cell populations within a tumor or peripheral blood.
Methodology:
-
Sample Preparation:
-
Solid Tumors: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Peripheral Blood: Collect whole blood in anticoagulant-containing tubes. Red blood cell lysis may be required.
-
-
Staining:
-
Wash the cells with a suitable buffer (e.g., FACS buffer).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different cell surface markers (e.g., CD3, CD4, CD8, CD45, PD-1).
-
For intracellular markers, a fixation and permeabilization step is required before adding the intracellular antibodies.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer. The instrument will pass the cells one by one through lasers, and the detectors will measure the fluorescence emitted from each cell.
-
-
Data Analysis:
-
Use specialized software to "gate" on different cell populations based on their forward and side scatter properties (size and granularity) and the combination of fluorescent markers they express.
-
Quantify the percentage of each immune cell subset within the total cell population.
-
Visualizations
Biomarker Validation Workflow
Caption: A generalized workflow for the discovery and validation of predictive biomarkers.
mRNA Cancer Vaccine Mechanism of Action
Caption: Mechanism of action for an mRNA-based cancer vaccine.
Biomarker-Based Treatment Decision Logic
Caption: A simplified logical flow for biomarker-guided treatment decisions.
References
- 1. BioNTech unveils Phase 2 lung cancer data amid VEGF bispecifics focus [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive value of PD-L1 and TMB for short-term efficacy prognosis in non-small cell lung cancer and construction of prediction models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BNTX (Pfizer-BioNTech) Vaccine Waste: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of BNTX (Pfizer-BioNTech) COVID-19 vaccine materials are critical for maintaining laboratory safety and regulatory adherence. This document provides a comprehensive overview of the proper disposal procedures for various waste streams generated during the handling of the this compound vaccine, tailored for researchers, scientists, and drug development professionals.
The Pfizer-BioNTech COVID-19 vaccine, an mRNA-based vaccine, is not considered biohazardous or Resource Conservation and Recovery Act (RCRA) hazardous waste as it does not contain live or inactivated viruses.[1][2] However, all waste generated from its use must be managed in accordance with local, state, and federal regulations to ensure safety and prevent diversion.[3][4]
Quantitative Data Summary for this compound Vaccine Handling and Disposal
For easy reference, the following table summarizes key quantitative parameters for the storage and handling of the Pfizer-BioNTech COVID-19 vaccine that dictate when disposal is necessary. Adherence to these guidelines is crucial to maintain vaccine viability and ensure patient safety.
| Parameter | Condition | Timeframe | Disposal Action Required |
| Storage Temperature | Ultra-Low Temperature (ULT) Freezer | Until Expiration Date | Dispose after expiration date.[5] |
| Refrigerator (2°C to 8°C) | Up to 10 weeks (unpunctured) | Dispose if not used within this period.[6] | |
| Room Temperature (8°C to 25°C) | Up to 12 hours (prefilled syringes) | Discard if this time is exceeded.[7] | |
| Post-Puncture Viability | Room Temperature (2°C to 25°C) | Up to 6 hours | Discard any remaining vaccine after 6 hours.[8] |
| Dry Ice in Shipper | Temporary Storage | Replenish every 5 days (up to 30 days total) | If dry ice sublimates and is not replenished, assess vaccine viability.[6] |
Detailed Disposal Protocols
The disposal of this compound vaccine-related waste is categorized by the type of material. It is imperative to follow these specific protocols to ensure a safe and compliant disposal process.
Vaccine Vials (Full, Partially Used, and Empty)
Proper disposal of vaccine vials is critical to prevent misuse and ensure safety.
-
Full or Partially Used Vials: These should be disposed of in a non-hazardous pharmaceutical waste container.[1] Alternatively, they can be placed in a hazardous waste pharmaceutical container, although this is not a requirement.[1] It is crucial not to pour the remaining liquid down the drain.[4] The vials should be disposed of in a manner that makes them unusable.[4]
-
Empty Vials: Recommendations for empty vials vary. Pfizer suggests placing them in a sharps container to prevent diversion.[1] However, some guidelines suggest that if the vials are empty to the extent possible through normal use, they may be acceptable in the solid waste stream, pending verification with the solid waste service provider.[1] To prevent counterfeiting, it is recommended to deface the labels or crush the vials before disposal in regular waste.[4]
Sharps and Contaminated Materials
All materials that have come into contact with the vaccine or a patient should be handled as potentially infectious medical waste.
-
Syringes and Needles: Used syringes and needles must be immediately placed in an FDA-approved, puncture-resistant sharps container.[2] These containers should be sealed when three-quarters full and then disposed of as regulated medical waste, which may involve autoclaving, incineration, or chemical treatment.[1][9]
-
Contaminated Personal Protective Equipment (PPE): Gloves, masks, and gowns contaminated during the vaccination process should be disposed of in a biohazardous waste container (red bag).[2][3]
-
Non-Contaminated Items: Items such as alcohol wipes, cotton balls, and bandages that are not visibly soiled with blood or other potentially infectious materials can be disposed of in the regular trash.[3]
Packaging and Shipping Materials
The disposal of packaging depends on the material and its potential for reuse.
-
Vial Trays: Pfizer recommends disposing of the trays as biohazardous waste to prevent diversion.[1][2]
-
Cardboard Packaging: The outer cardboard packaging can be recycled unless otherwise specified by the manufacturer.[3][7]
-
Thermal Shipping Containers:
-
Single-Use Shippers: The outer cardboard can be recycled, while the foam box and lid may be recycled or sent to a landfill according to local regulations.[7]
-
Reusable Shippers: These should be returned to the supplier. Do not dispose of them and do not return any unused vaccine product or dry ice with the shipper.[7]
-
-
Dry Ice: Dry ice should be allowed to sublimate in a well-ventilated area.[3][6] Do not place it in an airtight container or a closed room, as the buildup of carbon dioxide gas can be a suffocation hazard.[3]
Visualizing the Disposal Workflow
To provide a clear, step-by-step visual guide, the following diagrams illustrate the recommended disposal pathways for different categories of this compound vaccine waste.
References
- 1. pharmecology.com [pharmecology.com]
- 2. clymenvironmental.com [clymenvironmental.com]
- 3. bwaste.com [bwaste.com]
- 4. IMPORTANT UPDATE--Proper Disposal of COVID-19 Vaccine [content.govdelivery.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. bccdc.ca [bccdc.ca]
- 7. comirnatyhcp.pfizerpro.com [comirnatyhcp.pfizerpro.com]
- 8. chfs.ky.gov [chfs.ky.gov]
- 9. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
